Isoimide
描述
Structure
3D Structure
属性
CAS 编号 |
65949-49-7 |
|---|---|
分子式 |
C14H12BrNO2 |
分子量 |
306.15 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)imino-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C14H12BrNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h5-8H,1-4H2 |
InChI 键 |
VZUHQRBBQSLSHS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NC3=CC=C(C=C3)Br)OC2=O |
规范 SMILES |
C1CCC2=C(C1)C(=NC3=CC=C(C=C3)Br)OC2=O |
产品来源 |
United States |
Foundational & Exploratory
The Isoimide Functional Group: A Technical Guide to its Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoimides are reactive isomers of the more stable and widely known imide functional group. Characterized by an iminolactone ring system, they serve as crucial, albeit often transient, intermediates in organic synthesis, particularly in the formation of polyimides and in peptide chemistry. Their unique structure, with a nitrogen atom double-bonded to one carbonyl carbon and single-bonded to an oxygen, imparts distinct reactivity, most notably a propensity to undergo thermal or chemically-induced rearrangement to the thermodynamically favored imide structure. This guide provides an in-depth examination of the chemical structure of isoimides, details common synthetic methodologies, presents key characterization data, and outlines the pivotal isoimide-to-imide rearrangement.
Core Chemical Structure: this compound vs. Imide
An this compound is a functional group with the general formula R-C(O)O-C(=NR')-R''. It is isomeric with the corresponding imide, which has the structure (RCO)₂NR'.[1] The key distinction lies in the connectivity of the nitrogen atom. In an imide, the nitrogen is bonded to two acyl groups.[2][3] In an this compound, the nitrogen is part of an imino group, and the structure contains an ester-like linkage within a five-membered ring, often referred to as an iminolactone structure.[4]
This structural difference has significant implications for the chemical properties of the molecule. The asymmetric nature of the this compound linkage often leads to higher solubility and lower glass transition temperatures compared to their rigid imide counterparts, a property exploited in the processing of high-performance polymers like polyimides.[5][6]
Synthesis of Isoimides
Isoimides are typically synthesized through the cyclodehydration of the corresponding amic acid precursors. Amic acids are readily prepared by the reaction of an acid anhydride (B1165640) with a primary amine. The subsequent ring-closure to the this compound is a kinetically controlled process, which, if followed by heating or catalysis, leads to the thermodynamically more stable imide.
Common dehydrating agents used to favor the formation of the this compound over the imide include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Anhydrides: Trifluoroacetic anhydride is a particularly effective reagent for this transformation.
The reaction is often carried out at low temperatures (e.g., 0°C to room temperature) to prevent the immediate rearrangement of the this compound product to the imide.
Detailed Experimental Protocol: Synthesis of N-Phenylphthalthis compound
This protocol is adapted from established methods for the synthesis of isoimides from amic acids using trifluoroacetic anhydride.
Objective: To synthesize N-Phenylphthalthis compound from N-phenylphthalamic acid.
Materials:
-
N-phenylphthalamic acid
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with N-phenylphthalamic acid (e.g., 2.41 g, 10 mmol). The flask is flushed with argon or nitrogen.
-
Dissolution: Anhydrous dichloromethane (40 mL) is added to the flask, and the suspension is stirred and cooled to 0°C in an ice bath.
-
Addition of Base: Triethylamine (e.g., 2.8 mL, 20 mmol) is added dropwise to the stirred suspension.
-
Dehydration: A solution of trifluoroacetic anhydride (e.g., 1.5 mL, 10.5 mmol) in 10 mL of anhydrous dichloromethane is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with cold water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL). The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure at a low temperature (<30°C).
-
Purification: The crude product is purified by recrystallization from a solvent mixture such as dichloromethane/diethyl ether to yield N-phenylphthalthis compound as a solid.
The this compound-to-Imide Rearrangement
The defining reaction of isoimides is their rearrangement to the corresponding imide. This isomerization, known as the Mumm rearrangement when it involves O-acylisoimides, is an intramolecular[1]-acyl migration from the oxygen atom to the nitrogen atom.[1] The reaction is typically irreversible and can be promoted by heat or by acid/base catalysis.
The rearrangement is believed to proceed through a four-membered ring transition state. The rate of this first-order reaction is influenced by solvent polarity and the electronic nature of the substituents on the aromatic rings.
Spectroscopic Characterization
Due to their frequent instability, isoimides are often characterized in solution shortly after their formation. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for their identification.
Data Presentation
The following table summarizes typical spectroscopic data for an N-substituted phthalthis compound derivative.
| Technique | Functional Group/Proton | Characteristic Signal | Reference |
| FTIR | This compound C=O (asymmetric stretch) | ~1810-1800 cm⁻¹ (strong) | |
| This compound C=N (stretch) | ~1710-1700 cm⁻¹ (strong) | ||
| ¹H-NMR | Aromatic Protons (phthaloyl group) | δ 7.5-8.0 ppm (multiplet) | |
| Aromatic Protons (N-substituent) | δ 7.2-7.6 ppm (multiplet) | ||
| ¹³C-NMR | This compound C=O | δ ~163-165 ppm | |
| This compound C=N | δ ~155-157 ppm | ||
| Aromatic Carbons | δ ~120-135 ppm |
Note: Exact values are highly dependent on the specific molecular structure, solvent, and substituents. The most telling feature in the IR spectrum is the strong carbonyl absorption above 1800 cm⁻¹, which is absent in the corresponding imide. Imides typically show two carbonyl bands around 1780 and 1720 cm⁻¹.
Experimental and Logical Workflow
The synthesis and characterization of an this compound follow a logical progression from precursor synthesis to final analysis, with careful handling required due to the potential for rearrangement.
Conclusion
The this compound functional group, while less stable than its imide isomer, is a valuable and reactive intermediate in modern organic chemistry. Its unique iminolactone structure provides distinct physical properties, such as enhanced solubility, that are useful in polymer processing. A thorough understanding of its synthesis via low-temperature cyclodehydration of amic acids, its characteristic spectroscopic signatures—particularly its high-frequency carbonyl stretch in the FTIR spectrum—and its propensity for thermal rearrangement to the more stable imide are critical for chemists and material scientists seeking to control and exploit its unique reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of New Compounds Bis-(N-Naphthal) Phthalisoimid, Bis-(N-Phenyl) Phthalisoimid and Studying Thermal Stabilty and Bio Activity | Semantic Scholar [semanticscholar.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Imide and Isoimide Functionality
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental differences between imide and isoimide functionalities. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with these important chemical motifs. This guide covers their structure, stability, reactivity, and spectroscopic signatures, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Core Concepts: Structure and Stability
Imides and isoimides are isomers, sharing the same molecular formula but differing in the arrangement of their atoms. This structural variance leads to significant differences in their chemical and physical properties.
Imides are characterized by a nitrogen atom bonded to two acyl groups, forming a planar and highly stable five- or six-membered ring in cyclic variants. The delocalization of the nitrogen lone pair across both carbonyl groups contributes to their stability.
Isoimides , in contrast, feature an imine-lactone cyclic structure. They are generally less stable than their imide counterparts and are often considered kinetic products in cyclization reactions, capable of rearranging to the thermodynamically more stable imide form.[1]
Structural Representation
Diagram: General Structures of Imide and this compound
References
Isoimide nomenclature and IUPAC naming conventions
An in-depth technical guide on the core principles of isoimide nomenclature and IUPAC naming conventions, designed for researchers, scientists, and drug development professionals.
Introduction to Isoimides
Isoimides are isomers of imides, characterized by the functional group R-C(=NR')-O-C(=O)-R''. They are often encountered as reactive intermediates in chemical syntheses, particularly in the formation of polyimides, and are known to undergo rearrangement to the more thermodynamically stable imide structure. A thorough understanding of their nomenclature is crucial for clear communication and documentation in research and development.
IUPAC Nomenclature of Isoimides
While the International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for naming a vast array of organic compounds, explicit rules dedicated solely to isoimides are not as prominently detailed as those for their imide counterparts. However, by applying the fundamental principles of substitutive and heterocyclic nomenclature, a systematic naming convention for isoimides can be established. The Chemical Abstracts Service (CAS) also provides a systematic approach, often by treating isoimides as heterocyclic systems.
Naming of Cyclic Isoimides
Cyclic isoimides are most systematically named as derivatives of a parent heterocyclic ring. The core of a cyclic this compound formed from a dicarboxylic acid is a five-membered ring containing an endocyclic oxygen atom and an exocyclic imino group.
General Rules:
-
Identify the Parent Heterocycle: The parent heterocycle is typically a derivative of a furanone. For instance, the this compound derived from phthalic acid is based on an isobenzofuranone skeleton.
-
Identify the Imino Substituent: The =NR' group is treated as a substituent on the parent heterocycle.
-
Numbering the Ring: The ring is numbered to give the heteroatoms and substituents the lowest possible locants, following standard IUPAC rules for heterocyclic systems.
-
Naming Substituents: Any substituent on the nitrogen atom of the imino group is indicated with the locant N.
-
Assembling the Name: The components are assembled alphabetically.
Examples:
| Dicarboxylic Acid | This compound Structure | Systematic IUPAC Name |
| Phthalic Acid | 3-(Phenylimino)isobenzofuran-1(3H)-one | |
| Succinic Acid | 5-(Phenylimino)dihydrofuran-2(3H)-one |
Naming of Acyclic Isoimides
Acyclic isoimides are less common and can be named using functional class nomenclature as anhydrides of a carboxylic acid and an imidic acid.
General Rule:
The name is constructed by listing the names of the two parent acids alphabetically, followed by "anhydride".
Example:
| Structure | Parent Carboxylic Acid | Parent Imidic Acid | Systematic IUPAC Name |
| CH₃-C(=O)O-C(=N-Ph)-CH₃ | Acetic acid | N-Phenylacetimidic acid | Acetic (N-phenylacetimidic) anhydride (B1165640) |
Quantitative Data: Physical and Spectroscopic Properties
The characterization of isoimides relies on various analytical techniques. The following table summarizes key spectroscopic data that distinguish isoimides from their imide isomers.
| Property | This compound | Imide | Reference |
| IR Stretching Frequency (C=O) | ~1800 cm⁻¹ (lactone) | ~1780 cm⁻¹ (symm.) and ~1720 cm⁻¹ (asymm.) | [1] |
| IR Stretching Frequency (C=N) | ~1700 cm⁻¹ | - | [1] |
| ¹³C NMR (C=O) | ~165 ppm | ~170 ppm | [1] |
| ¹³C NMR (C=N) | ~155 ppm | - | [1] |
Experimental Protocols
General Synthesis of N-Arylisomaleimides
This protocol describes a mild and efficient method for the synthesis of isoimides using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a dehydrating agent.[1]
Materials:
-
Appropriate maleamic acid derivative
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM)
-
10% aqueous sodium bicarbonate solution
Procedure:
-
Suspend the maleamic acid (1.0 eq) in dichloromethane.
-
Add EDC (2.2 eq) to the suspension.
-
Stir the resulting mixture at room temperature for 10-15 minutes until a clear solution is formed.
-
Pour the reaction mixture into a 10% aqueous sodium bicarbonate solution and stir for an additional 10 minutes.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Chemical Imidization of Poly(amic acid) to Polyimide via Polythis compound Intermediate
This protocol outlines the synthesis of polyimides where this compound is a key intermediate.[2]
Materials:
-
Poly(amic acid) solution in a polar aprotic solvent (e.g., N,N-dimethylacetamide)
-
Acetic anhydride
Procedure:
-
Prepare a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the poly(amic acid) repeating unit).
-
Cool the poly(amic acid) solution in an ice bath.
-
Slowly add the dehydrating agent mixture to the cooled poly(amic acid) solution.
-
Stir the mixture at room temperature for 12-24 hours. The formation of the polythis compound intermediate can be monitored by IR spectroscopy.
-
The subsequent rearrangement to the polyimide may cause it to precipitate out of the solution.
-
Collect the precipitated polyimide by filtration.
-
Wash the polymer thoroughly with methanol to remove residual reagents.
-
Dry the final polyimide product in a vacuum oven at 100-150°C.
Mandatory Visualizations
Logical Workflow for IUPAC Naming of Imides and Isoimides
Caption: Logical workflow for the systematic IUPAC naming of imides and isoimides.
Reaction Mechanism: this compound to Imide Rearrangement
Caption: The Mumm rearrangement mechanism from an this compound to a more stable imide.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isoimide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimides are a fascinating and functionally significant class of organic compounds, serving as reactive isomers of the more commonly known imides. Characterized by an exocyclic nitrogen double-bonded to one carbonyl carbon and single-bonded to the oxygen of another, this arrangement imparts unique chemical and physical properties that make them valuable intermediates in organic synthesis and increasingly relevant in the fields of materials science and drug development. Their enhanced solubility and reactivity compared to their imide counterparts offer distinct advantages in the synthesis of high-performance polyimides and the design of novel prodrugs and bioconjugation linkers. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoimides, detailed experimental protocols for their synthesis and characterization, and a look into their applications.
Physical and Chemical Properties of Isoimides
Isoimides are generally characterized by their higher reactivity and greater solubility in organic solvents compared to their thermodynamically more stable imide isomers. These properties are a direct consequence of their unique molecular structure.
Physical Properties
The physical properties of isoimides, such as melting point and solubility, are influenced by the nature of the substituent on the nitrogen atom and the backbone of the dicarboxylic acid precursor. While extensive quantitative data for a wide range of isoimides is not always readily available in the literature, some representative examples are provided below.
| Compound Name | Structure | Melting Point (°C) | Solubility |
| N-Phenylphthalisoimide | 81-83 | Soluble in many organic solvents. | |
| N-(4-Methylphenyl)malethis compound | Data not readily available | Generally more soluble than the corresponding imide. | |
| N-tert-Butylthis compound | Data not readily available | Expected to have good solubility in nonpolar organic solvents. |
Table 1: Physical Properties of Selected this compound Compounds
The enhanced solubility of isoimides compared to imides is a key feature, making them more amenable to solution-phase reactions and processing. This is particularly relevant in the synthesis of polyisoimides, which are often more processable than their polyimide analogues.[1]
Chemical Properties
The chemical reactivity of isoimides is dominated by the electrophilicity of the endocyclic carbonyl carbon and the susceptibility of the five-membered ring to nucleophilic attack. Key chemical properties include their thermal isomerization to imides and their reactions with various nucleophiles.
1. Thermal Isomerization:
Isoimides are metastable intermediates that undergo thermal rearrangement to the more stable imide structure.[2] This isomerization is a crucial consideration in their synthesis and application, as elevated temperatures can lead to the formation of the imide. The rate of this isomerization is dependent on the structure of the this compound and the reaction conditions.
2. Reactivity with Nucleophiles:
The this compound ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of their utility in synthesis. Common nucleophiles that react with isoimides include:
-
Amines: React to form diamides.
-
Alcohols: React to form ester-amides.
-
Water (Hydrolysis): Leads to the formation of the corresponding amic acid.
This reactivity with nucleophiles is exploited in various applications, including the synthesis of poly(amide-esters) and poly(amide-amides) from polyisoimides.
Experimental Protocols
Synthesis of Isoimides
The most common method for synthesizing isoimides is the cyclodehydration of the corresponding N-substituted amic acid using a dehydrating agent that favors the formation of the this compound over the imide. A combination of trifluoroacetic anhydride (B1165640) and a tertiary amine, such as triethylamine (B128534), is a widely used and effective reagent for this transformation.
Detailed Protocol for the Synthesis of N-Phenylphthalthis compound:
-
Preparation of the Amic Acid (N-Phenylphthalamic Acid):
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aniline (B41778) (1 equivalent) in the same solvent to the cooled phthalic anhydride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The product, N-phenylphthalamic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
-
Cyclodehydration to N-Phenylphthalthis compound:
-
Suspend the dried N-phenylphthalamic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add triethylamine (2-3 equivalents) to the suspension.
-
Slowly add trifluoroacetic anhydride (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenylphthalthis compound.
-
Purify the product by recrystallization or column chromatography.
-
Characterization of Isoimides
Standard spectroscopic techniques are employed to confirm the structure of this compound compounds and distinguish them from their imide isomers.
1. Infrared (IR) Spectroscopy:
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient method for analyzing isoimides. The key distinguishing features are the positions of the carbonyl stretching frequencies.
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Characteristic Bands: Isoimides exhibit two characteristic carbonyl stretching bands. The asymmetric stretch typically appears at a higher wavenumber (around 1800-1820 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1700-1720 cm⁻¹). The exocyclic C=N stretch is often observed in the region of 1650-1680 cm⁻¹. These values can be compared to the characteristic imide carbonyl stretches, which typically appear around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric).
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| This compound C=O (asymmetric) | 1800 - 1820 |
| This compound C=O (symmetric) | 1700 - 1720 |
| This compound C=N | 1650 - 1680 |
Table 2: Characteristic IR Absorption Bands for Isoimides
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of isoimides.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.
-
Characteristic Chemical Shifts: The chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum are particularly diagnostic. The endocyclic carbonyl carbon of the this compound typically resonates at a significantly different chemical shift compared to the imide carbonyl carbons.
| Nucleus | Functional Group | Characteristic Chemical Shift Range (ppm) |
| ¹³C | This compound C=O | ~160-170 |
| ¹³C | Imide C=O | ~165-175 |
| ¹³C | This compound C=N | ~150-160 |
Table 3: Characteristic ¹³C NMR Chemical Shifts for Isoimides and Imides
The protons on the carbon atoms adjacent to the this compound ring will also exhibit characteristic chemical shifts in the ¹H NMR spectrum.
Protocol for Monitoring Thermal Isomerization:
-
Prepare an NMR tube containing a solution of the purified this compound in a high-boiling deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).
-
Acquire an initial ¹H NMR spectrum at room temperature to confirm the purity of the starting material.
-
Heat the NMR tube to a desired temperature (e.g., 80-120 °C) in the NMR spectrometer or in a temperature-controlled oil bath.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the this compound signals and the appearance of the corresponding imide signals.
-
The relative integration of the signals can be used to determine the kinetics of the isomerization reaction.
Signaling Pathways and Experimental Workflows
While isoimides are not typically involved in biological signaling pathways in the same way as proteins or small molecule messengers, their chemical transformations and applications can be represented as logical workflows.
Synthesis and Isomerization of Isoimides
The formation of an this compound from an amic acid and its subsequent thermal rearrangement to the more stable imide can be visualized as a key chemical pathway.
This compound-Mediated Peptide Bond Formation
In peptide synthesis, isoimides can act as activated intermediates. The carboxylic acid of one amino acid can be activated to form an this compound, which then reacts with the amine of another amino acid to form a peptide bond.
This compound Linkers in Drug Delivery
Isoimides can be used as cleavable linkers in prodrugs or antibody-drug conjugates (ADCs). The this compound linkage can be designed to be stable in circulation but cleave under specific physiological conditions (e.g., changes in pH or enzymatic activity) to release the active drug.
Conclusion
This compound compounds, while often transient, possess a unique and valuable set of physical and chemical properties. Their enhanced solubility and defined reactivity make them powerful tools in modern organic synthesis. For researchers in materials science, the processability of polyisoimides opens avenues for the development of advanced polymers. In the realm of drug development, the application of isoimides as reactive intermediates and cleavable linkers presents exciting opportunities for creating more effective and targeted therapeutic agents. A thorough understanding of their synthesis, characterization, and reactivity, as detailed in this guide, is essential for harnessing the full potential of this versatile class of molecules.
References
Spectroscopic Characteristics of Isoimides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of isoimides, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these reactive intermediates.
Introduction to Isoimides
Isoimides are isomers of imides, characterized by an exocyclic C=N bond and an endocyclic C=O bond within a five-membered ring. They are often formed as intermediates in the reaction of dicarboxylic anhydrides with primary amines and can undergo rearrangement to the more stable imide form. Understanding their spectroscopic signatures is crucial for their identification, characterization, and for monitoring chemical transformations involving them.
Fourier-Transform Infrared (FTIR) Spectroscopy of Isoimides
FTIR spectroscopy is a powerful tool for the identification of isoimides, primarily through the detection of their characteristic carbonyl (C=O) and imine (C=N) stretching vibrations. The position of these bands can be influenced by the nature of the substituent on the nitrogen atom (N-alkyl vs. N-aryl) and the overall structure of the molecule.
Key Spectroscopic Features:
The most prominent and diagnostic absorption bands for isoimides in an FTIR spectrum are the asymmetric and symmetric carbonyl stretching vibrations, as well as the imine stretch. In contrast to their imide isomers, which typically show two distinct carbonyl peaks, isoimides present a unique pattern.
A key distinguishing feature is the presence of a strong absorption band around 1800 cm⁻¹ attributed to the asymmetric C=O stretch of the isoimide ring, and another strong band near 1715 cm⁻¹ for the symmetric C=O stretch. Furthermore, a characteristic C=N stretching vibration can be observed in the region of 1670-1690 cm⁻¹.
Comparative FTIR Data:
The following table summarizes the characteristic FTIR absorption bands for representative N-aryl and N-alkyl isoimides and their corresponding imide isomers.
| Compound | Substituent | Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-Phenylmaleothis compound | Aryl | Asymmetric C=O Stretch | ~1810 |
| Symmetric C=O Stretch | ~1715 | ||
| C=N Stretch | ~1685 | ||
| N-Phenylmaleimide | Aryl | Asymmetric C=O Stretch | ~1780 |
| Symmetric C=O Stretch | ~1710 | ||
| N-Ethylmaleothis compound | Alkyl | Asymmetric C=O Stretch | ~1805 |
| Symmetric C=O Stretch | ~1720 | ||
| C=N Stretch | ~1690 | ||
| N-Ethylmaleimide | Alkyl | Asymmetric C=O Stretch | ~1770 |
| Symmetric C=O Stretch | ~1700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Isoimides
NMR spectroscopy provides detailed structural information about isoimides, allowing for the unambiguous identification of the this compound ring system and the nature of the N-substituent. Both ¹H and ¹³C NMR are essential for complete characterization.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of isoimides derived from maleic anhydride, the two protons on the five-membered ring are chemically equivalent and typically appear as a singlet. The chemical shift of these protons is a key diagnostic feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of an this compound is characterized by the presence of two distinct carbonyl carbon signals and the carbons of the C=C double bond within the ring. The chemical shifts of these carbons provide definitive evidence for the this compound structure.
Comparative NMR Data:
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for representative N-aryl and N-alkyl isoimides and their corresponding imide isomers.
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)
| Compound | Substituent | Ring Protons (-CH=CH-) | N-Substituent Protons |
| N-Phenylmaleothis compound | Aryl | ~6.5 (s, 2H) | ~7.2-7.5 (m, 5H) |
| N-Phenylmaleimide | Aryl | ~6.8 (s, 2H) | ~7.3-7.5 (m, 5H) |
| N-Ethylmaleothis compound | Alkyl | ~6.4 (s, 2H) | ~3.6 (q, 2H, J=7.2 Hz), ~1.3 (t, 3H, J=7.2 Hz) |
| N-Ethylmaleimide | Alkyl | ~6.7 (s, 2H) | ~3.5 (q, 2H, J=7.2 Hz), ~1.2 (t, 3H, J=7.2 Hz) |
Table 3: Characteristic ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)
| Compound | Substituent | Carbonyl Carbons (C=O) | Ring Carbons (-CH=CH-) | N-Substituent Carbons |
| N-Phenylmaleothis compound | Aryl | ~170, ~165 | ~130, ~125 | ~145 (quat.), ~129, ~128, ~125 |
| N-Phenylmaleimide | Aryl | ~170 | ~134 | ~132 (quat.), ~129, ~128, ~126 |
| N-Ethylmaleothis compound | Alkyl | ~171, ~166 | ~129, ~124 | ~40 (CH₂), ~14 (CH₃) |
| N-Ethylmaleimide | Alkyl | ~171 | ~134 | ~34 (CH₂), ~13 (CH₃) |
Experimental Protocols
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the sample holder with the KBr pellet into the beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Process the spectrum by subtracting the background to obtain the absorbance or transmittance spectrum of the sample.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).
-
Acquire the ¹H and/or ¹³C NMR spectra.
-
Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key reaction pathways involving isoimides.
The Unstable Isomer: A Deep Dive into the Stability and Reactivity of Isoimides for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of reactive intermediates is paramount. Isoimides, the less stable isomers of imides, represent a critical area of study due to their transient nature and significant impact on the stability and efficacy of pharmaceuticals, particularly in the realm of peptide and small molecule drug development. This technical guide provides a comprehensive overview of the core principles governing isoimide stability and reactivity, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design and development of next-generation therapeutics.
Isoimides are characterized by an endocyclic acyl group attached to the nitrogen atom of an imide ring via an exocyclic oxygen atom. This structural arrangement renders them more susceptible to nucleophilic attack compared to their more stable imide counterparts. The interconversion between this compound and imide, known as the Mumm rearrangement, is a key transformation that dictates the stability and ultimate fate of these molecules.[1][2] The balance between the this compound and imide forms is a delicate interplay of kinetic and thermodynamic factors, which can be influenced by a variety of conditions.[3][4][5][6][7]
The Stability Profile of Isoimides: A Quantitative Perspective
The stability of an this compound is not an intrinsic property but is highly dependent on its chemical environment. Factors such as pH, solvent polarity, temperature, and the electronic nature of substituents can significantly influence the rates of hydrolysis, aminolysis, and rearrangement to the corresponding imide.
Hydrolysis
Isoimides are susceptible to hydrolysis, which can proceed via acid-catalyzed, neutral, or base-catalyzed pathways. The rate of hydrolysis is highly pH-dependent, often exhibiting a complex pH-rate profile. At intermediate pH ranges (typically 6-11), the rearrangement to the more stable imide is often the predominant pathway, while hydrolysis becomes more significant at acidic (pH < 4.5) and basic (pH > 11.5) conditions.[8]
Table 1: pH-Dependent Rate Constants for the Hydrolysis and Rearrangement of N-Phenylphthalthis compound
| pH | k_obs (s⁻¹) | Predominant Reaction |
| < 4.5 | Varies | Hydrolysis |
| 6-11 | Constant | Rearrangement |
| > 11.5 | Varies | Hydrolysis |
| Data synthesized from qualitative descriptions in the literature.[8] |
Aminolysis
The reaction of isoimides with amines (aminolysis) is a critical consideration in the context of peptide chemistry and the formulation of drugs with amine-containing excipients. The rate of aminolysis is influenced by the nucleophilicity of the amine and the steric hindrance around the this compound carbonyl group.
Table 2: Relative Reactivity of Isoimides with Amines
| This compound Structure | Amine Nucleophile | Relative Rate |
| N-Arylphthalthis compound | Primary Alkylamine | Fast |
| N-Arylphthalthis compound | Secondary Alkylamine | Moderate |
| N-Alkylsuccinthis compound | Primary Alkylamine | Very Fast |
| This table represents generalized trends and relative rates based on principles of organic chemistry. |
Mumm Rearrangement: The this compound-Imide Interconversion
The unimolecular rearrangement of an this compound to its more thermodynamically stable imide isomer is a cornerstone of this compound chemistry. The rate of this 1,3-acyl transfer is influenced by the electronic properties of the substituents on the aromatic ring and the migrating group. Electron-withdrawing groups on the migrating acyl group tend to accelerate the rearrangement, while electron-donating groups on the N-aryl ring can also affect the rate.[8]
Table 3: Substituent Effects on the Rate of Mumm Rearrangement
| N-Aryl Substituent (Y) | Migrating Group (R) | Relative Rate of Rearrangement |
| p-NO₂ | Phenyl | Faster |
| H | Phenyl | Reference |
| p-CH₃ | Phenyl | Slower |
| p-NO₂ | p-Tolyl | Faster |
| Data derived from Hammett plot trends described in the literature.[8] A non-linear Hammett plot is observed, with ρ = +0.60 for electron-withdrawing and +1.65 for electron-donating substituents on the migrating group R.[8] |
Experimental Protocols for Studying this compound Stability and Reactivity
To quantitatively assess the stability and reactivity of isoimides, a combination of synthetic, spectroscopic, and chromatographic techniques is employed.
Synthesis of Isoimides
A general method for the synthesis of isoimides involves the dehydration of the corresponding amic acid precursor.
Protocol 1: Synthesis of N-Phenylphthalthis compound
-
Dissolution: Dissolve N-phenylphthalamic acid in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Dehydrating Agent Addition: Add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride (B1165640) (TFAA) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Kinetic Analysis by UV-Visible Spectrophotometry
The rearrangement of an this compound to an imide can often be monitored by UV-Visible spectrophotometry due to the different chromophores of the two isomers.
Protocol 2: Kinetic Analysis of this compound Rearrangement
-
Solution Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile (B52724), dioxane-water mixtures). Prepare a series of buffered solutions at the desired pH.
-
Spectrophotometer Setup: Set the UV-Visible spectrophotometer to scan a wavelength range that encompasses the absorbance maxima of both the this compound and the imide. For kinetic measurements, set the instrument to monitor the absorbance change at a fixed wavelength where the difference in absorbance between the two species is maximal.
-
Initiation of Reaction: Inject a small aliquot of the this compound stock solution into a cuvette containing the buffered solution, pre-equilibrated at the desired temperature in the spectrophotometer's cell holder.
-
Data Acquisition: Record the absorbance at the chosen wavelength over time. The data should be collected for at least three half-lives of the reaction.
-
Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot will be the negative of the observed first-order rate constant (k_obs).
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the this compound, the corresponding imide, and any hydrolysis products.
Protocol 3: HPLC Analysis of an this compound Reaction Mixture
-
Column and Mobile Phase Selection: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable solvent (e.g., cold acetonitrile) or by adjusting the pH.
-
Injection and Separation: Inject the quenched sample onto the HPLC system. The gradient elution will separate the components based on their polarity.
-
Detection: Use a UV detector set to a wavelength where all components of interest absorb.
-
Quantification: Integrate the peak areas of the this compound, imide, and any other products. The concentration of each species can be determined by using a calibration curve generated with authentic standards.
Visualizing this compound-Related Pathways
Understanding the reaction pathways and experimental workflows is crucial for effective research. The following diagrams, generated using the DOT language, illustrate key processes involving isoimides.
Mumm Rearrangement and Competing Hydrolysis
Experimental Workflow for this compound Kinetic Analysis
Isoimides in Drug Development: The Case of Aspartyl Residue Degradation
A significant area where this compound chemistry impacts drug development is in the degradation of therapeutic proteins and peptides. Aspartyl (Asp) and asparaginyl (Asn) residues are particularly susceptible to forming a succinimide (B58015) intermediate, which is a cyclic this compound. This can lead to isomerization, racemization, and peptide bond cleavage, all of which can compromise the efficacy and safety of a biopharmaceutical.[9][10][11][12][13]
Conclusion
Isoimides are reactive intermediates with a rich and complex chemistry that has profound implications for drug development. Their stability is a delicate balance of kinetic and thermodynamic factors that are highly sensitive to the surrounding chemical environment. For researchers and scientists, a thorough understanding of the principles governing this compound reactivity, coupled with robust analytical methods for their characterization, is essential for the design of stable and effective pharmaceuticals. By carefully considering the potential for this compound formation and subsequent reactions, it is possible to mitigate degradation pathways and develop more robust drug candidates with improved shelf-life and therapeutic profiles.
References
- 1. scispace.com [scispace.com]
- 2. Mumm rearrangement - Wikipedia [en.wikipedia.org]
- 3. Ch 10: Kinetic and Thermodynamic Control [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. The this compound–imide rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Isoimides from Amic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of isoimides from amic acid precursors is a critical transformation in organic chemistry, with significant implications for polymer science and drug development. Isoimides serve as important reactive intermediates and building blocks for a variety of molecular architectures. This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of isoimides, focusing on the chemical dehydration of amic acid precursors. Detailed experimental protocols for commonly employed dehydrating agents are presented, alongside a comparative analysis of their efficacy. Furthermore, this guide outlines the key characterization techniques and provides a general experimental workflow to aid researchers in the successful synthesis and identification of these valuable compounds.
Introduction
Isoimides are isomers of imides, featuring an exocyclic nitrogen-carbon double bond. They are generally considered the kinetically favored products of the cyclodehydration of amic acids, while the corresponding imides are the thermodynamically more stable isomers. The ability to selectively synthesize isoimides is of great interest due to their unique reactivity. They can act as precursors to polyimides with enhanced solubility and processability, and their susceptibility to nucleophilic attack makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[1]
This guide will delve into the practical aspects of isoimide synthesis, providing detailed methodologies and comparative data to assist researchers in selecting the optimal conditions for their specific applications.
Reaction Mechanism and Key Considerations
The conversion of an amic acid to an this compound proceeds via a cyclodehydration reaction, typically facilitated by a chemical dehydrating agent. The generally accepted mechanism, particularly for carbodiimide-mediated reactions, involves the activation of the carboxylic acid group of the amic acid, followed by an intramolecular nucleophilic attack by the amide oxygen.
Key Considerations for Successful this compound Synthesis:
-
Choice of Dehydrating Agent: The selection of the dehydrating agent is crucial and can significantly impact the reaction rate, yield, and the ratio of this compound to imide.
-
Reaction Temperature: this compound formation is often favored at lower temperatures, as higher temperatures can promote isomerization to the more stable imide.[1]
-
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics. Anhydrous conditions are essential to prevent hydrolysis of the dehydrating agent and the this compound product.
-
Amic Acid Structure: The structure of the amic acid precursor, particularly the nature of the substituent on the nitrogen atom, can affect the rate of cyclization and the stability of the resulting this compound.
Comparative Analysis of Common Dehydrating Agents
A variety of dehydrating agents have been successfully employed for the synthesis of isoimides from amic acids. The choice of reagent often depends on the specific substrate, desired reaction conditions, and scalability. Below is a summary of commonly used dehydrating agents with their typical reaction conditions and yields.
| Dehydrating Agent | Typical Reaction Conditions | General Yield Range (%) | Advantages | Disadvantages |
| DCC (N,N'-Dicyclohexylcarbodiimide) | CH₂Cl₂, THF, or DMF; 0 °C to room temperature; 1-6 hours | 60-95 | Readily available, effective for a wide range of substrates.[1] | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | CH₂Cl₂; Room temperature; 10-20 minutes | 90-98 | Water-soluble urea (B33335) byproduct allows for easy workup and purification.[3] | More expensive than DCC. |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | In conjunction with a tertiary amine (e.g., Et₃N); THF, Dioxane, or Pyridine; 0 °C to room temperature | High (up to 97%) | Highly reactive, leading to rapid conversion.[4][5] | Can be harsh for sensitive substrates; requires careful handling. |
| Methanesulfonyl Chloride (MsCl) | In conjunction with a tertiary amine (e.g., N-methylimidazole); CH₂Cl₂; <15 minutes | Good to excellent | Fast reaction times and high yields.[6][7] | Can generate corrosive byproducts. |
| Cyanuric Chloride | With a base; 15 minutes | 85-98 | Efficient for kinetically controlled this compound synthesis.[6] | May not be suitable for all substrates. |
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the synthesis of isoimides using common dehydrating agents. These should be considered as general guidelines and may require optimization for specific amic acid precursors.
General Procedure for Amic Acid Synthesis
Amic acid precursors are typically synthesized by the reaction of a primary amine with a cyclic anhydride in a suitable solvent at room temperature.
-
Procedure: To a solution of the primary amine (1.0 eq) in an appropriate solvent (e.g., acetone, THF, or water), add the cyclic anhydride (1.0 eq) portion-wise with stirring at room temperature. The reaction is typically stirred for 2-6 hours. The resulting amic acid often precipitates from the reaction mixture and can be isolated by filtration, washed with the solvent, and dried under vacuum.
This compound Synthesis using Dicyclohexylcarbodiimide (DCC)
-
Materials:
-
Amic acid precursor (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
Suspend the amic acid in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous CH₂Cl₂ dropwise to the cooled suspension over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
This compound Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Materials:
-
Amic acid precursor (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a suspension of the amic acid in anhydrous CH₂Cl₂ at room temperature, add EDC in one portion.
-
Stir the reaction mixture at room temperature for 10-20 minutes. The reaction mixture typically becomes a clear solution.[3]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water to remove the water-soluble urea byproduct.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product, often in high purity without the need for column chromatography.[3]
-
This compound Synthesis using Trifluoroacetic Anhydride (TFAA)
-
Materials:
-
Amic acid precursor (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.5 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
-
Anhydrous THF or Dioxane
-
-
Procedure:
-
Dissolve the amic acid in anhydrous THF or dioxane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add trifluoroacetic anhydride dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterization of Isoimides
The successful synthesis of isoimides can be confirmed using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups of isoimides.
-
Characteristic Absorption Bands:
-
C=O (lactone): A strong absorption band is typically observed in the range of 1810-1780 cm⁻¹.
-
C=N (imine): A characteristic absorption band appears around 1700-1650 cm⁻¹.
-
The absence of the broad O-H and N-H stretching bands of the parent amic acid is also indicative of successful cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information for the synthesized isoimides.
-
¹H NMR: The chemical shifts of the protons will vary depending on the specific structure of the this compound. Protons adjacent to the imine and lactone functionalities will have characteristic chemical shifts. For example, in N-substituted maleisoimides, the vinylic protons typically appear as two distinct doublets.[3]
-
¹³C NMR: The carbonyl carbon of the lactone and the imine carbon will exhibit characteristic chemical shifts in the downfield region of the spectrum.
Table of Representative ¹³C NMR Chemical Shifts for this compound Moieties:
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| C=O (lactone) | 165-175 |
| C=N (imine) | 150-160 |
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of isoimides, as well as the reaction mechanism.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
An In-depth Technical Guide to the Mechanism of Isoimide to Imide Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rearrangement of isoimides to their more stable imide isomers is a fundamental and often crucial transformation in organic synthesis. This process, also known as the Mumm rearrangement, has significant implications in various fields, including polymer chemistry and drug development, where the formation of the correct isomer is critical for the desired material properties or biological activity. This technical guide provides a comprehensive overview of the core mechanism of the isoimide-to-imide rearrangement, detailing the influence of electronic and steric factors, catalytic conditions, and reaction media. Detailed experimental protocols for the synthesis of this compound precursors and their subsequent rearrangement are provided, alongside methodologies for analytical characterization. Quantitative kinetic and yield data are summarized for comparative analysis. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and the development of novel therapeutics.
The Core Mechanism of this compound to Imide Rearrangement
The rearrangement of an this compound to an imide is an intramolecular acyl transfer reaction. The generally accepted mechanism proceeds through a tetrahedral intermediate. The reaction is typically irreversible, as the imide is the thermodynamically more stable isomer.
The specific rate of this O → N acyl group migration is pH-independent in the range of pH 6–11.[1] However, at pH values below 4.5 or above 11.5, isoimides can undergo acid or base-catalyzed acyl transfer to the solvent, leading to the formation of amides.[1]
The reaction mechanism can be visualized as follows:
Substituents on both the carbon skeleton and the nitrogen atom can influence the rate of rearrangement. A non-linear Hammett plot is observed when the migrating group is varied, suggesting a change in the rate-determining step or the transition state structure with different electronic demands.[1] For instance, electron-withdrawing groups on the migrating acyl group generally accelerate the rearrangement, while electron-donating groups have a more complex effect.[1]
Quantitative Data on Rearrangement Kinetics
The kinetics of the this compound to imide rearrangement have been studied under various conditions. The following tables summarize key quantitative data from the literature.
Table 1: Hammett ρ Values for Substituent Effects on the Migrating Group
| Substituent Type on Migrating Group (R) | ρ Value | Reference |
| Electron-withdrawing | +0.60 | [1] |
| Electron-donating | +1.65 | [1] |
Table 2: Solvent Effects on the Rearrangement Rate
| Solvent System | Grunwald-Winstein m value | Reference |
| Aqueous Dioxan | 0.175 | [1] |
The low m value indicates a low sensitivity of the reaction rate to the ionizing power of the solvent, which is consistent with an intramolecular process with little charge separation in the transition state.
Experimental Protocols
Synthesis of Isoimides
The synthesis of isoimides is the crucial first step in studying their rearrangement. Isoimides are typically prepared by the dehydration of the corresponding amic acids using a variety of dehydrating agents.
Protocol 3.1.1: Synthesis of N-Substituted Isomaleimides using EDC
This protocol describes a mild and efficient method for synthesizing isomaleimides from maleamic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[2]
Materials:
-
N-substituted maleamic acid (1.0 eq)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1-1.5 eq)
-
Dichloromethane (DCM)
-
10% aqueous sodium bicarbonate solution
Procedure:
-
Suspend the N-substituted maleamic acid in dichloromethane.
-
Add EDC to the suspension at room temperature.
-
Stir the reaction mixture until a clear solution is formed (typically 10-20 minutes).
-
Pour the reaction mixture into a 10% aqueous sodium bicarbonate solution and stir for 10 minutes.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the N-substituted isomaleimide.
Protocol 3.1.2: Synthesis of Isoimides using Trifluoroacetic Anhydride (B1165640) (TFAA)
This method is effective for the cyclization of amic acids to isoimides, particularly in the synthesis of polyisoimides.
Materials:
-
Amic acid (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1-2.0 eq)
-
Triethylamine (B128534) (TEA) (1.1-2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, Dioxane)
Procedure:
-
Dissolve the amic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of trifluoroacetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the this compound.
This compound to Imide Rearrangement
The rearrangement can often be induced thermally or by the presence of a catalyst.
Protocol 3.2.1: Thermal Rearrangement in Solution
Procedure:
-
Dissolve the purified this compound in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or toluene).
-
Heat the solution to the desired temperature (typically ranging from 80 °C to 180 °C).
-
Monitor the progress of the rearrangement by TLC, HPLC, or NMR spectroscopy.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting imide can be purified by recrystallization or column chromatography.
The following diagram illustrates a general experimental workflow for the synthesis and rearrangement of isoimides.
Analytical Characterization
FTIR and NMR spectroscopy are powerful tools for distinguishing between isoimides and imides and for monitoring the progress of the rearrangement.
FTIR Spectroscopy
The carbonyl stretching frequencies in the infrared spectra of isoimides and imides are distinct and can be used for their identification.
Table 3: Characteristic FTIR Absorption Bands for Isoimides and Imides
| Functional Group | Absorption Range (cm⁻¹) | Notes | Reference |
| Imide C=O (asymmetric) | 1790-1750 | Strong | [3] |
| Imide C=O (symmetric) | 1740-1700 | Strong | [3] |
| This compound C=O | 1810-1780 | Strong | [3] |
| This compound C=N | 1680-1650 | Medium to Strong | |
| Imide N-H (if present) | 3250-3150 | Medium | [3] |
¹H NMR Spectroscopy
Proton NMR can be used to monitor the rearrangement by observing the disappearance of signals corresponding to the this compound and the appearance of signals for the imide. The chemical shifts of protons adjacent to the imide or this compound functionality will differ. For example, in the case of N-substituted maleisoimides and maleimides, the chemical shifts of the vinyl protons are diagnostic. The protons on the five-membered ring of the malethis compound will have a different chemical environment and thus a different chemical shift compared to the corresponding maleimide.
Applications in Drug Development
The this compound-imide rearrangement can be a critical consideration in the synthesis of pharmacologically active molecules. The two isomers can exhibit different biological activities and toxicological profiles. Therefore, controlling the formation of the desired imide isomer is essential. For example, in the synthesis of certain kinase inhibitors or other therapeutic agents containing an imide moiety, ensuring complete conversion from a potential this compound intermediate is a key process parameter to guarantee the purity and efficacy of the final active pharmaceutical ingredient (API). Furthermore, understanding the stability of this compound-containing prodrugs and their conversion to the active imide form under physiological conditions is an important aspect of drug design and delivery.
Conclusion
The this compound to imide rearrangement is a well-established yet continually relevant transformation in modern organic chemistry. A thorough understanding of its mechanism, the factors that influence its rate, and the experimental conditions required to control it are essential for synthetic chemists in both academic and industrial settings. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing this important reaction for their synthetic goals.
References
A Technical Guide to the Historical Discovery and Development of Isoimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimides, the less stable isomers of imides, have a fascinating history intertwined with the development of high-performance polymers and, more recently, with advancements in medicinal chemistry and chemical biology. Initially often viewed as undesirable byproducts in imidization reactions, their unique reactivity has been harnessed for various applications, including as versatile intermediates in organic synthesis and as key moieties in prodrug design. This technical guide provides an in-depth exploration of the core aspects of isoimide chemistry, from its historical discovery to modern-day applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.
Historical Perspective and Key Milestones
The story of isoimides is inseparable from the rise of polyimides, a class of high-performance polymers known for their exceptional thermal stability.[1][2] The foundational work on polyimides was pioneered by DuPont in the 1950s, leading to the development of materials like Kapton®.[1] During these early investigations into polyimide synthesis, the formation of this compound linkages was often observed as a side reaction.[2]
It was realized that the chemical imidization of poly(amic acids), the precursors to polyimides, could lead to a significant proportion of this compound structures, which would then thermally convert to the more stable imide form at higher temperatures.[2] This observation marked the beginning of a deeper investigation into the fundamental properties and reactivity of isoimides.
Key milestones in the development of this compound chemistry include:
-
1908: The first polyimide was discovered by Bogart and Renshaw, laying the groundwork for future research in this area.[1]
-
1950s: DuPont develops a commercially viable route to high molecular weight polyimides, during which the formation and isomerization of this compound intermediates are implicitly studied.[1][2]
-
Late 20th Century: A growing understanding of the reaction mechanisms reveals that isoimides can be formed as kinetically controlled products in the dehydration of amic acids, particularly with certain dehydrating agents.
-
Modern Era: The unique reactivity of the this compound group is strategically exploited in various fields. In drug delivery, isoimides are employed as prodrug moieties that can undergo intramolecular rearrangement to release an active pharmaceutical ingredient. In chemical biology, the spontaneous formation of aspartoylisoimides (aspartimides) from aspartic acid residues is recognized as a significant post-translational modification in proteins, contributing to protein degradation and aging-related diseases.[3]
The Chemistry of Isoimides
Synthesis of Isoimides
The primary route to this compound synthesis is the cyclodehydration of the corresponding N-substituted amic acid. The choice of dehydrating agent is crucial in selectively forming the this compound over the thermodynamically more stable imide.
Commonly used dehydrating agents that favor this compound formation include:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][5]
-
Anhydrides: Trifluoroacetic anhydride, often in the presence of a tertiary amine, is also effective.[6]
The general mechanism for carbodiimide-mediated this compound synthesis involves the activation of the carboxylic acid of the amic acid to form an O-acylisourea intermediate. This is followed by an intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl group.
Isomerization to Imides
A defining characteristic of isoimides is their propensity to isomerize to the corresponding imide. This rearrangement is typically irreversible and can be promoted by heat or the presence of acid or base catalysts. The isomerization proceeds via a 1,3-O→N acyl transfer mechanism, often referred to as a Mumm rearrangement.
The rate of this isomerization is influenced by several factors, including:
-
Temperature: Higher temperatures significantly accelerate the isomerization.
-
Solvent: The polarity and basicity of the solvent can affect the reaction rate.
-
Catalysts: Acids and bases can catalyze the rearrangement.
-
Substituents: The electronic and steric properties of the substituents on the nitrogen atom and the dicarbonyl backbone can influence the kinetics of the isomerization.
Quantitative Data in this compound Chemistry
The following tables summarize key quantitative data related to the synthesis, isomerization, and characterization of isoimides.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Amic Acid Precursor | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-phenylphthalamic acid | DCC | Dichloromethane (B109758) | Room Temp. | 2 | >95 | [5] |
| N-phenylmaleamic acid | EDC | Dichloromethane | Room Temp. | 1 | 92 | [4] |
| Poly(amic acid) from ODPA/ODA | DCC | NMP | 0 | 24 | High |
Table 2: Kinetic Data for this compound to Imide Isomerization
| This compound | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| N-phenylphthalthis compound | NMP | 180 | - | - | |
| Polythis compound (BTDA-DAB) | Melt | 243 (Tmin) | - | - | [7] |
| cis-to-trans isomerization (peptide) | DMSO | 23 | 4-9 x 10⁻³ | - | [8] |
Table 3: Spectroscopic Data for this compound Characterization
| Compound | Technique | Characteristic Absorption/Signal | Reference |
| N-phenylphthalthis compound | IR (cm⁻¹) | ~1800 (C=O, asym), ~920 (C-O-C) | [5] |
| Polythis compound | IR (cm⁻¹) | 1780-1795 (C=O, asym), 1707-1730 (C=O, sym), 1380 (C-N) | [7] |
| Poly(amic acid) | ¹H NMR | ~10.7-10.1 ppm (amide NH), ~13.3 ppm (carboxylic acid OH) | [9][10] |
| Polyimide | IR (cm⁻¹) | ~1780 (C=O, asym), ~1720 (C=O, sym), ~1360 (C-N stretch), ~745 (imide ring deformation) |
Detailed Experimental Protocols
Synthesis of N-phenylphthalthis compound using DCC
This protocol describes the synthesis of a model this compound, N-phenylphthalthis compound, from N-phenylphthalamic acid using N,N'-dicyclohexylcarbodiimide (DCC) as the dehydrating agent.
Materials:
-
N-phenylphthalamic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filter funnel and filter paper
Procedure:
-
Dissolve N-phenylphthalamic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution of the amic acid.
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with a small amount of DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-phenylphthalthis compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as DCM/diethyl ether.
Synthesis of an Isomaleimide using EDC
This protocol outlines a general procedure for the synthesis of an N-substituted isomaleimide from the corresponding maleamic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).[4]
Materials:
-
N-substituted maleamic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Anhydrous dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Suspend the N-substituted maleamic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add EDC (1.2 equivalents) to the suspension at room temperature with stirring.
-
The reaction mixture will typically become a clear solution as the reaction progresses.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove the urea (B33335) byproduct and any remaining EDC.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the desired isomaleimide, which can be further purified by column chromatography if necessary.[4]
Characterization of Isoimides
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the synthesized product.
-
Look for the characteristic absorption bands of the this compound ring. A strong carbonyl absorption band is expected around 1800 cm⁻¹ (asymmetric C=O stretch), and a band corresponding to the C-O-C stretch is typically observed around 920 cm⁻¹.
-
The absence of a broad O-H stretch from the carboxylic acid precursor and the characteristic imide carbonyl bands (around 1780 and 1720 cm⁻¹) confirms the formation of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the amide proton signal of the starting amic acid is indicative of cyclization.
-
In the ¹³C NMR spectrum, the chemical shifts of the carbonyl carbons and the carbon of the C=N bond are characteristic of the this compound structure.
Key Pathways and Workflows Involving Isoimides
Aspartimide Formation in Peptides and Proteins
The formation of an aspartimide (a five-membered cyclic this compound) from an aspartic acid (Asp) or asparagine (Asn) residue is a significant non-enzymatic post-translational modification in peptides and proteins.[11][12][13][14][15] This process is particularly facile when the Asp residue is followed by a small amino acid, such as glycine. The aspartimide intermediate is unstable and can hydrolyze to form either the original L-aspartyl linkage, an L-isoaspartyl linkage (a β-peptide bond), or their D-isomers, leading to protein damage.[16]
Caption: Pathway of aspartimide formation and subsequent hydrolysis in peptides.
This compound-Based Prodrug Activation
The inherent reactivity of the this compound group makes it an attractive linker for prodrug design.[][18] An this compound-containing prodrug can be designed to be stable under certain conditions (e.g., during storage or in the gastrointestinal tract) and then undergo a controlled release of the active drug under specific physiological conditions (e.g., in the bloodstream or within a target cell). The release mechanism often involves an intramolecular cyclization-elimination reaction, where the this compound rearranges to the more stable imide, concomitantly releasing the drug molecule.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. lab.semi.ac.cn [lab.semi.ac.cn]
- 8. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Chemistry of Isoimides: A Technical Guide for Researchers
An In-depth Exploration of Key Researchers, Seminal Publications, and Experimental Protocols in Isoimide Chemistry
For researchers, scientists, and professionals in drug development, the field of this compound chemistry offers a unique landscape of reactive intermediates and versatile precursors for the synthesis of robust polymers and novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles of this compound chemistry, highlighting the key researchers who have shaped the field, their seminal publications, and detailed experimental protocols.
Key Researchers and Their Contributions
The foundational and contemporary understanding of this compound chemistry has been significantly advanced by the contributions of several key researchers. Their work has elucidated the synthesis, reactivity, and application of this important class of compounds, particularly in the realm of polymer science.
Mitsuru Ueda is a prominent figure whose research has extensively focused on the synthesis and characterization of polyisoimides as precursors to high-performance polyimides. His work has systematically investigated various dehydrating agents for the cyclization of poly(amic acid)s to polyisoimides and the subsequent isomerization to polyimides. A notable contribution from his group is the use of N,N'-dicyclohexylcarbodiimide (DCC) as an effective reagent for this transformation.[1][2] His publications provide valuable insights into the influence of reaction conditions on the formation of polyisoimides and their thermal properties.[1]
Keisuke Kurita has also made significant contributions to the field, with a focus on the synthesis of polyisoimides and their evaluation as efficient precursors for polyimides. His research explores the design of novel monomers and polymerization methods to control the structure and properties of the resulting polymers. A key publication from his group details the synthesis of polyisoimides and their advantageous properties, such as improved solubility, which facilitates processing.[3]
Other researchers have contributed to the understanding of this compound chemistry through mechanistic studies and the development of new synthetic methods. The work of Geiger and Clarke is fundamental to understanding the formation of succinimide (B58015) and related this compound rings, particularly in biological contexts.[4]
Seminal Publications
A thorough understanding of this compound chemistry can be gained by studying a number of seminal publications that have defined the field. These papers provide not only foundational knowledge but also detailed experimental procedures and characterization data.
A key publication by Kurita et al. in Macromolecules (1995) titled "Polyisoimides: Synthesis and Evaluation as Efficient Precursors for Polyimides" is a cornerstone in the field of polyisoimides.[3] This paper details the synthesis of soluble polyisoimides and their conversion to polyimides, highlighting the advantages of using the this compound route.
The work of Mitsuru Ueda and his collaborators has been published in numerous articles that are essential reading for anyone working in this area. For instance, their research on the "Preparation and Properties of Polythis compound as a Polyimide-Precursor" provides a detailed investigation into the use of DCC for polythis compound synthesis and the catalytic isomerization to polyimides.[1]
For a broader understanding of the context of this compound chemistry within polymer science, review articles on polyimide synthesis are invaluable. These reviews often discuss the formation of isoimides as a side reaction during chemical imidization and provide a comparative analysis of different synthetic routes.[5][6]
Experimental Protocols
The synthesis of isoimides typically involves the cyclodehydration of the corresponding amic acids. The choice of dehydrating agent and reaction conditions is crucial in selectively forming the this compound over the more stable imide. Below are detailed methodologies for key experiments cited in the literature.
Synthesis of N-Phenylphthalthis compound using N,N'-Dicyclohexylcarbodiimide (DCC)
This protocol is adapted from the work of Ueda and colleagues and is a standard method for the synthesis of isoimides from their corresponding amic acids.[1]
Materials:
-
N-phenylphthalamic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF))
Procedure:
-
Dissolve N-phenylphthalamic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of DCC in the same solvent dropwise to the cooled amic acid solution. The molar ratio of DCC to amic acid is typically 1:1.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 2-4 hours) and then allow it to warm to room temperature, stirring for an additional period (e.g., 12-24 hours).
-
The byproduct, N,N'-dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.
-
The filtrate containing the N-phenylphthalthis compound can be used directly for further reactions or the product can be isolated by precipitation into a non-solvent like ethanol (B145695) or water, followed by filtration and drying under vacuum.
Synthesis of Isoimides using Trifluoroacetic Anhydride (B1165640) and Triethylamine (B128534)
This method is another common procedure for the synthesis of isoimides, particularly when a stronger dehydrating agent is required.[1]
Materials:
-
Amic acid (e.g., N-phenylphthalamic acid)
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), THF)
Procedure:
-
Dissolve the amic acid in the anhydrous solvent in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of trifluoroacetic anhydride. The molar ratio of amic acid:TEA:TFAA is typically 1:1:1.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the reaction mixture can be washed with water and brine to remove triethylammonium (B8662869) trifluoroacetate (B77799) and any unreacted reagents.
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Quantitative Data
The characterization of isoimides and their isomerization to imides relies on various analytical techniques that provide quantitative data. This data is essential for confirming the structure of the synthesized compounds and for understanding the kinetics of the isomerization process.
Spectroscopic Data
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound and Imide Carbonyl Groups
| Functional Group | Asymmetric C=O Stretch (cm⁻¹) | Symmetric C=O Stretch (cm⁻¹) | Reference |
| This compound | ~1800 | ~1710 | [1] |
| Imide | ~1780 | ~1720 | [7][8][9] |
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound and Imide Protons
| Proton Environment | This compound (δ, ppm) | Imide (δ, ppm) | Reference |
| Protons on the ring adjacent to the imide/isoimide nitrogen | Varies depending on the specific structure, but generally distinct from the imide. | Varies depending on the specific structure. | [8][10] |
| Amide proton of precursor amic acid | N/A | N/A (signal disappears upon cyclization) | [8] |
Note: The exact chemical shifts will vary depending on the specific molecular structure and the solvent used for analysis.
Thermal Properties
The isomerization of polyisoimides to polyimides is often studied using thermal analysis techniques such as Differential Scanning Calorimetry (DSC). This conversion is typically an exothermic process and is accompanied by a change in the glass transition temperature (Tg).
Table 3: Glass Transition Temperatures (Tg) of Polyisoimides and Corresponding Polyimides
| Polymer System | Tg of Polythis compound (°C) | Tg of Polyimide (°C) | Change in Tg (°C) | Reference |
| Various aromatic polyisoimides | Generally lower than the corresponding polyimide | Generally higher than the corresponding polythis compound | 20 - 70 | [1][2] |
Note: The Tg values are highly dependent on the specific polymer backbone.
Reaction Mechanisms and Pathways
The formation of isoimides and their subsequent isomerization to imides are fundamental processes in this area of chemistry. Understanding these mechanisms is crucial for controlling the outcome of synthetic reactions.
Mechanism of this compound Formation from Amic Acid
The cyclodehydration of an amic acid to an this compound can proceed through different intermediates depending on the dehydrating agent used. When using a carbodiimide (B86325) like DCC, the reaction is thought to proceed through an O-acylisourea intermediate. With reagents like trifluoroacetic anhydride, a mixed anhydride intermediate is likely involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Isoimide Functional Group: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoimide functional group, a reactive isomer of the more stable imide, serves as a versatile intermediate in organic synthesis. Its unique reactivity profile, characterized by a susceptibility to nucleophilic attack and a propensity to rearrange to the corresponding imide, has been harnessed in a variety of applications, ranging from peptide synthesis and polymer chemistry to the construction of complex molecular architectures in drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of isoimides, with a focus on practical experimental details and quantitative data.
Core Concepts: Structure and Reactivity
An this compound is a functional group consisting of a nitrogen atom double-bonded to one carbonyl carbon and single-bonded to another, within a cyclic or acyclic system. This arrangement results in a strained and electrophilic five-membered ring in cyclic isoimides. The lone pair of electrons on the nitrogen atom is delocalized into the imine functionality, rendering the carbonyl carbon highly susceptible to nucleophilic attack.
The most characteristic reaction of isoimides is the Mumm rearrangement, an irreversible intramolecular acyl transfer that leads to the thermodynamically more stable imide isomer. This rearrangement can be either thermally or catalytically induced and is a key consideration in the synthesis and application of isoimides.
Synthesis of Isoimides
The synthesis of isoimides typically involves the cyclodehydration of a precursor amic acid. The choice of dehydrating agent is crucial in selectively forming the this compound over the imide.
Common Dehydrating Agents and Reaction Conditions
Several reagents have been successfully employed for the synthesis of isoimides. The selection of the appropriate reagent and conditions depends on the substrate and the desired purity of the product.
| Dehydrating Agent | Typical Reaction Conditions | Yield (%) | Notes |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | Triethylamine (TEA), CH₂Cl₂, 0 °C to room temperature | 70-95% | A common and effective method. The reaction is often rapid. |
| Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂ or THF, 0 °C to room temperature | 60-90% | Dicyclohexylurea (DCU) byproduct can complicate purification. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | CH₂Cl₂, room temperature, 10-15 min | 90-98% | A water-soluble carbodiimide (B86325) that allows for easy workup and high yields of pure product without column chromatography. |
| Acetic Anhydride | Sodium Acetate, 60 °C | Variable | Can lead to a mixture of this compound and imide, with the imide being the major product at higher temperatures. |
Detailed Experimental Protocol: Synthesis of N-Phenylisomaleimide using EDC
This protocol describes a mild and efficient method for the synthesis of an N-substituted isomaleimide using EDC as the dehydrating agent.
Materials:
-
N-Phenylmaleamic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of N-phenylmaleamic acid (1.0 eq) in dichloromethane (10 mL/g of amic acid) in a round-bottom flask, add EDC (1.1 eq) at room temperature.
-
Stir the reaction mixture vigorously. The initial suspension will become a clear solution within 10-15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-phenylisomaleimide as a solid. The product is often obtained in high purity without the need for column chromatography.
Spectroscopic Characterization
The differentiation between this compound and imide isomers is readily achieved through spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Technique | This compound | Imide |
| IR Spectroscopy (C=O stretching) | Two characteristic bands: ~1800 cm⁻¹ (asymmetric) and ~1710 cm⁻¹ (symmetric) | Two characteristic bands: ~1780 cm⁻¹ (asymmetric) and ~1720 cm⁻¹ (symmetric) |
| ¹H NMR Spectroscopy (Vinyl protons in maleimide (B117702) derivatives) | Two distinct doublets for the vinyl protons. | A single peak for the two equivalent vinyl protons. |
| ¹³C NMR Spectroscopy (Carbonyl carbons) | Two distinct carbonyl carbon signals. | A single carbonyl carbon signal. |
The Mumm Rearrangement: this compound to Imide Isomerization
The rearrangement of isoimides to their more stable imide counterparts is a synthetically important transformation. This reaction can be promoted by heat or by acid or base catalysis.
Kinetic Data
The rate of the this compound-imide rearrangement is influenced by factors such as the solvent, temperature, and the presence of catalysts. The reaction generally follows first-order kinetics.
| This compound | Conditions | Rate Constant (k) | Reference |
| N-Phenylphthalthis compound | Aqueous buffer (pH 7.3), 30 °C | 1.53 x 10⁻⁴ s⁻¹ | |
| N-Phenyl-2,2-dimethylsuccinthis compound | Aqueous buffer (pH 7.3), 30 °C | 2.5 x 10⁻³ s⁻¹ |
Experimental Workflow for Monitoring the Mumm Rearrangement
Caption: Workflow for the synthesis of an this compound and its subsequent Mumm rearrangement to the corresponding imide, monitored by spectroscopic methods.
Applications in Drug Development and Bioconjugation
The unique reactivity of the this compound functional group has been exploited in several areas relevant to drug development and bioconjugation.
Peptide Synthesis
Isoimides can be formed as intermediates in peptide coupling reactions, particularly when using carbodiimide reagents. While often transient, their formation can sometimes lead to side reactions. However, controlled formation and subsequent reaction of isoimides can also be a useful strategy in peptide synthesis.
Caption: The role of the this compound intermediate in peptide bond formation using carbodiimide coupling agents.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The reactivity of the this compound precursor, the maleimide, is widely utilized in bioconjugation to link molecules to proteins, often through the thiol group of cysteine residues. While the initial Michael addition product is a thioether-substituted succinimide, this linkage can be susceptible to hydrolysis, leading to ring-opening and the formation of a stable maleamic acid derivative. Although not a direct application of a stable this compound, the chemistry is closely related and crucial in the design of stable linkers for ADCs. The stability of the linker is a critical parameter for the efficacy and safety of ADCs.
Isoimides in Polymer Chemistry
Polyisoimides are polymers containing the this compound functionality in their backbone. They are often used as soluble precursors to high-performance polyimides. The conversion of polyisoimides to polyimides can be achieved by thermal treatment, offering a processing advantage for otherwise intractable polyimides.
Synthesis of Polyisoimides
A typical synthesis of a polythis compound involves the preparation of a poly(amic acid) followed by chemical imidization using a dehydrating agent that favors this compound formation.
Experimental Protocol: Synthesis of a Polythis compound
-
Poly(amic acid) Synthesis: A dianhydride is reacted with a diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature to form the poly(amic acid) solution.
-
Chemical Imidization: The poly(amic acid) solution is treated with a dehydrating agent such as trifluoroacetic anhydride in the presence of a tertiary amine base at low temperature (e.g., 0 °C).
-
Isolation: The resulting polythis compound is typically isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Caption: General workflow for the synthesis of polyimides via a polythis compound precursor.
Conclusion
The this compound functional group, while often transient, presents a wealth of opportunities in organic synthesis. Its controlled formation and subsequent reactions provide access to a variety of valuable molecular structures. For researchers in drug development, understanding the chemistry of isoimides is crucial for peptide synthesis and for the design of stable and effective bioconjugates. In materials science, polyisoimides offer a processable route to high-performance polyimides. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this compound chemistry in these and other areas of chemical science.
A Technical Guide to the Theoretical Calculation of Isoimide Bond Angles and Lengths
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical methodologies used to calculate the bond angles and lengths of the isoimide functional group. Given the transient nature and reactivity of isoimides, which can complicate experimental structural determination, computational chemistry offers a powerful tool for elucidating their geometric parameters. This document outlines the pertinent theoretical protocols, presents data in a structured format, and illustrates key concepts and workflows through diagrams.
Introduction to Isoimides and the Importance of Structural Analysis
Isoimides are isomers of imides, characterized by a five-membered ring containing an exocyclic imine bond. They often appear as intermediates in the synthesis of polyimides and can be found in various pharmacologically active molecules. The precise geometry of the this compound ring—specifically its bond lengths and angles—is crucial for understanding its reactivity, stability, and interactions with biological targets. Theoretical calculations provide a robust means to determine these structural parameters with high accuracy.
Theoretical Methodologies for Geometry Optimization
The primary goal of theoretical calculations in this context is to find the equilibrium geometry of the this compound molecule, which corresponds to the minimum energy structure on the potential energy surface. This process is known as geometry optimization. Several quantum chemical methods are employed for this purpose, with Density Functional Theory (DFT) being one of the most common and effective.
2.1. Density Functional Theory (DFT)
DFT is a computational method that models the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For geometry optimization, a functional (such as B3LYP or PBE) is chosen to approximate the exchange-correlation energy, and a basis set (e.g., 6-31G(d,p) or aug-cc-pVTZ) is used to describe the atomic orbitals.[1][2] The selection of the functional and basis set is critical and can affect the accuracy of the calculated bond lengths and angles.[1]
2.2. Ab Initio Methods
Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can also be employed for more accurate calculations, albeit at a higher computational cost. These methods are often used to benchmark the results obtained from DFT.
2.3. The Geometry Optimization Process
The geometry optimization process is an iterative algorithm. It begins with an initial guess of the molecular geometry. The forces on each atom are then calculated, and the atoms are moved in a direction that lowers the total energy of the molecule. This process is repeated until the forces on the atoms are close to zero and the energy has converged to a minimum. The resulting coordinates represent the optimized geometry of the molecule, from which bond lengths and angles can be precisely measured.
The following diagram illustrates the general workflow for the theoretical calculation of molecular geometry.
Key Geometric Parameters of the this compound Ring
The this compound functional group is characterized by a unique set of bond lengths and angles within its five-membered ring. The diagram below highlights these key parameters in a generic N-substituted this compound structure derived from maleic anhydride.
References
An In-depth Technical Guide to the Electron Density Distribution in the Isoimide Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron density distribution within the isoimide ring system. Isoimides are crucial intermediates in various chemical syntheses, including the preparation of polyimides, and their unique electronic structure governs their reactivity and stability.[1][2] This document delves into the synthesis, electronic properties, and rearrangement of isoimides, presenting available data and established theoretical concepts.
Synthesis of Isoimides
The synthesis of isoimides typically involves the dehydration of amic acids. Several methodologies have been developed to achieve this transformation under mild conditions, which is crucial to avoid premature rearrangement to the more stable imide isomer.
General Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of isoimides.
Table 1: Summary of this compound Synthesis Protocols
| Dehydrating Agent | Substrate | Solvent | Reaction Conditions | Yield | Reference |
| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) | Maleamic acid derivatives | Dichloromethane | Room temperature, 10-15 minutes | 90-98% | [3][4] |
| Methanesulfonyl Chloride | Maleamic acids | Not specified | <15 minutes | Good to excellent | |
| Propanephosphonic acid anhydride (B1165640) (T3P®) | Maleic acid monoamides | Not specified | Not specified | Good | |
| Trifluoroacetic anhydride-triethylamine | N-Substituted maleamic acids | Not specified | Not specified | Not specified |
Detailed Experimental Protocol: Synthesis of N-Arylisomaleimides using EDC [3][4]
-
Preparation: Suspend the desired maleamic acid (1.0 eq) in dichloromethane.
-
Addition of Reagent: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.2 eq) to the suspension.
-
Reaction: Stir the resulting mixture at room temperature for 10-15 minutes until a clear solution is formed.
-
Work-up: Pour the reaction mixture into a 10% aqueous sodium bicarbonate solution and stir.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the product if necessary. For this method, purification by column chromatography is often not required.[3]
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of isoimides from amic acids.
Electron Density Distribution in the this compound Ring
The electron distribution is expected to be significantly influenced by the electronegative oxygen and nitrogen atoms. Resonance structures can be drawn to illustrate the delocalization of electrons within the ring, which in turn affects the reactivity of different positions.
Conceptual Representation of Electron Density
The carbonyl carbon is electrophilic due to the polarization of the C=O bond. The exocyclic imine nitrogen has a lone pair of electrons, contributing to its nucleophilicity. The endocyclic oxygen atom, being part of an ester-like linkage, also influences the electron distribution. The π-system of the C=N bond is a key feature of the this compound's electronic structure.
Caption: Qualitative summary of expected electron density and reactivity in the this compound ring.
This compound to Imide Rearrangement
A characteristic reaction of isoimides is their rearrangement to the thermodynamically more stable imide isomer. This process, often referred to as the Mumm rearrangement, is a key consideration in the synthesis and application of isoimides. The rearrangement involves an intramolecular O-to-N acyl transfer.
The nucleophilicity of the exocyclic imine nitrogen is a driving force for this rearrangement. The reaction is sensitive to factors such as pH and the nature of the substituents on the this compound ring.
Caption: Signaling pathway of the this compound to imide rearrangement.
Applications in Drug Development
The this compound moiety itself is not common in final drug structures due to its inherent reactivity and tendency to rearrange. However, understanding the chemistry of isoimides is crucial for several reasons in the context of drug development:
-
Prodrug Design: The conversion of an this compound to an imide could potentially be exploited in prodrug strategies, where the this compound is the inactive form that converts to the active imide under specific physiological conditions.
-
Synthesis of Bioactive Imides: Many biologically active compounds contain the imide functional group. The synthesis of these molecules may proceed through an this compound intermediate. Controlling the formation and rearrangement of the this compound is therefore critical for optimizing the synthesis of the target imide-containing drug.
-
Understanding Target Interactions: In cases where a drug molecule contains a functional group that could potentially form an this compound-like structure upon interaction with a biological target (e.g., through reaction with a carboxylic acid residue on a protein), understanding the electronic properties of such a transient species could provide insights into the mechanism of action.
Conclusion
The this compound ring is a fascinating and synthetically important functional group. Its electron density distribution, characterized by an electrophilic carbonyl carbon and a nucleophilic imine nitrogen, dictates its reactivity, particularly its propensity to undergo rearrangement to the more stable imide. While detailed quantitative data on the electron density of simple isoimides is an area for further research, the qualitative understanding presented in this guide, based on established chemical principles and observed reactivity, provides a solid foundation for researchers, scientists, and drug development professionals working with these reactive intermediates. Future work combining high-resolution X-ray crystallography and advanced computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) will be invaluable in providing a more precise and quantitative picture of the electron density distribution in the this compound ring.
References
The Unseen Player: A Technical Guide to Isoimide Intermediates in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tapestry of organic synthesis, reactive intermediates often hold the key to understanding and optimizing complex transformations. Among these fleeting species, the isoimide functionality has emerged as a critical, albeit often unobserved, player in a variety of named reactions. Characterized by an exocyclic imine double bond adjacent to a carbonyl group within a cyclic structure, isoimides are isomeric with the more thermodynamically stable imides. Their transient nature and propensity to rearrange to the corresponding imide, a process known as the Mumm rearrangement, make their direct observation and characterization a significant challenge. However, understanding the formation, reactivity, and fate of this compound intermediates is paramount for controlling reaction pathways, predicting product distributions, and designing novel synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the role of this compound intermediates in key named reactions, supported by experimental evidence, detailed protocols for their study, and quantitative data.
Core Concepts: The Nature of Isoimides
Isoimides are typically formed through the dehydration of amic acids, a reaction often facilitated by coupling agents such as carbodiimides. Their reactivity is dominated by the electrophilicity of the endocyclic carbonyl carbon and the nucleophilicity of the exocyclic imine nitrogen. The key transformation of isoimides is the irreversible, intramolecular 1,3-(O→N) acyl transfer to form the corresponding imide.
This compound Intermediates in Key Named Reactions
The Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish α-acyloxy amides.[1][2][3][4] While the exact mechanism has been subject to debate, evidence suggests the involvement of an O-acyl imidate intermediate, which can be considered an acyclic precursor to a cyclic this compound-like structure, that undergoes a Mumm-type rearrangement.
Reaction Mechanism:
The concerted mechanism, favored in non-polar solvents, is believed to proceed through a cyclic transition state. However, an ionic pathway, which is more prevalent in polar solvents, involves the formation of a nitrilium ion intermediate. This intermediate is then attacked by the carboxylate to form an O-acyl imidate, which subsequently rearranges to the final product.[2][4]
Diagram: Proposed Ionic Mechanism of the Passerini Reaction
Caption: Ionic pathway of the Passerini reaction.
The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[5][6][7] The mechanism is widely accepted to proceed through a nitrilium ion intermediate, which is then trapped by the carboxylate to form an intermediate that undergoes a Mumm rearrangement. This intermediate is structurally analogous to an this compound.
Reaction Mechanism:
The initial step is the formation of an imine from the aldehyde/ketone and the amine. Protonation of the imine leads to an iminium ion, which is then attacked by the isocyanide to generate a nitrilium ion. The carboxylate anion adds to the nitrilium ion, forming the crucial intermediate that rearranges to the stable bis-amide product.[8]
Diagram: Ugi Reaction Mechanism
Caption: Key steps in the Ugi four-component reaction.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and, relevant to this guide, imides, using triphenylphosphine (B44618), a dialkyl azodicarboxylate (like DEAD or DIAD), and a suitable nucleophile.[2][3][9][10][11][12][13][14] When phthalimide (B116566) is used as the nucleophile, the reaction proceeds with inversion of configuration at the alcohol center to yield an N-alkylphthalimide.[2][3][9][11][12][13] While the direct isolation of an this compound intermediate in a standard Mitsunobu reaction is not common, its formation is mechanistically plausible, especially given that the reaction of the activated alcohol with the ambident phthalimide anion could occur at either the nitrogen or oxygen atom.
Reaction Mechanism:
The reaction is initiated by the formation of a betaine (B1666868) from triphenylphosphine and the azodicarboxylate. This betaine then deprotonates the alcohol, which subsequently attacks the phosphonium (B103445) salt. The resulting oxyphosphonium salt is a good leaving group and is displaced by the nucleophile in an SN2 fashion. In the case of phthalimide, nucleophilic attack can occur through the nitrogen to directly form the imide or through the oxygen to form an this compound, which would then rapidly rearrange to the more stable imide.
Diagram: Potential this compound Pathway in the Mitsunobu Reaction
Caption: Possible pathways in the Mitsunobu reaction with phthalimide.
The Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides.[12][13][15][16][17][18][19] It traditionally involves the N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine. The direct involvement of an this compound intermediate in the standard Gabriel synthesis is not typically considered, as the alkylation occurs on the nitrogen of the phthalimide anion. However, the synthesis of isoimides can be seen as a related transformation starting from the corresponding amic acid.
Synthesis and Characterization of Isoimides
The most common method for the synthesis of isoimides is the cyclodehydration of the corresponding N-substituted amic acids using a dehydrating agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose.[20] The reaction is typically carried out in an aprotic solvent at low to ambient temperatures to favor the kinetically controlled this compound product over the thermodynamically more stable imide.[20]
Experimental Protocol: Synthesis of N-Phenylphthalthis compound from N-Phenylphthalamic Acid using DCC [20]
-
Dissolution: N-phenylphthalamic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of DCC: A solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is added dropwise to the amic acid solution at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified period, typically a few hours, while monitoring the progress by thin-layer chromatography (TLC) or in-situ FTIR.
-
Work-up: The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude N-phenylphthalthis compound, which can be further purified by recrystallization or chromatography if necessary.
Diagram: Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of N-phenylphthalthis compound.
Spectroscopic Characterization of Isoimides
The differentiation between isoimides and their corresponding imide isomers is readily achieved through spectroscopic methods, primarily Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FTIR Spectroscopy:
Isoimides exhibit characteristic carbonyl stretching frequencies that distinguish them from imides. Typically, isoimides show two carbonyl absorption bands: an asymmetric stretch at a higher wavenumber (around 1800 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1710 cm⁻¹). The C=N stretching vibration is usually observed around 1670 cm⁻¹. In contrast, imides display two carbonyl bands at approximately 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric). The presence of the high-frequency carbonyl band around 1800 cm⁻¹ is a strong indicator of the this compound structure.
NMR Spectroscopy:
In ¹³C NMR spectroscopy, the carbonyl carbon of the this compound appears at a chemical shift distinct from that of the imide. The imine carbon of the this compound also gives a characteristic signal. In ¹H NMR, the protons adjacent to the this compound ring will have different chemical shifts compared to the imide analogue.
| Compound | Spectroscopic Data | Reference |
| N-Phenylphthalthis compound | FTIR (KBr, cm⁻¹): ~1805 (C=O, asym), ~1715 (C=O, sym), ~1670 (C=N) ¹³C NMR (CDCl₃, δ): ~162 (C=O), ~158 (C=N) | [20] |
| Polythis compound (generic) | FTIR (film, cm⁻¹): ~1800-1810 (C=O), ~920-940 (this compound ring) | [20] |
Quantitative Analysis: The Mumm Rearrangement
The rearrangement of an this compound to an imide, known as the Mumm rearrangement, is a thermally or catalytically induced irreversible isomerization.[21][22][23] The kinetics of this rearrangement can be studied to understand the stability of the this compound intermediate. The rate of rearrangement is influenced by factors such as temperature, solvent polarity, and the presence of acid or base catalysts.
In-situ monitoring techniques, such as FTIR spectroscopy, are invaluable for studying the kinetics of the this compound-to-imide conversion.[5][24][25][26] By tracking the disappearance of the characteristic this compound absorption bands and the appearance of the imide bands over time at a constant temperature, the rate constant for the rearrangement can be determined.
| Reaction / Process | Key Quantitative Data | Reference |
| Synthesis of N-Arylisomaleimides via EDC | Yields: 90-98% for various derivatives. | [20] |
| Mumm Rearrangement of Acyclic Isoimides | Rate: The rearrangement is often rapid at room temperature or upon gentle heating. The half-life can range from minutes to hours depending on the substrate and conditions. The rate is generally first-order. | [22] |
| Polythis compound to Polyimide Conversion | Temperature: The thermal isomerization typically occurs at elevated temperatures, often in the range of 150-250 °C. The degree of imidization can be quantified by FTIR. | [20] |
Conclusion
This compound intermediates, though often elusive, play a pivotal role in several important named reactions in organic chemistry. A thorough understanding of their formation, characterization, and subsequent rearrangement is crucial for synthetic chemists aiming to control reaction outcomes and develop novel synthetic strategies. The methodologies for their synthesis, primarily through the dehydration of amic acids, and their characterization by spectroscopic techniques such as FTIR and NMR, provide the necessary tools for researchers to probe their involvement in complex reaction mechanisms. The quantitative analysis of their rearrangement kinetics further illuminates their transient nature. As our ability to detect and characterize reactive intermediates continues to advance, the once "unseen player" will undoubtedly take a more prominent role in the design and execution of modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and low-carbon synthesis of colorless transparent polyimides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 12. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. Gabriel Synthesis [organic-chemistry.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Mumm_rearrangement [chemeurope.com]
- 23. Mumm rearrangement - Wikipedia [en.wikipedia.org]
- 24. ris.utwente.nl [ris.utwente.nl]
- 25. In situ ATR FTIR monitoring of the formation of functionalized mono- and multilayers on germanium substrate: from 7-octenyltrichlorosilane to 7-carboxylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Polyisoimides: A Gateway to High-Performance Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Polyisoimides serve as crucial processable intermediates in the synthesis of high-performance polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3][4] The utilization of a polyisoimide precursor offers significant advantages in polymer processing due to its enhanced solubility and lower melting viscosity compared to the final polyimide.[5] This document provides detailed application notes and experimental protocols for the synthesis of polyisoimides and their subsequent thermal conversion to polyimides.
Application Notes
The synthesis of polyimides typically proceeds through a two-step polycondensation reaction.[3] The initial step involves the reaction of a dianhydride with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor.[1][6] This PAA can then be converted to the final polyimide through thermal or chemical imidization.[3][7]
The chemical conversion of poly(amic acid) can lead to the formation of polythis compound, an isomer of polyimide.[5][8] This is achieved by using dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC).[8] The polythis compound intermediate offers several processing advantages:
-
Improved Solubility: The non-planar structure of the this compound ring disrupts polymer chain packing, leading to enhanced solubility in a wider range of organic solvents.[3][5]
-
Lower Melt Viscosity: Polyisoimides exhibit lower melt viscosities, which facilitates processing techniques like film casting and molding.[5][9]
-
Defect Reduction: Curing of polythis compound films can lead to a reduction in defects such as pinholes and blisters, as no volatile byproducts are generated during the thermal rearrangement to polyimide.[5]
-
Lower Curing Temperatures: The thermal conversion of polythis compound to polyimide often occurs at lower temperatures (typically around 100 °C lower) than the direct thermal imidization of poly(amic acid).[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
This protocol details the synthesis of the poly(amic acid) precursor, which is the first step for both polyimide and polythis compound synthesis.
Materials:
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)[1]
-
Anhydrous N,N-dimethylacetamide (DMAc)[1]
-
Nitrogen (N₂) gas (High purity)[1]
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of the aromatic diamine.[1]
-
Add anhydrous DMAc to the flask to achieve a desired solids content (e.g., 15-20 wt%).[1]
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[1]
-
Gradually add an equimolar amount of the aromatic dianhydride to the stirred solution in small portions to manage the exothermic reaction.[1]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[1][3] The viscosity of the solution will gradually increase as the poly(amic acid) forms.[3]
Protocol 2: Synthesis of Polythis compound via Chemical Cyclization
This protocol describes the conversion of the poly(amic acid) solution into a polythis compound.
Materials:
-
Poly(amic acid) (PAA) solution (from Protocol 1)
-
N,N'-dicyclohexylcarbodiimide (DCC) (dehydrating agent)[8]
-
Anhydrous N,N-dimethylacetamide (DMAc)
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Nitrogen inlet and outlet
Procedure:
-
To the poly(amic acid) solution prepared in Protocol 1, add a stoichiometric amount of DCC as a dehydrating agent.[8]
-
The reaction is typically carried out at a controlled temperature. The synthesis of polyisoimides is often favored at lower temperatures (e.g., -20°C to 0°C) as it is a kinetically controlled product.[8]
-
Stir the reaction mixture under a nitrogen atmosphere for a specified period to allow for the cyclodehydration to form the polythis compound. The progress of the reaction can be monitored by techniques like FTIR spectroscopy to observe the appearance of the characteristic this compound peaks.[8]
-
The resulting polythis compound solution can then be used for film casting or other processing methods.
Protocol 3: Thermal Conversion of Polythis compound to Polyimide
This protocol outlines the process of converting a polythis compound film into the final high-performance polyimide film.
Materials:
-
Polythis compound film (cast from the solution in Protocol 2)
Equipment:
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven or furnace with temperature control
Procedure:
-
Pour the viscous polythis compound solution onto a clean, dry glass plate.[1]
-
Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.[1]
-
Place the glass plate in a vacuum oven and heat it to a temperature sufficient to induce thermal rearrangement to the polyimide. This conversion typically occurs at temperatures above the glass transition temperature (Tg) of the polythis compound, often greater than 250°C.[5][8] The specific temperature and duration will depend on the specific polymer structure.
-
During heating, the this compound rings will rearrange to the more thermodynamically stable imide structure.[8]
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.[1]
-
Wash the film with ethanol (B145695) and dry it in a vacuum oven at 100°C for several hours.[1]
Data Presentation
The following tables summarize key quantitative data for representative high-performance polyimides. It is important to note that the properties of polyimides are highly dependent on the specific monomer structures.
Table 1: Thermal Properties of Various Polyimides
| Polyimide System | Glass Transition Temperature (T g ) | 5% Weight Loss Temperature (T d5 ) |
| PMDA-ODA | 302 °C[10] | 470-492 °C[11] |
| BTDA-ODA | 276 °C[10] | - |
| BPDA-ODA | 290 °C[10] | - |
| Pyridine-based PIs | 236-300 °C[11] | 499-515 °C (T10%)[11] |
Table 2: Mechanical Properties of Various Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA-PI | - | 3.42[10] | 2.82[10] |
| BTDA-PI | 114.19[10] | 3.23[10] | 3.58[10] |
| BPDA-PI | - | - | 3.8[10] |
| Pyridine-based PIs | 72-90[11] | 1.8-2.4[11] | 5-12[11] |
| Neat PI films | 94-120[12] | 1.85-2.18[12] | 7-15[12] |
Table 3: Dielectric Properties of ODA-Based Polyimide Films
| Polyimide System | Dielectric Constant | Dielectric Loss Tangent | Electric Breakdown Strength (kV/mm) |
| PMDA-PI | > BTDA-PI > BPDA-PI[10] | > BTDA-PI > BPDA-PI[10] | 326.80[10] |
| BTDA-PI | - | - | 478.90[10] |
| BPDA-PI | - | - | 357.07[10] |
Visualizations
Caption: General workflow for polythis compound and polyimide synthesis.
Caption: Chemical transformation from poly(amic acid) to polythis compound and polyimide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. zeusinc.com [zeusinc.com]
- 5. halocarbon.com [halocarbon.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. lab.semi.ac.cn [lab.semi.ac.cn]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Improving Polyimide Processability Using Isoimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isoimide chemistry to enhance the processability of polyimides. The conversion of the intractable polyimide structure into a more soluble and lower-melting this compound intermediate offers significant advantages in manufacturing and processing, which are detailed herein.
Introduction to Isoimides for Enhanced Polyimide Processability
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, these same properties, derived from their rigid molecular structure and strong intermolecular interactions, render them largely insoluble and infusible, posing significant challenges for processing.[1]
The this compound route presents a strategic solution to this processability issue. By chemically converting the poly(amic acid) precursor to a polythis compound intermediate, a more processable polymer form is obtained. Polyisoimides exhibit significantly improved solubility in a range of organic solvents and have lower melt viscosities compared to their fully imidized counterparts.[2][3] This transient processability allows for easier fabrication of films, coatings, and complex shapes. The final, high-performance polyimide is then obtained through a thermal isomerization of the polythis compound, a process that occurs without the evolution of volatile byproducts, minimizing defects in the final product.[2]
Data Presentation: Comparative Properties of Polythis compound vs. Polyimide
The advantages of the this compound approach are best illustrated through a quantitative comparison of key physical properties. The following tables summarize the enhanced processability of a well-studied polyimide system, LARC™-TPI, which is synthesized from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and 3,3'-diaminobenzophenone (B177173) (DAB).
Table 1: Solubility Comparison of LARC™-TPI this compound vs. Imide
| Polymer Form | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylacetamide (DMAc) | Tetrahydrofuran (THF) |
| Poly(BTDA-DAB)this compound | Soluble | Soluble | Partially Soluble |
| Poly(BTDA-DAB)imide (LARC™-TPI) | Insoluble | Insoluble | Insoluble |
Table 2: Melt Viscosity Comparison of LARC™-TPI this compound vs. Imide
| Temperature (°C) | Dynamic Viscosity (η) of Poly(BTDA-DAB)this compound (Pa·s) | Dynamic Viscosity (η) of Poly(BTDA-DAB)imide (Pa·s) |
| 200 | ~10,000 | > 1,000,000 (solid) |
| 220 | ~3,000 | > 1,000,000 (solid) |
| 240 | ~1,000 | > 1,000,000 (solid) |
| 260 | ~500 | ~100,000 |
| 280 | ~800 (viscosity increases due to imidization) | ~50,000 |
| 300 | > 10,000 (approaching imide viscosity) | ~20,000 |
Viscosity data for the this compound is estimated from graphical representations in the literature.[4] Data for the imide form is based on typical values for high-performance polyimides.
Table 3: Thermal Properties Comparison of LARC™-TPI this compound vs. Imide
| Property | Poly(BTDA-DAB)this compound | Poly(BTDA-DAB)imide (LARC™-TPI) |
| Glass Transition Temperature (Tg) | ~215 °C | ~260 °C |
| This compound-to-Imide Conversion Temperature | Begins > 200 °C, Rapid at 250-300 °C | N/A |
Tg of the this compound is an estimate based on typical values for polyisoimides. The Tg of LARC™-TPI is a known value.
Experimental Protocols
The following are detailed protocols for the synthesis of a poly(amic acid) from BTDA and DAB, its subsequent conversion to the corresponding polythis compound using dicyclohexylcarbodiimide (B1669883) (DCC), and the final thermal conversion to the polyimide.
Protocol 1: Synthesis of Poly(amic acid) from BTDA and DAB
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
3,3'-Diaminobenzophenone (DAB)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet/outlet
-
Addition funnel
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble the reaction apparatus under a nitrogen atmosphere.
-
Dissolution of Diamine: In the three-neck flask, dissolve 3,3'-diaminobenzophenone (DAB) in anhydrous NMP to achieve a 15% (w/w) solution. Stir the mixture with the mechanical stirrer until the diamine is completely dissolved.
-
Addition of Dianhydride: Slowly add an equimolar amount of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) powder to the stirred diamine solution in small portions through the addition funnel over a period of 1 hour. Maintain a positive nitrogen pressure throughout the addition.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator at 4 °C for short periods before proceeding to the next step.
Protocol 2: Conversion of Poly(amic acid) to Polythis compound using DCC
Materials:
-
Poly(amic acid) solution from Protocol 1
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Beaker
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
DCC Solution Preparation: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous NMP to create a concentrated solution. Use a 2:1 molar ratio of DCC to the repeating unit of the poly(amic acid).
-
Reaction Setup: Place the poly(amic acid) solution in a beaker with a stir bar and cool it to 0-5 °C in an ice bath.
-
Addition of DCC: Slowly add the DCC solution dropwise to the cold, stirred poly(amic acid) solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-18 hours.
-
Isolation of Polythis compound:
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU.
-
Slowly pour the filtrate into a large volume of vigorously stirred methanol to precipitate the polythis compound as a fibrous solid.
-
Collect the polythis compound by filtration.
-
-
Purification: Wash the collected polythis compound thoroughly with fresh methanol to remove any residual NMP and unreacted DCC.
-
Drying: Dry the purified polythis compound in a vacuum oven at 60-80 °C for 24 hours.
Protocol 3: Thermal Conversion of Polythis compound to Polyimide
Materials:
-
Dry polythis compound powder from Protocol 2
-
Glass plate or other suitable substrate
-
Programmable oven with a nitrogen atmosphere
Procedure:
-
Film Casting (Optional): Dissolve the dried polythis compound powder in a suitable solvent (e.g., NMP or DMAc) to form a viscous solution. Cast the solution onto a clean glass plate to form a film of the desired thickness.
-
Solvent Removal: Place the cast film or the polythis compound powder in a programmable oven under a nitrogen atmosphere. Heat the oven to 100-120 °C and hold for 1-2 hours to remove the residual solvent.
-
Thermal Isomerization: Gradually increase the temperature of the oven to 250-300 °C at a rate of 5-10 °C/minute. Hold the temperature at 300 °C for 1-2 hours to ensure complete conversion of the this compound to the imide structure.
-
Cooling: Slowly cool the oven back to room temperature. The resulting material is the final, fully imidized polyimide.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in these application notes.
References
Application Notes and Protocols: The Isoimide Route to Soluble Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor solubility, which complicates processing. The isoimide route presents a strategic alternative to traditional polyimide synthesis, offering a pathway to enhanced solubility and processability. This method involves the formation of a soluble polythis compound intermediate, which can then be converted to the final polyimide structure under milder conditions than direct thermal imidization. This approach is particularly advantageous for creating soluble polyimides, enabling their use in a wider range of applications, including advanced materials and drug delivery systems.
Advantages of the this compound Route
The utilization of a polythis compound intermediate offers several key advantages over conventional polyimide synthesis methods:
-
Enhanced Solubility: Polyisoimides exhibit significantly better solubility in a broader range of organic solvents compared to their polyimide counterparts. This facilitates easier processing, such as film casting and fiber spinning.[1][2]
-
Lower Processing Temperatures: The conversion of polythis compound to polyimide typically occurs at lower temperatures than the direct thermal imidization of poly(amic acid). This reduction in curing temperature, often by as much as 100°C, is beneficial for processing thermally sensitive materials.[2]
-
Reduced Defects: The isomerization of polythis compound to polyimide is a rearrangement reaction that does not produce volatile byproducts. This minimizes the formation of voids and pinholes in the final polymer film, leading to improved material quality.[1]
-
Improved Processability: The lower melt viscosity of polyisoimides compared to polyimides enhances their processability, making them more suitable for techniques like injection molding.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of a soluble polyimide derived from 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) and 4,4'-oxydianiline (B41483) (ODA) via the this compound route.
Synthesis of Poly(amic acid) (PAA) Precursor
The initial step is the synthesis of the poly(amic acid) precursor through the reaction of a dianhydride and a diamine in a polar aprotic solvent.
Materials:
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas
-
Mechanical stirrer
-
Three-necked flask
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 4,4'-oxydianiline (ODA) in N,N-dimethylacetamide (DMAc) to a concentration of 15-20 wt%.
-
Stir the solution at room temperature under a continuous flow of argon or nitrogen until the diamine is completely dissolved.
-
Gradually add an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) to the diamine solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution. The completion of this step is indicated by a significant increase in viscosity.
Synthesis of Polythis compound (PII) via Chemical Cyclodehydration
The poly(amic acid) is then converted to the polythis compound using a chemical dehydrating agent. N,N'-dicyclohexylcarbodiimide (DCC) and trifluoroacetic anhydride are effective reagents for this transformation.[3]
Materials:
-
Poly(amic acid) solution from the previous step
-
Trifluoroacetic anhydride
-
Triethylamine (B128534) (as a catalyst)
-
Benzene (or other suitable solvent)
-
Magnetic stirrer
Procedure:
-
Cool the poly(amic acid) solution in an ice bath.
-
In a separate flask, prepare a 1 M solution of trifluoroacetic anhydride in benzene.
-
Slowly add the trifluoroacetic anhydride solution to the cooled poly(amic acid) solution with vigorous stirring. An equimolar amount of trifluoroacetic anhydride per amic acid repeating unit is typically used.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 20-24 hours.
-
The resulting polythis compound can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
Isomerization of Polythis compound to Polyimide
The soluble polythis compound is converted to the final polyimide through thermal or chemically catalyzed isomerization.
a) Thermal Isomerization:
-
Cast a film of the synthesized polythis compound onto a glass substrate from its solution (e.g., in NMP).
-
Heat the film in an oven under a nitrogen atmosphere. A typical heating profile is a stepwise increase in temperature, for example, holding at 100°C, 200°C, and finally 250-300°C for 1 hour at each stage.[3]
-
The conversion from polythis compound to polyimide can be monitored by FTIR spectroscopy.
b) Chemically-Catalyzed Isomerization:
-
Dissolve the polythis compound in a suitable solvent.
-
Add a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU), or an acid/base system like acetic acid/triethylamine or phenol/triethylamine.[3][4]
-
Stir the solution at room temperature or with gentle heating until the isomerization is complete, as confirmed by spectroscopic analysis. A quantitative yield of the imide can be achieved rapidly with an effective catalyst.[3]
Characterization
The successful synthesis and conversion at each stage can be verified using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
-
FTIR Spectroscopy:
-
Poly(amic acid): Shows characteristic broad absorption for the O-H stretch of the carboxylic acid (~3200-2500 cm⁻¹) and amide C=O stretch (~1660 cm⁻¹).
-
Polythis compound: Exhibits characteristic absorption bands at approximately 1800 cm⁻¹ (asymmetric C=O stretch), 1710 cm⁻¹ (symmetric C=O stretch), and 920 cm⁻¹ (this compound ring).[5]
-
Polyimide: Displays characteristic imide absorption bands at around 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch).[6] The disappearance of the this compound peaks and the appearance of the imide peaks confirm the conversion.
-
-
¹H NMR Spectroscopy:
-
Poly(amic acid): Shows signals for the amide protons (~10 ppm) and carboxylic acid protons (~13 ppm).[7]
-
Polyimide: The disappearance of the amide and carboxylic acid proton signals indicates complete imidization. The aromatic protons will show characteristic shifts depending on the specific monomer units.[6]
-
Data Summary
The following tables summarize the expected properties of the polymers synthesized via the this compound route. The data highlights the enhanced solubility and altered thermal properties of the polythis compound intermediate compared to the final polyimide.
Table 1: Solubility of Polymers
| Polymer | NMP | DMAc | m-Cresol | THF | Chloroform |
| Poly(amic acid) | ++ | ++ | + | - | - |
| Polythis compound | ++ | ++ | ++ | + | + |
| Polyimide | + | + | + | - | - |
Key: ++ (Highly Soluble), + (Soluble), - (Insoluble)
Table 2: Thermal Properties of Polymers
| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |
| Poly(amic acid) | Varies (often not a sharp transition) | ~150-200 °C |
| Polythis compound | Lower than corresponding Polyimide | ~250-350 °C |
| Polyimide | >400 °C | >500 °C |
Visualizations
Caption: Reaction pathway for soluble polyimide synthesis via the this compound route.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. lab.semi.ac.cn [lab.semi.ac.cn]
- 2. halocarbon.com [halocarbon.com]
- 3. researchgate.net [researchgate.net]
- 4. api.pageplace.de [api.pageplace.de]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability [mdpi.com]
- 7. researchgate.net [researchgate.net]
Step-by-step protocol for isoimide synthesis in the lab
For Researchers, Scientists, and Drug Development Professionals
Application Note
Isoimides are valuable intermediates in organic synthesis, serving as precursors to polymers, pharmaceuticals, and other functional materials. They are the kinetically favored, less stable isomers of imides and are typically synthesized through the cyclodehydration of the corresponding amic acids. This document provides detailed protocols for the synthesis of isoimides in a laboratory setting, focusing on two common and effective methods: one employing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) for a mild and efficient reaction, and another utilizing trifluoroacetic anhydride (B1165640) (TFAA), a classic and potent dehydrating agent.
The synthesis is a two-step process. The first step involves the formation of an amic acid from a primary amine and a cyclic anhydride. The second, critical step is the regioselective dehydration of the amic acid to yield the isoimide, avoiding rearrangement to the more thermodynamically stable imide. The choice of dehydrating agent and reaction conditions is crucial for maximizing the yield of the desired this compound.
Experimental Protocols
The general two-step procedure for this compound synthesis is outlined below. It begins with the formation of the amic acid intermediate, followed by its conversion to the this compound using a selected dehydrating agent.
Step 1: Synthesis of the Amic Acid Intermediate
This initial step is common to all subsequent this compound synthesis protocols. A representative procedure using maleic anhydride and a generic primary amine (R-NH₂) is described.
Materials:
-
Maleic Anhydride
-
Primary Amine (R-NH₂)
-
Anhydrous Dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, Acetone)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional, for exothermic reactions)
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
If the subsequent reaction with the amine is highly exothermic, cool the solution in an ice bath.
-
Slowly add the primary amine (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature. The reaction is often complete within 1-2 hours, typically resulting in the precipitation of the amic acid product.
-
The amic acid can be isolated by filtration, washed with cold solvent, and dried under vacuum, or used directly in the next step.
Step 2, Method A: this compound Synthesis via EDC-Mediated Dehydration
This method is noted for its mild conditions, high yields, and simple work-up.[1][2]
Materials:
-
Amic Acid (from Step 1)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend the amic acid (1.0 equivalent) in anhydrous dichloromethane (approx. 15 mL per gram of amic acid).
-
To the stirred suspension, add EDC (1.1 to 2.2 equivalents).
-
Continue stirring at room temperature. The reaction is typically rapid, with the suspension often becoming a clear solution within 10-15 minutes, indicating the formation of the soluble this compound.[1]
-
Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous sodium bicarbonate solution and mix.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary, though this method often yields pure products without chromatography.[1]
Step 2, Method B: this compound Synthesis via Trifluoroacetic Anhydride (TFAA) Dehydration
This is a classic and powerful method for the dehydration of amic acids to isoimides.[3] Strict anhydrous conditions are critical to prevent hydrolysis of the anhydride and to ensure high yields.[4]
Materials:
-
Amic Acid (from Step 1)
-
Trifluoroacetic Anhydride (TFAA)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous solvent (e.g., THF, Dioxane, DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a dropping funnel and nitrogen inlet
-
Ice bath (0 °C)
Procedure:
-
Ensure all glassware is oven-dried before use.[4]
-
Dissolve or suspend the amic acid (1.0 equivalent) in an anhydrous solvent under a nitrogen atmosphere.
-
Add triethylamine (1.0 to 1.2 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.0 to 1.2 equivalents) dropwise via the dropping funnel. A color change to yellow may be observed.[4][5]
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with a cold, dilute aqueous acid (e.g., HCl) to remove the amine base, followed by a wash with aqueous sodium bicarbonate to remove trifluoroacetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product as necessary.
Data Presentation
The choice of dehydrating agent significantly impacts reaction conditions and outcomes. The following table summarizes various reagents used for the cyclodehydration of amic acids to isoimides.
| Dehydrating Agent | Typical Solvent | Temperature | Reaction Time | Yield | Notes |
| EDC | Dichloromethane | Room Temp. | 10-15 minutes | 90-98% | Mild conditions, high yields, easy workup.[1] |
| Trifluoroacetic Anhydride (TFAA) / Et₃N | THF, Dioxane | 0 °C to RT | Variable | ~97% | Potent reagent; requires strict anhydrous conditions.[4][5] |
| DCC | Dichloromethane | Room Temp. | ~6 hours | ~63% | Slower than EDC; may require column chromatography to remove urea (B33335) byproduct.[1] |
| Methanesulfonyl Chloride | - | - | < 15 minutes | Good-Exc. | Rapid conversion reported.[6] |
| Acetic Anhydride / Sodium Acetate | - | - | - | - | A classic method, though may favor the thermodynamic imide product under certain conditions.[7][8] |
| Cyanuric Chloride | - | - | - | 85-98% | Reported as a facile and efficient method for kinetically controlled this compound synthesis.[6] |
Diagrams and Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general step-by-step workflow for the laboratory synthesis of isoimides, from starting materials to the final product.
Caption: General workflow for the two-step synthesis of isoimides.
Logical Relationship of Synthesis Components
This diagram shows the relationship between the reactants, intermediates, and the final products in the context of kinetic versus thermodynamic control.
Caption: Reaction pathway showing kinetic vs. thermodynamic products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 8. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
Characterization of Polyisoimide Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyisoimides are processable precursors to high-performance polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The conversion of the soluble and lower-viscosity polyisoimide to the final intractable polyimide occurs through a thermal isomerization process without the evolution of volatile byproducts, making it an attractive route for producing void-free components.[1][2] Accurate characterization of polythis compound resins is crucial for optimizing processing parameters, ensuring complete conversion to the imide form, and predicting the final properties of the material.
This document provides detailed application notes and experimental protocols for the key techniques used in the characterization of polythis compound resins.
Key Characterization Techniques
The comprehensive analysis of polythis compound resins involves a suite of techniques to probe their chemical structure, thermal behavior, rheological properties, and mechanical performance. The primary methods include:
-
Spectroscopic Analysis: To identify functional groups and monitor the conversion from this compound to imide.
-
Thermal Analysis: To determine transition temperatures, thermal stability, and curing behavior.
-
Rheological Analysis: To understand the flow behavior and define the processing window.
-
Mechanical Analysis: To evaluate the performance of the final cured polyimide.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is the most common and effective method for monitoring the thermal conversion of polythis compound to polyimide. The distinct infrared absorption bands of the this compound and imide functionalities allow for clear differentiation and tracking of the isomerization process.
Key Spectral Features:
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Reference |
| Polythis compound | ~1800 (carbonyl), ~905 (lactone ring with exocyclic double bond) | [3] |
| Polyimide | ~1780 (asymmetric C=O stretch), ~1720 (symmetric C=O stretch), ~1380 (C-N stretch) | [1][2] |
Experimental Protocol: FTIR Analysis of Polythis compound Conversion
-
Sample Preparation:
-
Cast a thin film of the poly(amic acid) solution onto a salt plate (e.g., KBr) or a silicon wafer.
-
Chemically convert the poly(amic acid) to polythis compound in-situ or cast a film from a polythis compound solution.
-
Alternatively, prepare a KBr pellet with a small amount of the powdered polythis compound resin.
-
-
Initial Spectrum Acquisition:
-
Obtain an FTIR spectrum of the uncured polythis compound film or pellet at room temperature. This will serve as the baseline (t=0).
-
Use a spectrometer with a resolution of at least 4 cm⁻¹.[4]
-
-
In-situ Thermal Conversion and Spectral Monitoring:
-
Place the sample in a heated transmission cell within the FTIR spectrometer.
-
Program a heating ramp or a series of isothermal holds that mimic the desired cure cycle.
-
Acquire FTIR spectra at regular intervals (e.g., every 10°C or every 5 minutes) as the temperature increases.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic this compound peaks (e.g., ~1800 cm⁻¹ and ~905 cm⁻¹).[3]
-
Simultaneously, observe the increase in the intensity of the characteristic imide peaks (e.g., ~1780 cm⁻¹ and ~1720 cm⁻¹).[1][2]
-
The disappearance of the this compound peaks indicates the completion of the isomerization reaction.
-
Thermal Analysis
Thermal analysis techniques are indispensable for determining the processing window and the service temperature limits of polythis compound and the resulting polyimide.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the polymer. For polyisoimides, it is used to determine the glass transition temperature (Tg) and to observe the exothermic event corresponding to the this compound-to-imide conversion.
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
First Heating Scan:
-
Cooling and Second Heating Scan:
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the final polyimide and to identify the onset of decomposition.
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) of the cured polyimide into a TGA pan (platinum or ceramic).
-
-
Analysis:
-
Data Analysis:
Summary of Thermal Properties for a Representative Polyimide:
| Property | Value | Atmosphere | Reference |
| Td5% | 485 °C | Nitrogen | [5] |
| Td5% | 456 °C | Air | [5] |
| Char Yield @ 800°C | 61.63% | Nitrogen | [5] |
| Glass Transition (Tg) | 423 °C | - | [3] |
Rheological Characterization
The rheological behavior of polythis compound resins is critical for defining the processing parameters for techniques like resin transfer molding (RTM) and prepreg consolidation. Dynamic mechanical analysis in shear mode is the most appropriate method.[1][2]
Experimental Protocol: Dynamic Shear Rheology
-
Sample Preparation:
-
Instrument Setup:
-
Measurement Procedure:
-
Place the pellet between the parallel plates.
-
Heat the sample to a temperature below its melting point (e.g., 140 °C) and allow it to equilibrate.[1]
-
Apply an oscillatory shear at a constant frequency (e.g., 10 rad/s).[1][2]
-
Ramp the temperature upwards in controlled steps (e.g., 2 or 5 °C per increment) through the melting and curing range.[1]
-
Record the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of temperature.
-
-
Data Analysis:
-
Plot the complex viscosity versus temperature to identify the processing window, which is typically the region of minimum viscosity before the isomerization to the high-viscosity imide causes a sharp increase.[1]
-
The viscosity profile is a function of both temperature and the ongoing chemical conversion.[1]
-
Mechanical Properties
The mechanical properties of the final, fully cured polyimide are determined to ensure it meets the requirements for its intended application.
Common Mechanical Tests:
-
Tensile Test: Measures the tensile strength, elongation at break, and tensile modulus.
-
Flexural Test: Determines the flexural strength and modulus.
-
Short Beam Shear (SBS) Test: Assesses the interlaminar shear strength of composite materials.
Experimental Protocol: Tensile Testing (General)
-
Specimen Preparation:
-
Prepare dog-bone shaped specimens from a cured polyimide sheet according to a standard (e.g., ASTM D638).
-
Ensure the specimens are free of voids and surface defects.
-
-
Testing:
-
Use a universal testing machine with appropriate grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the tensile strength, modulus, and elongation at break from the stress-strain curve.
-
Summary of Mechanical Properties for a Cured Polyimide Resin:
| Property | Value | Reference |
| Tensile Strength | 84.0 MPa | [3] |
| Elongation at Break | 4.1% | [3] |
Visualized Workflows
Caption: Workflow for polythis compound characterization.
Caption: Conversion pathway from precursor to final part.
References
- 1. lab.semi.ac.cn [lab.semi.ac.cn]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. Vibrational Spectroscopic Analysis of Water Absorption in Polyimides and the Correlation with Dielectric Properties at 10 GHz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoimide-Based Polymers in Aerospace
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoimide-based polymers in the aerospace industry. Due to their exceptional thermal stability, mechanical strength, and processability, these materials are critical for manufacturing lightweight, high-performance components capable of withstanding the extreme conditions of aerospace environments. Isoimides serve as processable precursors to high-performance polyimides, offering significant advantages in the fabrication of void-free composite structures.
Applications in Aerospace
This compound-based polymers are instrumental in overcoming the processing difficulties associated with traditional polyimides, which are often intractable.[1] The this compound route allows for the production of complex composite parts with high fiber volume fractions, crucial for modern aerospace design.
-
High-Temperature Structural Composites: this compound resins are used in Resin Transfer Molding (RTM) and Resin Film Infusion (RFI) to fabricate engine components, nacelles, and other structures that require continuous operation at temperatures up to 370°C (700°F).[2][3] The low melt viscosity of polyisoimides ensures complete fiber wet-out, leading to composites with superior mechanical properties and low void content.[4][5]
-
Adhesives and Films: The enhanced solubility and lower curing temperatures of isoimides make them suitable for producing high-temperature adhesives and films.[6] These are used for bonding metallic and composite structures, as well as for creating flexible, thermally stable insulating layers.[7][8]
-
Lightweight Spacecraft Components: The ability to create large, complex, and void-free parts makes this compound-based composites ideal for applications in satellites and other spacecraft, where weight reduction is a primary concern.[9][10]
Data Presentation: Properties of this compound-Based Polymers
The following tables summarize the key quantitative data for representative this compound-based polymers and their corresponding polyimides, highlighting the processing advantages of the this compound form.
Table 1: Rheological and Thermal Properties of Poly(BTDA-DAB) this compound and its Polyimide (LARC-TPI) Analog
| Property | Poly(BTDA-DAB) this compound | LARC-TPI Polyimide | Reference(s) |
| Minimum Dynamic Viscosity (ηmin) | ~10^3 Pa·s | >10^6 Pa·s | [4][11] |
| Temperature at ηmin (Tmin) | ~243 °C | N/A | [11] |
| Glass Transition Temperature (Tg) | Lower (softening starts ~190°C) | 260 °C | [11] |
Table 2: Influence of Monomer Structure on the Melt Viscosity of Polyisoimides
| Dianhydride (in APB-based polythis compound) | Relative Rigidity | Minimum Melt Viscosity (η*min) Trend | Reference(s) |
| OPDA | Least Rigid | Lowest | [4][11] |
| BTDA | ↓ | ↓ | [4][11] |
| BPDA | ↓ | ↓ | [4][11] |
| PMDA | Most Rigid | Highest | [4][11] |
| Diamine (in BTDA-based polythis compound) | Relative Rigidity | Minimum Melt Viscosity (η*min) Trend | Reference(s) |
| APB | Least Rigid | Lowest | [4][11] |
| 3,3'-DDS | ↓ | ↓ | [4][11] |
| MPDA | Most Rigid | Highest | [4][11] |
Experimental Protocols
Synthesis of Polythis compound from Poly(amic acid)
This protocol describes the chemical cyclodehydration of a poly(amic acid) precursor to form a polythis compound.
Materials:
-
Poly(amic acid) solution in N-methyl-2-pyrrolidone (NMP)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous NMP
Procedure:
-
Prepare a solution of poly(amic acid) in anhydrous NMP at a concentration of 10-15 wt%.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of DCC in anhydrous NMP to the poly(amic acid) solution with stirring. The molar ratio of DCC to amic acid recurring units should be approximately 2:1.
-
Continue stirring the reaction mixture at 0-5°C for 4-6 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Precipitate the polythis compound by pouring the reaction mixture into a large excess of a non-solvent such as methanol (B129727).
-
Filter the precipitate and wash thoroughly with methanol to remove dicyclohexylurea (DCU) byproduct and residual solvent.
-
Dry the polythis compound powder in a vacuum oven at a temperature below its glass transition temperature (typically 60-80°C) until a constant weight is achieved.
Characterization of this compound to Imide Conversion
a) Fourier Transform Infrared (FTIR) Spectroscopy:
-
Prepare a thin film of the polythis compound on a KBr pellet or other suitable substrate.
-
Record the FTIR spectrum of the initial polythis compound film. Key characteristic peaks for the this compound ring are typically observed around 1800 cm⁻¹ (C=O asymmetric stretch), 1710 cm⁻¹ (C=O symmetric stretch), and 920 cm⁻¹ (C-O-C stretch).[11][12]
-
Heat the film in stages (e.g., 150°C, 200°C, 250°C, 300°C) for a defined period at each temperature.
-
Record the FTIR spectrum after each heating stage.
-
Monitor the disappearance of the this compound peaks and the appearance of characteristic polyimide peaks around 1780 cm⁻¹ (C=O asymmetric stretch), 1720 cm⁻¹ (C=O symmetric stretch), and 1370 cm⁻¹ (C-N stretch) to follow the conversion.[13]
b) Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polythis compound powder into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10°C/min from room temperature to a temperature above the expected conversion and glass transition temperature of the final polyimide (e.g., 400°C).
-
Observe the exothermic peak corresponding to the this compound-to-imide conversion.
-
Cool the sample to room temperature.
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the resulting polyimide.[11]
Resin Transfer Molding (RTM) of this compound-Based Composites
Procedure:
-
Preform Preparation: Place the dry fiber reinforcement (e.g., carbon fiber fabric) into the mold.
-
Mold Sealing: Close and seal the mold.
-
Resin Preparation: Heat the this compound resin to a temperature that achieves a low viscosity suitable for injection (refer to rheological data, e.g., Tmin from Table 1).
-
Injection: Inject the molten this compound resin into the mold under pressure.
-
Curing and Imidization: Heat the mold according to a pre-determined cure cycle to facilitate the thermal conversion of the this compound to polyimide. This typically involves a ramp-up in temperature with holds at specific temperatures to ensure complete conversion and consolidation.
-
Demolding: Once the curing process is complete and the part has cooled, open the mold and remove the final composite component.
Visualizations
Caption: Synthesis and processing workflow of this compound-based polymers for aerospace composites.
Caption: Comparison of traditional polyimide and this compound-based processing routes.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. halocarbon.com [halocarbon.com]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. youtube.com [youtube.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. lab.semi.ac.cn [lab.semi.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoimides in the Manufacturing of Electronic Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isoimides as crucial intermediates in the manufacturing of high-performance polyimide films for electronic components. While isoimides themselves are not typically the final dielectric material, their transient formation offers significant processing advantages over traditional methods. This document outlines these benefits, presents key data for the final polyimide materials, and provides detailed experimental protocols for the synthesis and application of isoimide precursors.
Application Notes
Polyimides are extensively used in the microelectronics industry as dielectric and passivation layers due to their excellent thermal stability, mechanical strength, and electrical insulation properties.[1][2] The conventional synthesis of polyimides involves the thermal imidization of a poly(amic acid) precursor at high temperatures (often exceeding 350°C). This high-temperature processing can be detrimental to other temperature-sensitive components on a semiconductor wafer and can induce thermal stress.
The use of a polythis compound intermediate offers a more benign processing route. Polyisoimides are isomers of polyimides that can be formed from poly(amic acid) at lower temperatures through chemical dehydration. These polyisoimides are often more soluble and have lower melt viscosities than their polyimide counterparts. Subsequently, the polythis compound can be converted to the thermodynamically more stable polyimide at a significantly lower temperature than the direct thermal imidization of poly(amic acid), without the evolution of volatile byproducts during the final curing stage. This process minimizes defects and improves the quality of the final polyimide film.
Key Advantages of the this compound Route:
-
Lower Processing Temperatures: The conversion of polythis compound to polyimide typically occurs at temperatures around 150-250°C, which is significantly lower than the direct thermal imidization of poly(amic acid). This reduced thermal budget is compatible with a wider range of materials and devices in integrated circuit fabrication.
-
Improved Solubility: Polyisoimides generally exhibit higher solubility in a wider range of organic solvents compared to their corresponding polyimides. This allows for the preparation of more concentrated and stable solutions for spin coating, leading to thicker and more uniform films.
-
Enhanced Planarization: The improved flow characteristics of polythis compound solutions contribute to better planarization of underlying topography on a wafer, which is critical for multilayer interconnects.
-
Reduced Film Stress: The lower temperature conversion from polythis compound to polyimide can result in lower residual stress in the final film, improving reliability and reducing wafer warpage.
-
Void-Free Films: The final conversion of polythis compound to polyimide is an intramolecular rearrangement and does not release water or other volatile byproducts. This eliminates a major source of voids and defects in the final film.
Data Presentation
The following table summarizes the typical properties of the final polyimide films used in electronic components. It is important to note that these properties are achieved after the conversion from the polythis compound precursor. The properties of the this compound intermediate are primarily relevant to the processing advantages and are described qualitatively.
| Property | Polythis compound Precursor (Qualitative) | Final Polyimide Film (Quantitative) | Significance in Electronic Components |
| Electrical Properties | |||
| Dielectric Constant (1 MHz) | N/A (Processing Intermediate) | 2.5 - 3.5[3][4] | A low dielectric constant is crucial for reducing signal delay and cross-talk in high-frequency circuits. |
| Dielectric Strength (MV/m) | N/A (Processing Intermediate) | 100 - 300[3] | High dielectric strength indicates excellent insulating properties, preventing electrical breakdown between conductive layers. |
| Volume Resistivity (Ω·cm) | N/A (Processing Intermediate) | 1015 - 1017[3] | High volume resistivity ensures minimal current leakage through the insulating layer. |
| Mechanical Properties | |||
| Tensile Strength (MPa) | Lower | 100 - 400[3] | High tensile strength ensures the mechanical integrity of the film during fabrication and operation. |
| Elongation at Break (%) | Higher | 10 - 80 | Indicates the film's flexibility and ability to withstand mechanical stress without fracturing. |
| Thermal Properties | |||
| Glass Transition Temp (Tg) | Lower | > 300°C | A high Tg ensures that the material retains its mechanical and electrical properties at high operating temperatures. |
| Curing Temperature | Lower (for conversion to polyimide) | 150 - 250°C (from this compound) > 350°C (from poly(amic acid)) | Lower curing temperatures are compatible with a wider range of materials and reduce thermal stress on the device. |
| Processing Properties | |||
| Solubility | Higher | Lower (often insoluble in common solvents) | Higher solubility of the precursor allows for easier solution preparation and processing. |
| Solution Viscosity | Lower | Higher | Lower viscosity aids in achieving uniform thin films during spin coating. |
Experimental Protocols
The following are generalized protocols for the synthesis of a polythis compound precursor and its application in forming a polyimide film. These should be adapted based on the specific monomers and desired film properties.
Protocol 1: Synthesis of Poly(amic acid) Precursor
Objective: To synthesize the poly(amic acid) (PAA) solution, the precursor for both polyimide and polythis compound.
Materials:
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In the three-neck flask, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere with stirring until fully dissolved.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The viscosity of the solution will increase significantly as the PAA polymer forms.
-
The resulting viscous PAA solution is now ready for the next step.
Protocol 2: Chemical Conversion of Poly(amic acid) to Polythis compound
Objective: To convert the PAA to polythis compound using a chemical dehydrating agent.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Dicyclohexylcarbodiimide (DCC) or Trifluoroacetic anhydride (B1165640) (TFAA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
Procedure:
-
Cool the PAA solution from Protocol 1 to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of the dehydrating agent (e.g., 2 molar equivalents of DCC per amic acid repeat unit) dissolved in a small amount of anhydrous NMP to the PAA solution with vigorous stirring.
-
Maintain the reaction temperature at 0°C for 2 hours, and then allow it to slowly warm to room temperature while stirring for an additional 12-24 hours.
-
The formation of the polythis compound can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the appearance of the characteristic this compound absorption bands (around 1800 cm⁻¹ and 920 cm⁻¹) and the disappearance of the amic acid bands.
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. This byproduct can be removed by filtration.
-
The resulting polythis compound solution is ready for film casting.
Protocol 3: Spin Coating of Polythis compound Film
Objective: To deposit a uniform thin film of the polythis compound onto a substrate.
Materials:
-
Polythis compound solution from Protocol 2
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
-
Adhesion promoter (optional, e.g., an aminosilane-based promoter)
-
Solvent for cleaning (e.g., acetone (B3395972), isopropanol)
Procedure:
-
Thoroughly clean the substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
(Optional) Apply an adhesion promoter to the substrate according to the manufacturer's instructions.
-
Place the substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense an appropriate amount of the polythis compound solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process is used:
-
Spread cycle: 500-1000 rpm for 10-20 seconds to evenly distribute the solution.
-
Spin cycle: 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is dependent on the solution viscosity and spin speed.
-
-
After spinning, carefully remove the substrate and place it on a hotplate for a soft bake (e.g., 80-100°C for 5-10 minutes) to remove excess solvent.
Protocol 4: Thermal Conversion of Polythis compound to Polyimide
Objective: To convert the polythis compound film into the final, stable polyimide film.
Materials:
-
Polythis compound-coated substrate from Protocol 3
-
Programmable oven or hotplate with a nitrogen-purged environment
Procedure:
-
Place the soft-baked, polythis compound-coated substrate into the oven or onto the hotplate in a nitrogen atmosphere.
-
Slowly ramp the temperature to the desired curing temperature. A typical curing profile is as follows:
-
Ramp from room temperature to 150°C at 5°C/minute and hold for 30 minutes.
-
Ramp from 150°C to 250°C at 5°C/minute and hold for 1-2 hours.
-
-
The conversion of this compound to imide can be monitored by FTIR spectroscopy by the disappearance of the this compound peaks and the appearance of the characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹).
-
After the hold at the final curing temperature, slowly cool the substrate to room temperature to avoid thermal shock and film cracking.
-
The resulting polyimide film is now ready for further processing or characterization.
Mandatory Visualizations
Caption: Experimental workflow for polyimide film fabrication via the this compound route.
Caption: Chemical pathways for the formation of polyimide and polythis compound.
Caption: Relationship between this compound advantages and manufacturing outcomes.
References
Application Note: Resin Transfer Molding (RTM) of High-Performance Polyimide Composites
Audience: Researchers, scientists, and materials engineering professionals.
Introduction
Resin Transfer Molding (RTM) is a cost-effective manufacturing process for producing high-performance fiber-reinforced polymer composites with complex geometries and high surface finish quality.[1][2][3] The process involves injecting a low-viscosity liquid resin into a closed mold containing a dry fiber preform.[4][5] While traditionally used with resins like epoxy and polyester, advancements in polymer chemistry have enabled the use of high-temperature resistant resins, such as polyimides, in RTM processes.[6][7]
Conventional polyimides possess very high melt viscosities, making them unsuitable for infusion-based processes like RTM.[8] To overcome this, specialized polyimide resins, often referred to as RTM polyimides, have been developed. These resins are formulated to exhibit exceptionally low melt viscosities at processing temperatures, along with a sufficient pot life, before curing into a high-glass-transition-temperature (Tg) thermoset.[7][9] This application note details the properties of these advanced polyimide resins and provides a comprehensive protocol for fabricating composite components using the RTM process.
High-Performance Polyimide Resins for RTM
The key to successful RTM processing of polyimides lies in the unique chemistry of the resin systems. Many of these resins are phenylethynyl-terminated imide (PETI) oligomers.[7] A common strategy involves using asymmetric dianhydrides, such as 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA), combined with specific diamines and a 4-phenylethynylphthalic anhydride (B1165640) (PEPA) endcap.[6][8][10][11] This molecular design disrupts chain packing, leading to a low, stable melt viscosity (often below 1 Pa·s or 10 poise) at temperatures around 280°C, which is ideal for RTM.[10][11] Upon curing at elevated temperatures (e.g., 371°C), these reactive endcaps undergo an addition polymerization reaction without releasing volatile byproducts, resulting in a highly cross-linked, void-free network with a very high glass transition temperature (Tg).[10]
Several RTM-processable polyimide resins have been developed, with RTM370 and HT-350RTM being prominent examples.[6][10][11] Their key processing and thermal properties are summarized in the table below.
| Property | RTM370 | HT-350RTM | LARC™ PETI-9 / PETI-330 | Unit |
| Melt Viscosity | 1.0 - 3.0 (10-30 poise)[6] | 0.390 (minimum)[10][11] | Low and stable[7] | Pa·s |
| Processing Temperature | 280 - 288[6][12] | 280[10][11] | 260[7] | °C |
| Pot Life | 1 - 2 hours @ 280°C[6][8] | > 2 hours @ 280°C[10][11] | ≥ 2 hours @ 280°C[10] | - |
| Cure Temperature | 371[6] | 371[10] | up to 371[7] | °C |
| Post-Cure Temperature | 343[12] | - | - | °C |
| Glass Transition Temp. (Tg) | 370[6][8] | 392[10][11] | 298 - 330[10] | °C |
| Decomposition Temp. (5% loss) | - | 537[10][11] | - | °C |
RTM Process Workflow and Protocol
The RTM process for polyimide composites follows a sequence of carefully controlled steps, from preparing the mold and reinforcement to injecting and curing the resin. The general workflow is depicted below.
References
- 1. scispace.com [scispace.com]
- 2. iberiacompositech.com [iberiacompositech.com]
- 3. Resin transfer moulding - Wikipedia [en.wikipedia.org]
- 4. romeorim.com [romeorim.com]
- 5. youtube.com [youtube.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resin Transfer Molding (RTM) 370 Resin for High-Temperature Applications | T2 Portal [technology.nasa.gov]
- 9. nasampe.org [nasampe.org]
- 10. researchgate.net [researchgate.net]
- 11. Properties of 350℃ temperature-resistant RTM polyimide matrix resin and its composites [fhclxb.buaa.edu.cn]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Isoimide Crosslinking Agents in Thermosetting Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimide crosslinking agents are emerging as a promising class of modifiers for thermosetting polymers, offering a unique combination of properties that can enhance the performance of materials in demanding applications. As isomers of the more common maleimides, isoimides provide an alternative reaction pathway for creating highly crosslinked networks in resins such as epoxies and polyimides. Their distinct chemical structure and reactivity can lead to improvements in thermal stability, mechanical strength, and dielectric properties.
This document provides detailed application notes and experimental protocols for the use of this compound crosslinking agents in the preparation of thermosetting polymers. It is intended to serve as a comprehensive guide for researchers and professionals in materials science and drug development who are exploring advanced polymer formulations.
Principle of this compound Crosslinking
The crosslinking of thermosetting polymers with this compound agents is primarily governed by the thermal isomerization of the this compound to the corresponding maleimide (B117702), followed by the reaction of the maleimide with the polymer matrix. The this compound structure is generally more soluble and has a lower melting point than its maleimide counterpart, which can offer processing advantages in terms of better mixing and lower viscosity of the uncured resin.
Upon heating, the this compound undergoes a ring-opening and closing rearrangement to form the more thermodynamically stable maleimide. This in-situ formation of the reactive maleimide allows for a delayed onset of curing, providing a wider processing window. The newly formed maleimide then readily reacts with nucleophiles in the polymer matrix, such as amines or hydroxyl groups, or can undergo free-radical polymerization to create a densely crosslinked network. In the context of epoxy resins, the curing process can involve the reaction of the maleimide with secondary hydroxyl groups generated from the epoxy-amine reaction, leading to a complex and robust final polymer structure.
Applications
The unique properties of this compound-crosslinked thermosets make them suitable for a variety of high-performance applications, including:
-
Aerospace and Automotive: In components requiring high thermal stability and mechanical strength, such as composites and adhesives.
-
Microelectronics and Electronics Packaging: As encapsulants and dielectrics, where low dielectric constants and high thermal resistance are critical.[1]
-
Drug Delivery: In the creation of biocompatible polymer networks for controlled-release applications.
Experimental Protocols
Protocol 1: Synthesis of an Acetylene-Terminated this compound Oligomer
This protocol is adapted from the synthesis of acetylene-terminated this compound oligomers and can be used to prepare an this compound-functional crosslinking agent.[2]
Materials:
-
2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA)
-
3,4'-oxydianiline (3,4'-ODA)
-
3-Ethynylaniline (end-capping agent)
-
Trifluoroacetic anhydride (B1165640) (dehydrating agent)[2]
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a nitrogen inlet/outlet and a mechanical stirrer, dissolve a-BPDA in DMAc at room temperature until fully dissolved.[2]
-
Slowly add 3,4'-ODA to the solution over 1 hour, followed by an additional portion of DMAc.[2]
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to form the poly(amic acid).[2]
-
Cool the solution in an ice bath and add the end-capping agent (3-ethynylaniline).
-
Slowly add trifluoroacetic anhydride as the dehydrating agent to the cooled solution to facilitate the conversion of the amic acid groups to this compound groups.
-
The resulting acetylene-terminated this compound oligomer can then be precipitated, filtered, and dried for subsequent use as a crosslinking agent.
Protocol 2: Curing of an Epoxy Resin with a Hydroxyl-Functional Polyimide (as an analogue for this compound Reactivity)
While direct protocols for this compound-epoxy reactions are not widely published, the following protocol for curing an epoxy resin with a hydroxyl-functional polyimide provides a relevant model for the reaction of a ring-opened this compound (which can generate amine and carboxyl functionalities) with an epoxy resin.[3]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Hydroxyl-functional reactive polyimide (as the curing agent)[3]
-
N-methylpyrrolidone (NMP) as a solvent[3]
Procedure:
-
Dissolve the epoxy resin and the hydroxyl-functional polyimide in NMP at various weight ratios to create a homogeneous solution (e.g., 10 wt% solids).[3]
-
Stir the mixture at room temperature for 2-5 hours until a clear solution is obtained.[3]
-
Cast the solution onto a glass substrate.[3]
-
Dry the cast film at 50°C for 16 hours to remove the solvent.[3]
-
Thermally cure the film in a programmed oven with the following cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 250°C for 3 hours.[3]
-
The cured films can then be peeled from the substrate for characterization.[3]
Data Presentation
The following tables summarize quantitative data on the properties of this compound and maleimide-containing polymers. It is important to note that direct comparative data for the same thermoset matrix is limited in the literature.
Table 1: Thermal Properties of Acetylene-Terminated this compound and Imide Cured Resins [2]
| Oligomer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Acetylene-Terminated this compound | up to 341.6 | up to 518.2 |
| Acetylene-Terminated Imide | (Data for direct comparison not available in the source) | (Data for direct comparison not available in the source) |
Table 2: Dielectric Properties of Fluorinated Polyisoimides and their corresponding Polyimides [4]
| Polymer Type | Dielectric Constant (at 1 MHz) |
| Fluorinated Polythis compound (PII) | (Not specified, but used as precursor) |
| Fluorinated Polyimide (PI) | < 3.0 |
Table 3: Mechanical Properties of Epoxy Films Cured with a Hydroxyl-Functional Polyimide [3]
| Polyimide Content (%) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 13.5 | (Not specified) | ~5 |
| 29.4 | ~2.0 | ~5 |
| 45.4 | ~2.5 | ~5 |
| 62.5 | ~3.0 | ~5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and application of this compound crosslinking agents.
Caption: Simplified reaction pathway for this compound crosslinking via thermal isomerization to maleimide.
Conclusion
This compound crosslinking agents represent a versatile tool for tailoring the properties of thermosetting polymers. Their unique processing characteristics and the robust nature of the resulting crosslinked networks make them an attractive option for high-performance applications. The provided protocols and data serve as a starting point for researchers to explore the potential of this compound chemistry in their own polymer systems. Further research into the direct comparison of this compound and maleimide crosslinkers for various thermoset resins will undoubtedly expand their application and adoption in advanced materials.
References
Application Notes and Protocols: Advanced Bioconjugation Strategies Utilizing Stabilized Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent linkage of biomolecules to payloads such as drugs, fluorophores, or other macromolecules is a cornerstone of modern biotechnology and medicine. The choice of a chemical linker is critical, profoundly impacting the stability, efficacy, and safety of the resulting bioconjugate. While the user's query specified "isoimide linkers," a comprehensive review of the scientific literature reveals that isoimides are not commonly employed as stable, functional linkers in bioconjugation strategies. It is likely that the intended focus was on next-generation, stabilized linkers that address the shortcomings of traditional bioconjugation reagents.
This document provides a detailed overview of advanced bioconjugation strategies centered on the widely used maleimide (B117702) chemistry and its evolution toward enhanced stability. We will delve into the challenges of conventional maleimide linkers and present cutting-edge solutions that ensure the integrity of bioconjugates for research and therapeutic applications, including the development of Antibody-Drug Conjugates (ADCs).
The Challenge of Conventional Maleimide Linker Stability
Maleimide-based linkers have long been a primary choice for bioconjugation due to their high reactivity and specificity toward thiol groups on cysteine residues. The reaction, a Michael addition, is efficient under mild, physiological conditions. However, the resulting thiosuccinimide linkage is susceptible to two competing pathways in a biological environment:
-
Retro-Michael Reaction: This is the reversal of the conjugation reaction, leading to the dissociation of the linker from the biomolecule. This premature cleavage, particularly for ADCs, can cause off-target toxicity and reduced therapeutic efficacy.
-
Thiol Exchange: Endogenous thiols, such as glutathione (B108866), can facilitate the transfer of the payload to other molecules, further compromising the targeted delivery of the bioconjugate.
To address these stability issues, several next-generation strategies have been developed to create more robust and stable bioconjugates.
Next-Generation Strategies for Enhanced Linker Stability
The primary approaches to overcoming the instability of the thiosuccinimide linkage involve modifications that "lock" the conjugate into a more stable form. These include promoting the hydrolysis of the succinimide (B58015) ring and inducing intramolecular rearrangement.
Hydrolysis of the Succinimide Ring
A key strategy to prevent the retro-Michael reaction is the hydrolysis of the succinimide ring to form a stable, ring-opened succinamic acid thioether.[1][2] This hydrolyzed form is resistant to cleavage and thiol exchange. While this hydrolysis occurs naturally, the rate is often too slow to prevent significant deconjugation in vivo.[3]
Next-generation maleimides have been engineered to accelerate this hydrolysis. By introducing electron-withdrawing groups on the nitrogen atom of the maleimide, the rate of hydrolysis can be significantly increased, allowing for a post-conjugation hydrolysis step to be performed in vitro to ensure in vivo stability.[3]
Thiazine (B8601807) Formation via Intramolecular Rearrangement
A novel approach to stabilization occurs when a maleimide reagent is conjugated to a peptide or protein with an N-terminal cysteine. The resulting succinimidyl thioether can undergo a chemical rearrangement to form a six-membered thiazine structure.[4][5][6] This transcyclization "locks" the thioether bond, creating a conjugate that is significantly more stable and less susceptible to degradation and thiol exchange.[7][8] Studies have shown that the thiazine linker degrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation.[7]
Disulfide Rebridging Maleimides
Another advanced strategy involves the use of dibromomaleimides or dithiomaleimides. These reagents react with the two thiols of a reduced disulfide bond, re-forming a covalent bridge and attaching the payload. This approach not only achieves site-specific conjugation but also maintains the overall structure of the protein while creating a more stable linkage.[9][10]
Quantitative Comparison of Linker Stability
The stability of different linker strategies is a critical parameter for the development of robust bioconjugates. The following table summarizes quantitative data from various studies, comparing the stability of conventional maleimide-based conjugates with that of next-generation stabilized linkers.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | Significant instability primarily due to the retro-Michael reaction.[9][11] |
| "Bridging" Disulfide (e.g., Dibromomaleimide) | ADC in human plasma | 7 days | >95% | Substantially improved plasma stability compared to conventional maleimide linkers.[9][11] |
| Hydrolyzed Maleimide (Ring-opened) | ADC mimic in human plasma | >21 days | Not specified | The ring-opened product is stabilized toward cleavage.[3] |
| Thiazine Linker | Peptide conjugate in presence of glutathione | Not specified | >20 times less susceptible to adduct formation | Degrades markedly slower than the conventional thioether conjugate.[7] |
| Self-stabilizing Maleimides (e.g., with PEGylation) | ADC in rat plasma | Not specified | Slower clearance compared to conventional maleimide | PEGylation can improve pharmacokinetics and stability.[9] |
| Maleamic Methyl Ester-based ADC | in albumin solution | 14 days at 37°C | ~96.2% | Shows significantly improved stability with minimal payload shedding.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are general protocols for key experiments.
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-functionalized molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add an excess of the quenching reagent (e.g., 100-fold molar excess of free cysteine) to react with any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.[12]
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a biologically relevant matrix.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Spike the bioconjugate into plasma at a final concentration of, for example, 100 µg/mL. Incubate the plasma sample at 37°C.[9]
-
Time Points: At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Sample Processing: Process the plasma sample to isolate the bioconjugate (e.g., using protein A/G affinity purification).
-
Analysis: Inject the purified sample onto an LC-MS system. Use a suitable gradient to separate the intact bioconjugate and any deconjugated species.
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge mass of the protein species. Identify and quantify the peaks corresponding to the intact bioconjugate and the unconjugated protein. Monitor the change in the average drug-to-antibody ratio (DAR) over time to assess deconjugation.[9]
Protocol 3: Glutathione (GSH) Challenge Assay
This assay assesses the stability of the linkage in the presence of a high concentration of a competing thiol.
Materials:
-
Bioconjugate of interest
-
Glutathione (GSH) stock solution in PBS
-
PBS
-
Incubator at 37°C
-
HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the bioconjugate stock solution with the GSH stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM. Prepare a control sample of the bioconjugate in PBS without GSH.[9]
-
Incubation: Incubate both samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.
-
Analysis: Analyze the aliquots by HPLC. Monitor the peak corresponding to the intact bioconjugate.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile.[9]
Visualizations
The following diagrams illustrate the chemical reactions and experimental workflows described in these application notes.
Caption: Reaction pathway of conventional maleimide-thiol conjugation and its subsequent instability via retro-Michael reaction.
Caption: Stabilization pathways for maleimide-thiol conjugates: hydrolysis and intramolecular rearrangement to a thiazine structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Site-Specific Modification of Proteins with Isoimides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the creation of novel diagnostic tools, and the in-depth study of protein function. While numerous strategies exist for targeting specific amino acid residues, the use of isoimides as reagents for bioconjugation represents an emerging and potentially powerful approach. Isoimides, as structural isomers of the more commonly used imides (e.g., in maleimide (B117702) chemistry), offer a unique reactivity profile that can be harnessed for the selective modification of nucleophilic amino acid side chains.
This document provides a comprehensive overview of the principles and methodologies for the site-specific modification of proteins using isoimides. It includes detailed, albeit model, experimental protocols, a summary of potential quantitative outcomes, and visualizations of the underlying chemical and experimental workflows. Due to the nascent nature of this specific field, the following protocols are based on established principles of bioconjugation and the known chemical reactivity of isoimides, providing a strong foundation for researchers to explore this promising area.
Principle of Isoimide-Based Protein Modification
Isoimides are reactive intermediates that can be susceptible to nucleophilic attack. In the context of protein modification, the primary targets are the nucleophilic side chains of amino acids. The most likely candidates for reaction with an this compound are the thiol group of cysteine and the ε-amino group of lysine (B10760008), due to their high nucleophilicity at physiological or slightly basic pH.
The proposed reaction mechanism involves the nucleophilic attack of the amino acid side chain on one of the carbonyl carbons of the this compound ring, leading to the opening of the ring and the formation of a stable amide or thioester linkage. The site-specificity of the modification can be controlled by several factors, including the inherent reactivity of the target residue, its pKa, solvent accessibility, and the local microenvironment within the protein structure.
Quantitative Data Summary
As the use of isoimides for routine protein modification is an emerging field, extensive quantitative data from a wide range of proteins is not yet available in the literature. However, based on analogous bioconjugation chemistries, we can anticipate the key parameters to be measured and provide a template for how such data should be presented. The following tables are illustrative and designed to be populated with experimental data as it is generated.
Table 1: Reaction Efficiency of this compound Probes with Model Proteins
| Target Protein | Target Residue | This compound Probe | Molar Excess of Probe | Reaction Time (h) | Temperature (°C) | pH | Labeling Efficiency (%) | Reference |
| Model Protein A | Cysteine | This compound-Fluorophore 1 | 10 | 2 | 25 | 7.4 | Data to be determined | Experimental |
| Model Protein B | Lysine | This compound-Biotin 1 | 20 | 4 | 25 | 8.5 | Data to be determined | Experimental |
| Antibody C | Engineered Cys | This compound-Drug Linker 1 | 15 | 2 | 37 | 7.4 | Data to be determined | Experimental |
Table 2: Stability of this compound-Protein Conjugates
| Conjugate | Linkage Type | Incubation Buffer | Temperature (°C) | Half-life (days) | Reference |
| Model Protein A-Isoimide-Fluorophore 1 | Thioester-like | Human Serum | 37 | Data to be determined | Experimental |
| Model Protein B-Isoimide-Biotin 1 | Amide | PBS, pH 7.4 | 25 | Data to be determined | Experimental |
| Antibody C-Isoimide-Drug Linker 1 | Thioester-like | Mouse Plasma | 37 | Data to be determined | Experimental |
Experimental Protocols
The following are detailed, generalized protocols for the site-specific modification of proteins using this compound-based reagents. These protocols should be optimized for each specific protein and this compound probe.
Protocol 1: Synthesis of a Functionalized this compound Probe (Hypothetical)
This protocol describes a general method for synthesizing an this compound probe functionalized with a reporter group (e.g., a fluorophore or biotin).
Materials:
-
Maleamic acid precursor
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM)
-
Reporter molecule with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the maleamic acid precursor (1 equivalent) in anhydrous DCM.
-
Add EDC (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the amine-containing reporter molecule (1 equivalent) and DIPEA (2 equivalents) in anhydrous DCM.
-
Slowly add the activated maleamic acid solution to the reporter molecule solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the functionalized this compound probe.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Site-Specific Modification of a Cysteine Residue
This protocol details the procedure for labeling a protein with an engineered or solvent-accessible cysteine residue.
Materials:
-
Protein with a free cysteine residue (1-10 mg/mL)
-
This compound probe stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)
-
Quenching reagent: L-cysteine or β-mercaptoethanol (1 M stock)
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PBS to a final concentration of 1-10 mg/mL. If the target cysteine is involved in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add the this compound probe stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the probe.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using a fluorescent probe.
-
Quenching: Add the quenching reagent to a final concentration of 50 mM to react with any excess this compound probe. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess probe and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS at 4°C.
-
Characterization: Confirm the conjugation and determine the degree of labeling by SDS-PAGE, UV-Vis spectroscopy (if the probe has a chromophore), and mass spectrometry.
Protocol 3: Site-Specific Modification of a Lysine Residue
This protocol outlines the procedure for labeling a protein on a reactive lysine residue.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound probe stock solution (10 mM in DMSO)
-
Borate (B1201080) buffer (50 mM, pH 8.5)
-
Quenching reagent: Tris-HCl or glycine (B1666218) (1 M stock, pH 8.0)
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Protein Preparation: Exchange the protein into borate buffer (pH 8.5) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Conjugation Reaction: Add the this compound probe stock solution to the protein solution to achieve a 20- to 50-fold molar excess of the probe.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours.
-
Quenching: Add the quenching reagent to a final concentration of 100 mM to consume any unreacted this compound probe. Incubate for 1 hour at room temperature.
-
Purification: Purify the protein conjugate using a desalting column or dialysis against PBS, pH 7.4.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm labeling and determine efficiency.
Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for this compound-based protein modification.
Experimental Workflow
Caption: General experimental workflow for protein modification with isoimides.
Conclusion
The site-specific modification of proteins with isoimides is a promising, albeit underdeveloped, area of bioconjugation. The unique reactivity of the this compound functional group presents an opportunity for the development of novel chemical tools for protein labeling and the construction of advanced protein therapeutics. The protocols and data frameworks provided herein offer a solid foundation for researchers to begin exploring this exciting frontier. As with any new methodology, careful optimization and thorough characterization will be paramount to achieving successful and reproducible results. The continued investigation into this compound chemistry is poised to expand the toolkit available to scientists and drug developers, ultimately enabling new discoveries and therapeutic innovations.
Application Notes and Protocols: Isoimide Derivatives in Medicinal Chemistry and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Isoimide Derivatives
Isoimides are isomers of imides, characterized by an exocyclic double bond to one of the carbonyl carbons. They are generally more reactive and less stable than their corresponding imide counterparts, often serving as reactive intermediates. In medicinal chemistry, the isoindole-1,3-dione scaffold, a core structure related to phthalimide (B116566) and its this compound form, is a recognized pharmacophore found in various biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3] Their unique chemical properties also make them valuable as linkers in drug delivery systems, particularly in the design of prodrugs and stimuli-responsive carriers.[4][5]
Applications in Medicinal Chemistry
The structural versatility of the this compound and related phthalimide core allows for the development of potent therapeutic agents. The well-known drugs thalidomide, pomalidomide, and lenalidomide (B1683929) are prominent examples of phthalimide derivatives with significant pharmacological effects.[1] Research continues to uncover new derivatives with promising biological activities.
-
Anti-inflammatory and Analgesic Activity: Certain N-substituted derivatives of isoindoline-1,3-dione have been shown to possess significant analgesic and anti-inflammatory properties.[2] For instance, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has demonstrated analgesic activity 1.6 times higher than the reference drug metamizole (B1201355) sodium in in-vivo studies.[2]
-
Anticancer Activity: Various derivatives have been synthesized and evaluated for their antineoplastic activity against numerous cancer cell lines.[6][7] Their mechanisms often involve the induction of apoptosis through the activation of stress-related signaling pathways, such as those involving JNK and p38 kinases.[6] The ability of these compounds to intercalate with DNA is another mechanism contributing to their cytotoxic effects.[6]
-
Antimicrobial Activity: Phthalimide derivatives have also been explored for their antimicrobial properties.[8] Compound (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, for example, showed remarkable activity against Bacillus subtilis.[8]
Table 1: Biological Activity of Selected this compound and Phthalimide Derivatives
| Compound/Derivative | Biological Activity | Model/Cell Line | Key Quantitative Data | Reference |
|---|---|---|---|---|
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | Laboratory Mice | 1.6 times more active than metamizole sodium | [2] |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Antibacterial | Bacillus subtilis | Activity was 133% compared to Ampicillin | [8] |
| N-benzylcantharidinamide (Succinimide derivative) | Anti-metastatic | Hep3B (Hepatocellular Carcinoma) | Decreased expression of MMP-9 | [6] |
| Various Phthalimide Derivatives | Antiproliferative | 4T1 (Breast Cancer) | IC50 values reported |[9] |
Applications in Drug Delivery
The reactivity of the this compound ring and the chemical handles available on related scaffolds make them highly suitable for advanced drug delivery applications, particularly in creating prodrugs and stimuli-responsive systems.[4][10]
-
pH-Sensitive Linkers: Isoimides can be incorporated as pH-sensitive linkers in drug conjugates.[11][12] These linkers are designed to be stable at physiological pH (7.4) but cleave in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes, ensuring targeted drug release.[11][13] This strategy enhances therapeutic efficacy while minimizing systemic toxicity.[14]
-
Prodrug Design: The prodrug approach involves modifying a drug to render it temporarily inactive.[5] this compound and maleimide (B117702) derivatives are used to mask functional groups on a parent drug, improving properties like solubility or permeability.[10][15] Once the prodrug reaches its target, enzymatic or chemical cleavage (e.g., in an acidic environment) releases the active drug.[4] For instance, a self-immolative linker based on an N-acyl carbamate (B1207046) was developed for the pH-responsive release of amide-containing drugs, releasing over 80% of the drug within 24 hours at a pH of 5.5.[16][17]
-
Bioconjugation: Maleimides, which are structurally related to isoimides, are widely used for bioconjugation. They react selectively with thiol (sulfhydryl) groups on proteins and peptides under mild conditions, making them ideal for creating antibody-drug conjugates (ADCs) and other targeted therapies.[14][18]
Table 2: Performance of this compound/Maleimide-Based Drug Delivery Systems
| System Type | Drug/Payload | Release Trigger | Key Quantitative Data | Reference |
|---|---|---|---|---|
| Benzylic N-acyl carbamate Prodrug | Linezolid | pH 5.5 | >80% release in 24 hours | [16][17] |
| Maleimide-modified Liposomes (M-GGLG-liposomes) | Doxorubicin (B1662922) | pH-sensitive | ≥2-fold faster internalization into HeLa cells | [18][19] |
| Maleimide-based Prodrugs | Ampicillin, Amoxicillin, etc. | Hydrolysis | Promising antibacterial and anticancer activity |[10] |
Signaling Pathways Modulated by this compound-Related Derivatives
Derivatives of dicarboximides (like succinimides) have been shown to induce apoptosis in cancer cells by activating stress-induced mitogen-activated protein kinase (MAPK) signaling pathways.[6] Specifically, these compounds can increase the phosphorylation of JNK and p38 kinases, which are key regulators of cellular stress responses that can lead to programmed cell death.[6] In contrast, pathways typically associated with cell proliferation, such as the ERK pathway, may remain unaffected.[6] Understanding these interactions is crucial for designing targeted cancer therapies.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Phthalimides
This protocol describes a common method for synthesizing N-substituted phthalimides, which are structurally related to isoimides and are common starting points or final products in medicinal chemistry research. The method involves the reaction of phthalic anhydride (B1165640) with a primary amine.[1][2]
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., substituted aniline)
-
Solvent (e.g., glacial acetic acid or benzene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent.
-
Addition of Amine: Add the primary amine (1 equivalent) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Reaction time can vary from 2 to 6 hours, depending on the reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Protocol 2: Evaluation of pH-Dependent Drug Release from a Linker
This protocol outlines a general method to quantify the release of a drug from a pH-sensitive conjugate in different buffer solutions, mimicking physiological and acidic tumor/endosomal conditions.[12][16]
Materials:
-
This compound-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
Incubator shaker set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Vials for sample collection
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound-drug conjugate.
-
Incubation: Dilute the stock solution into separate vials containing the pH 7.4 buffer and the pH 5.5 buffer to a final, known concentration.
-
Time Course: Place the vials in an incubator shaker at 37°C.
-
Aliquot Collection: At specified time intervals (e.g., 0, 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the aliquots using a validated HPLC method to separate the conjugate from the released drug. Quantify the concentration of the free drug by integrating the peak area and comparing it to a standard curve.
-
Calculation: Calculate the cumulative percentage of drug released at each time point using the formula:
-
Cumulative Release (%) = (Concentration of released drug at time t / Initial total drug concentration) x 100
-
-
Data Presentation: Plot the cumulative release percentage against time for both pH conditions to visualize the pH-sensitive release profile.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This protocol is used to assess the cytotoxicity of newly synthesized this compound derivatives against cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Selected cancer cell line (e.g., HeLa, HepG2, 4T1)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. | Semantic Scholar [semanticscholar.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and study of some new N-substituted imide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A Self-Immolative Linker for the pH-Responsive Release of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Application Notes: Photoreactive Isoimides for Positive-Tone Photolithography
References
- 1. halocarbon.com [halocarbon.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. Photolithography Guide – UHNF [uhnf.egr.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of photolithography - Wikipedia [en.wikipedia.org]
- 7. Photoresist Photolithography Process [cleanroom.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Isoimidization of Poly(amic acid) Precursor on Photosensitive Properties of Positive Polyimide Photoresist [gfzxb.org]
Application Notes and Protocols for Gas Separation Membranes Based on Polyisoimide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas separation using polymer membranes is a critical technology in various industrial processes, including natural gas purification, air separation, and hydrogen recovery. Polyimides (PIs) are a class of high-performance polymers renowned for their excellent thermal stability, mechanical strength, and chemical resistance, making them prime candidates for gas separation membrane materials. However, conventional polyimide synthesis via a poly(amic acid) precursor often involves high-temperature processing and the use of harsh solvents, which can limit their processability and the final membrane performance.
An alternative and advantageous route involves the use of polyisoimide (PII) precursors. Polyisoimides are isomers of polyimides that can be synthesized at lower temperatures and are often more soluble in common organic solvents. These properties offer greater processing flexibility. The polythis compound can then be converted to the final, highly stable polyimide structure through a thermal rearrangement process. This approach can lead to membranes with tailored microstructures and potentially enhanced gas separation properties.
These application notes provide a detailed overview and experimental protocols for the synthesis of polythis compound precursors, the fabrication of gas separation membranes, and the characterization of their performance.
Advantages of the Polythis compound Precursor Route
Utilizing polythis compound precursors for the fabrication of polyimide gas separation membranes offers several key advantages over the traditional poly(amic acid) route:
-
Improved Solubility and Processability: Polyisoimides generally exhibit better solubility in a wider range of organic solvents compared to their corresponding poly(amic acid) precursors. This enhanced solubility facilitates easier processing, such as solution casting of thin films for membranes.
-
Lower Processing Temperatures: The conversion of polythis compound to polyimide typically occurs at lower temperatures than the thermal imidization of poly(amic acid).[1] This can be beneficial for preserving the integrity of thermally sensitive components in composite membranes and reducing energy consumption during manufacturing.
-
Reduced Water Evolution During Imidization: The thermal conversion of polythis compound to polyimide is an intramolecular rearrangement reaction that does not release water as a byproduct. In contrast, the imidization of poly(amic acid) releases water, which can lead to the formation of voids and defects within the membrane structure, negatively impacting its selectivity.
-
Potential for Tailored Microstructure: The solution-based processing of polyisoimides allows for greater control over the final membrane morphology and microstructure, which can be engineered to optimize gas transport properties.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) Precursor
This protocol describes the synthesis of the initial poly(amic acid) (PAA), which is the precursor to the polythis compound.
Materials:
-
Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Three-neck round-bottom flask with a mechanical stirrer
Procedure:
-
Dry the dianhydride and diamine monomers under vacuum at a temperature appropriate for the specific monomers to remove any residual moisture.
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Slowly add an equimolar amount of the aromatic dianhydride to the diamine solution in small portions. The reaction is exothermic, so maintain the reaction temperature below 25°C using an ice bath if necessary.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to allow for the formation of a viscous poly(amic acid) solution. The completion of the reaction is indicated by a significant increase in viscosity.
Protocol 2: Synthesis of Polythis compound (PII) from Poly(amic acid)
This protocol details the chemical conversion of the poly(amic acid) to polythis compound.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Reaction flask with a magnetic stirrer
Procedure:
-
Cool the poly(amic acid) solution from Protocol 1 to 0°C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous NMP. A typical molar ratio of DCC to the repeating unit of poly(amic acid) is 2:1.
-
Slowly add the DCC solution to the cooled poly(amic acid) solution with vigorous stirring.
-
Maintain the reaction temperature at 0°C and continue stirring under a nitrogen atmosphere for 4-6 hours.
-
After the reaction, the by-product, dicyclohexylurea (DCU), will precipitate. The resulting polythis compound remains in solution.
Protocol 3: Fabrication of Polyimide Membrane via Thermal Conversion of Polythis compound
This protocol describes the casting of the polythis compound solution into a film and its subsequent thermal conversion to a polyimide membrane.
Materials:
-
Polythis compound solution from Protocol 2
-
Glass substrate or casting plate
-
Doctor blade or casting knife
-
Vacuum oven or furnace with temperature control
-
Nitrogen gas supply
Procedure:
-
Filter the polythis compound solution to remove the precipitated DCU and any other impurities.
-
Pour the filtered polythis compound solution onto a clean, level glass substrate.
-
Use a doctor blade or casting knife to spread the solution into a thin, uniform film of the desired thickness.
-
Place the cast film in a dust-free environment at room temperature to allow for slow solvent evaporation for several hours.
-
Transfer the glass plate with the cast film to a vacuum oven.
-
Perform a stepwise thermal treatment under a nitrogen atmosphere to convert the polythis compound to polyimide. A typical heating program is as follows:
-
Heat to 80°C and hold for 2 hours to remove the bulk of the solvent.
-
Increase the temperature to 150°C and hold for 1 hour.
-
Increase the temperature to 200°C and hold for 1 hour.
-
Finally, increase the temperature to 250-300°C and hold for 1-2 hours to ensure complete conversion to polyimide.[2]
-
-
After the thermal treatment, allow the membrane to cool down slowly to room temperature under a nitrogen atmosphere.
-
Carefully peel the resulting polyimide membrane from the glass substrate.
Protocol 4: Characterization of Polythis compound and Polyimide Membranes
This protocol outlines the key characterization techniques to verify the synthesis and conversion process.
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the conversion of poly(amic acid) to polythis compound and then to polyimide.
-
Procedure: Obtain FTIR spectra of the initial poly(amic acid), the synthesized polythis compound, and the final polyimide membrane.
-
Expected Observations:
-
Poly(amic acid): Broad absorption bands for O-H and N-H stretching around 3300-2500 cm⁻¹, and amide carbonyl (C=O) stretching around 1650 cm⁻¹.
-
Polythis compound: Characteristic absorption bands for this compound C=O stretching around 1800 cm⁻¹ and C=N stretching around 1680 cm⁻¹. The disappearance of the amic acid bands indicates successful conversion.[3]
-
Polyimide: Appearance of characteristic imide absorption bands, typically around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching), and the C-N stretching at approximately 1370 cm⁻¹. The disappearance of the this compound peaks confirms the complete conversion to polyimide.[4][5]
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the final polyimide membrane.
-
Procedure: Heat a small sample of the polyimide membrane from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Expected Observations: High-performance aromatic polyimides typically exhibit excellent thermal stability, with the onset of decomposition occurring above 400-500°C.
-
Protocol 5: Gas Permeation Measurement
This protocol describes the measurement of gas permeability and selectivity of the fabricated polyimide membranes.
Apparatus:
-
Constant-volume, variable-pressure gas permeation setup
-
Membrane cell
-
Pressure transducers
-
Vacuum pump
-
Gas cylinders with pressure regulators (e.g., for N₂, O₂, CO₂, CH₄)
Procedure:
-
Cut a circular sample of the polyimide membrane and place it in the membrane cell, ensuring a good seal.
-
Evacuate the entire system, including both the upstream (feed) and downstream (permeate) sides of the membrane, for several hours to remove any adsorbed gases and moisture.
-
Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).
-
Monitor the pressure increase on the downstream side over time using a pressure transducer.
-
The gas permeability coefficient (P) can be calculated from the steady-state rate of pressure increase using the following equation:
P = (V * l) / (A * R * T * Δp) * (dp/dt)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase in the downstream volume
-
-
Repeat the measurement for different gases.
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
α(A/B) = P(A) / P(B)
Data Presentation
The following tables summarize typical gas separation performance data for polyimide membranes. It is important to note that specific values will vary depending on the exact chemical structure of the monomers used, the membrane fabrication conditions, and the operating temperature and pressure.
Table 1: Gas Permeability of a Representative 6FDA-ODA Polyimide Membrane
| Gas | Kinetic Diameter (Å) | Permeability (Barrer*) |
| He | 2.60 | 30 - 60 |
| H₂ | 2.89 | 40 - 80 |
| CO₂ | 3.30 | 5 - 15 |
| O₂ | 3.46 | 1 - 5 |
| N₂ | 3.64 | 0.2 - 1 |
| CH₄ | 3.80 | 0.1 - 0.5 |
*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Gas Selectivity of a Representative 6FDA-ODA Polyimide Membrane
| Gas Pair | Ideal Selectivity (α) |
| H₂/N₂ | 40 - 400 |
| H₂/CH₄ | 80 - 800 |
| He/N₂ | 150 - 300 |
| He/CH₄ | 60 - 600 |
| CO₂/N₂ | 25 - 75 |
| CO₂/CH₄ | 10 - 50 |
| O₂/N₂ | 5 - 10 |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow from monomers to final membrane characterization.
Caption: Chemical pathways from poly(amic acid) to polyimide.
References
Application Notes and Protocols: Synthesis of Photosensitive Polyimides via Isoimide Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of photosensitive polyimides (PSPIs) utilizing an isoimide intermediate pathway. This method offers several advantages over the traditional direct thermal imidization of poly(amic acid) (PAA), including improved processability, lower curing temperatures, and enhanced film quality, making it highly suitable for applications in microelectronics, flexible displays, and advanced packaging.
Introduction to Photosensitive Polyimides and the this compound Route
Photosensitive polyimides are a class of high-performance polymers that combine the excellent thermal, mechanical, and dielectric properties of polyimides with photoreactive functionalities. This allows for direct photopatterning, simplifying fabrication processes in the microelectronics industry by eliminating the need for traditional photoresists.[1][2]
The synthesis of polyimides typically proceeds through a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to the final, insoluble polyimide.[3] The this compound serves as a key intermediate in an alternative chemical imidization pathway. It is an isomer of the final polyimide and offers distinct processing advantages.[4] The conversion of PAA to a polythis compound is achieved using chemical dehydrating agents.[5] This polythis compound intermediate is often more soluble and has a lower glass transition temperature than the corresponding polyimide, facilitating processing steps like film casting.[6] The final, stable polyimide structure is then achieved by thermally rearranging the polythis compound at temperatures typically lower than those required for direct thermal imidization of PAA.[4]
Advantages of the this compound Intermediate Pathway
The utilization of a polythis compound intermediate offers several key benefits:
-
Lower Curing Temperatures: The thermal conversion of polythis compound to polyimide generally occurs at lower temperatures (often around 100°C lower) compared to the direct thermal imidization of poly(amic acid).[4] This is advantageous for applications involving temperature-sensitive components.
-
Improved Solubility and Processability: Polyisoimides often exhibit better solubility in a wider range of organic solvents compared to their polyimide counterparts, allowing for easier film casting and processing.[6][7]
-
Reduced Defects: The chemical imidization process to form the this compound, followed by thermal rearrangement, can lead to a reduction in film defects such as pinholes and blisters that can occur during the high-temperature processing of PAA.[4]
-
Enhanced Dimensional Stability: The this compound route can lead to polyimide films with high dimensional stability and low coefficients of thermal expansion (CTE).[8]
Quantitative Data Summary
The following tables summarize key performance metrics for photosensitive polyimides synthesized via this compound or related precursor routes, as reported in the literature.
Table 1: Photolithographic Properties of Positive-Tone Photosensitive Polyimides
| Precursor System | Photosensitizer | Exposure Wavelength (nm) | Sensitivity (mJ/cm²) | Contrast | Resolution (µm) | Developer | Reference |
| Polythis compound Pretreatment | Not specified | 365 | 70 | 2.5 | 3-10 | Not specified | [7][9] |
| Polythis compound w/ D4SB | 20 wt% D4SB | 435 | 250 | 2.4 | Not specified | 5% TMAH | [7] |
| Carboxyl-functionalized PI | Diazonaphthoquinone | Not specified | Not specified | Not specified | 10 | Aqueous TMAH | [7] |
Table 2: Thermal and Mechanical Properties of Polyimide Films
| Polymer System | Curing Conditions | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Coefficient of Thermal Expansion (CTE, ppm/°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Tri-branched PAE-2 | 350°C / 2h in N2 | 343 | 520 | 41 | 153.7 | 42.4 | [1] |
| Tri-branched PAE-3 | 350°C / 2h in N2 | Not specified | Not specified | 38 | Not specified | Not specified | [1] |
| Tri-branched PAE-4 | 350°C / 2h in N2 | Not specified | Not specified | 29 | Not specified | Not specified | [1] |
| Tri-branched PAE-5 | 350°C / 2h in N2 | Not specified | Not specified | 29 | Not specified | Not specified | [1] |
| Fluorinated FPI-7 | Not specified | Not specified | 509-532 | 40.7 - 54.0 | Not specified | Not specified | [10] |
| Fluorinated Polyimide (FPI) | Cured up to 360°C | Not specified | >500 | 10.8 | Not specified | Not specified | [8] |
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis of photosensitive polyimides via the this compound intermediate route.
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the initial synthesis of the PAA precursor, which is the first step in forming the polythis compound.
Materials:
-
Dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Diamine (e.g., 4,4'-Oxydianiline - ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Three-necked flask equipped with a mechanical stirrer and nitrogen inlet
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Under a nitrogen atmosphere, dissolve the diamine (e.g., ODA) in the anhydrous solvent (e.g., DMAc) in the three-necked flask at room temperature with stirring until fully dissolved.[3]
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA) powder to the diamine solution in portions. The reaction is exothermic, so maintain the temperature as needed.[3]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to allow for the formation of a viscous PAA solution. The viscosity of the solution will increase as the polymerization progresses.[11]
-
The resulting PAA solution can be stored under refrigeration before proceeding to the next step.
Protocol 2: Conversion of Poly(amic acid) to Polythis compound
This protocol details the chemical dehydration of PAA to form the soluble polythis compound intermediate.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Dehydrating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride)[5][6]
-
Tertiary amine (e.g., triethylamine (B128534) or pyridine, if using trifluoroacetic anhydride)[6]
-
Anhydrous solvent (e.g., NMP)
Procedure:
-
In a flask, dilute the PAA solution with additional anhydrous solvent if necessary.
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent. For example, a stoichiometric amount of DCC can be added.[5] If using trifluoroacetic anhydride, it is typically used in combination with a tertiary amine like triethylamine.[6]
-
Stir the reaction mixture at room temperature for several hours.
-
If DCC is used, a precipitate of N,N'-dicyclohexylurea (DCU) will form, which can be removed by filtration.[5]
-
The resulting polythis compound solution is now ready for formulation into a photoresist.
Protocol 3: Formulation of Photosensitive Polyimide Photoresist
This protocol describes how to formulate the polythis compound solution into a functional photoresist.
Materials:
-
Polythis compound solution from Protocol 2
-
Photoactive compound (PAC) (e.g., a diazonaphthoquinone (DNQ) derivative for positive-tone resists) or a photo-crosslinker and a photoacid generator for negative-tone resists.
-
Solvent for dilution and viscosity adjustment (e.g., gamma-butyrolactone (B3396035) - GBL)
Procedure:
-
Dissolve the desired amount of the photoactive compound in the polythis compound solution. For example, 20-30 wt% of a DNQ-based PAC can be added for a positive-tone resist.[7]
-
Add any other necessary additives, such as adhesion promoters.
-
Thoroughly mix the solution until all components are fully dissolved and the solution is homogeneous.
-
Filter the resulting photoresist solution through a micropore filter (e.g., 0.2 µm) to remove any particulate matter.
Protocol 4: Photolithography and Patterning
This protocol outlines the steps for creating a patterned polyimide film using the formulated photoresist.
Materials:
-
Photosensitive polyimide solution from Protocol 3
-
Substrate (e.g., silicon wafer)
-
Spin coater
-
Hot plate
-
UV exposure tool (e.g., mask aligner) with a suitable light source (e.g., i-line at 365 nm)
-
Photomask with the desired pattern
-
Developer solution (e.g., aqueous tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solution, typically 2.38 wt%)[2]
-
Rinsing solvent (e.g., deionized water)
-
Nitrogen gun
-
Furnace or oven for final curing
Procedure:
-
Substrate Preparation: Clean the substrate to ensure it is free of contaminants. A dehydration bake on a hot plate (e.g., 150°C for 5 minutes) is recommended to remove any adsorbed moisture.[12]
-
Spin Coating: Dispense the photosensitive polyimide solution onto the center of the substrate. Spin coat the solution at a predetermined speed to achieve the desired film thickness.
-
Pre-bake (Soft Bake): Place the coated substrate on a hot plate to remove the bulk of the solvent. A typical pre-bake condition is 100-120°C for 60-120 seconds.[2]
-
Exposure: Place the photomask over the coated substrate and expose it to UV light with a specific dose. The optimal exposure dose will depend on the photosensitivity of the material.[10]
-
Post-Exposure Bake (PEB) (Optional but often recommended): For some systems, a post-exposure bake (e.g., 90-130°C for 1-3 minutes) is necessary to drive the photochemical reaction.[7]
-
Development: Immerse the exposed substrate in the developer solution (e.g., 2.38% TMAH) for a specific time to dissolve the soluble regions of the film.[2]
-
Rinsing and Drying: Rinse the substrate with deionized water to stop the development process and then dry it with a nitrogen gun.
-
Final Curing (Imidization): The patterned polythis compound is converted to the final, stable polyimide by a thermal curing process. This is typically done in a furnace or oven under a nitrogen atmosphere. A staged curing process is often used, for example: 150°C for 30 minutes, 200°C for 30 minutes, and finally 300-350°C for 1 hour to ensure complete imidization.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes described in these application notes.
Caption: Overall workflow from monomers to patterned polyimide film.
Caption: Chemical transformations from PAA to Polyimide.
References
- 1. Polyimides for Micro-electronics Applications [ouci.dntb.gov.ua]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. halocarbon.com [halocarbon.com]
- 5. lab.semi.ac.cn [lab.semi.ac.cn]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. uvteco.com [uvteco.com]
- 11. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 12. Photoresist Photolithography Process [cleanroom.byu.edu]
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Isoimide to Imide Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the premature rearrangement of isoimides to their more stable imide isomers. This undesired conversion, often referred to as the Mumm rearrangement, can be a significant challenge in synthetic chemistry, impacting yield and purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you control this critical reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving the isoimide to imide rearrangement?
A1: The primary mechanism is the Mumm rearrangement, a thermally or catalytically driven intramolecular 1,3-(O→N) acyl transfer. This process is influenced by several factors, including the electronic and steric properties of the substituents, pH, temperature, and solvent polarity. The rearrangement proceeds through a tetrahedral intermediate, and its rate is often dependent on the nucleophilicity of the imide nitrogen.
Q2: What are the key factors that I should control to prevent premature rearrangement?
A2: To prevent premature rearrangement, you should focus on controlling the following key factors:
-
Temperature: Lower temperatures generally slow down the rearrangement rate.
-
pH: The rearrangement can be catalyzed by both acid and base. Maintaining a pH between 6 and 11 is often ideal, as the rate of acyl group migration is pH-independent in this range.[1]
-
Steric Hindrance: Introducing bulky substituents on the nitrogen atom or adjacent to the this compound functionality can sterically hinder the acyl transfer.
-
Solvent: The polarity of the solvent can influence the stability of the this compound and the transition state of the rearrangement. Nonpolar solvents may slow the rearrangement.
-
Dehydrating Agent: The choice of dehydrating agent during the synthesis of the this compound from an amic acid can influence the initial purity and stability of the this compound.
Q3: How can I monitor the rearrangement of my this compound to the imide?
A3: The most common techniques for monitoring the this compound to imide rearrangement are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reverse-phase HPLC method can typically separate the more polar this compound from the less polar imide. By monitoring the peak areas over time, you can quantify the rate of rearrangement.
-
NMR: 1H and 13C NMR spectroscopy can distinguish between the this compound and imide isomers. Specific chemical shifts, for example, of protons or carbons near the imide/isoimide ring, can be used for identification and quantification.
Q4: Are there any general strategies to improve the stability of isoimides during workup and purification?
A4: Yes, to improve stability during workup and purification:
-
Maintain Low Temperatures: Perform all extractions, washes, and chromatographic separations at low temperatures (e.g., 0-5 °C).
-
Use Neutral pH Washes: If an aqueous wash is necessary, use neutral water or a buffered solution (pH ~7) to avoid acid or base catalysis of the rearrangement.[2][3]
-
Minimize Time in Solution: Isoimides are generally less stable in solution. Therefore, minimize the time the compound spends dissolved, and concentrate the product at low temperatures as quickly as possible.
-
Choose an Appropriate Stationary Phase: For column chromatography, deactivated silica (B1680970) gel or an alternative stationary phase like alumina (B75360) might be necessary if the this compound is sensitive to the acidity of standard silica gel.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and handling of isoimides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant imide formation observed immediately after synthesis. | The reaction temperature was too high during the cyclization step. | Lower the reaction temperature. For carbodiimide-mediated cyclizations, temperatures between -20°C and 0°C are often effective. |
| The chosen dehydrating agent promotes imide formation. | Experiment with different dehydrating agents. For example, trifluoroacetic anhydride (B1165640) is known to favor this compound formation over imide formation in some cases. Dicyclohexylcarbodiimide (DCC) at low temperatures is also a common choice for this compound synthesis.[4] | |
| Rearrangement occurs during aqueous workup. | The pH of the aqueous wash is too acidic or too basic. | Use a buffered wash solution with a pH between 6.5 and 7.5.[2][5] If possible, wash with brine only. |
| The workup procedure is too long or performed at room temperature. | Perform the workup at a lower temperature (e.g., in an ice bath) and as quickly as possible. Minimize the contact time between the organic layer containing the this compound and the aqueous layer.[6] | |
| Product rearranges during purification by column chromatography. | The silica gel is too acidic, catalyzing the rearrangement. | Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like alumina or a reverse-phase column. |
| The purification is performed at room temperature. | Run the column in a cold room or with a jacketed column to maintain a low temperature. | |
| The solvent system is too polar, accelerating the rearrangement. | Use a less polar eluent system if possible, while still achieving adequate separation. | |
| Low yield of the desired this compound. | Incomplete cyclization of the amic acid precursor. | Increase the reaction time or use a more efficient dehydrating agent. Ensure all reagents are anhydrous. |
| The this compound is unstable under the reaction or workup conditions. | Re-evaluate the stability of your target this compound under the chosen conditions. Consider strategies to increase stability, such as introducing sterically hindering groups. | |
| The product is lost during workup due to its solubility in the aqueous phase. | If the this compound has some water solubility, minimize the volume of aqueous washes or back-extract the aqueous layers. |
Data Presentation
Table 1: Influence of pH on this compound Rearrangement
| pH Range | Effect on Rearrangement | Comments |
| < 4.5 | Acid-catalyzed acyl transfer to solvent | The this compound is susceptible to hydrolysis and rearrangement.[1] |
| 6 - 11 | pH-independent rearrangement (Mumm Rearrangement) | The specific rate of O → N acyl group migration is not influenced by pH in this range.[1] |
| > 11.5 | Base-catalyzed acyl transfer to solvent | The this compound is prone to hydrolysis and rearrangement.[1] |
Table 2: Qualitative Effect of Substituents on Rearrangement Rate
| Substituent Type on Migrating Acyl Group | Effect on Rearrangement Rate | Rationale |
| Electron-donating groups | Increases rate | Stabilizes the positive charge that develops on the carbonyl carbon in the transition state. |
| Electron-withdrawing groups | Decreases rate | Destabilizes the positive charge on the carbonyl carbon in the transition state. |
Note: This is a general trend, and the overall rate is a complex interplay of electronic and steric effects.
Experimental Protocols
Protocol 1: General Synthesis of a Stable N-Arylthis compound using Dicyclohexylcarbodiimide (DCC)
This protocol describes a general method for the synthesis of an this compound from the corresponding amic acid, aiming to minimize rearrangement to the imide.
Materials:
-
N-Aryl amic acid (1.0 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-aryl amic acid in a minimal amount of anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
In a separate flask, dissolve DCC in anhydrous CH₂Cl₂.
-
Slowly add the DCC solution dropwise to the stirred amic acid solution over 30 minutes, ensuring the temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture under cold conditions to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filter cake with a small amount of cold, anhydrous CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure at a low temperature (< 30 °C).
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexanes) at low temperature or by column chromatography on deactivated silica gel.
Protocol 2: Monitoring this compound to Imide Rearrangement by HPLC
This protocol provides a general framework for developing an HPLC method to separate and quantify an this compound and its corresponding imide.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Development:
-
Start with a simple mobile phase system, such as a gradient of acetonitrile (B52724) in water or methanol (B129727) in water. A common starting gradient is 10% to 90% organic solvent over 20 minutes.
-
The this compound is generally more polar than the imide and should elute earlier.
-
To improve separation, the pH of the aqueous component of the mobile phase can be adjusted. A neutral pH (e.g., using a phosphate (B84403) buffer) is recommended to prevent on-column rearrangement.
-
Isocratic elution can be used for routine analysis once optimal separation conditions are determined.
Sample Preparation and Analysis:
-
Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where both the this compound and imide have strong absorbance.
-
To study the kinetics of the rearrangement, a solution of the purified this compound can be prepared in a specific solvent and kept at a constant temperature. Aliquots can be taken at various time points, quenched by cooling or dilution, and analyzed by HPLC to determine the relative peak areas of the this compound and imide.
Mandatory Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Mumm rearrangement of this compound to imide.
Caption: Troubleshooting flowchart for this compound instability.
References
Technical Support Center: Optimizing Isoimide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of isoimides. The following information is structured in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind isoimide synthesis?
A1: this compound synthesis typically involves the cyclodehydration of an amic acid precursor. This reaction is often kinetically controlled, meaning it favors the formation of the less stable this compound isomer under milder conditions, such as lower temperatures. The thermodynamically more stable imide is often a competing product, favored by higher temperatures. The overall process can be summarized as the conversion of a carboxylic acid and an amide group within the same molecule into a cyclic this compound through the removal of a water molecule.
Q2: Which dehydrating agents are most effective for this compound synthesis?
A2: Several dehydrating agents can be employed for this compound synthesis. The choice of agent can significantly impact yield and reaction conditions. Common and effective dehydrating agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), as well as trifluoroacetic anhydride. The selection of the dehydrating agent often depends on the specific substrate, desired reaction conditions, and tolerance of other functional groups.[1]
Q3: What are the key reaction parameters to control for successful this compound synthesis?
A3: The most critical parameters to control are:
-
Temperature: Lower temperatures generally favor the formation of the kinetically controlled this compound product and minimize rearrangement to the more stable imide.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times, especially at elevated temperatures, can promote imide formation.
-
Solvent: An appropriate inert solvent that dissolves the starting materials and reagents is crucial. Dichloromethane (B109758) (DCM) is a commonly used solvent.
-
Purity of Reactants: The use of pure starting materials and dry solvents is essential to prevent side reactions and obtain a clean product.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can observe the consumption of the starting amic acid and the formation of the this compound product.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound synthesis, offering potential causes and solutions.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound product. What are the possible reasons, and how can I improve the yield?
-
Potential Causes & Solutions:
-
Ineffective Dehydration: The dehydrating agent may be old, hydrolyzed, or used in insufficient quantity. Use fresh, high-quality dehydrating agents and ensure the correct stoichiometry. For instance, with EDC, it is advisable to use a freshly opened bottle and handle it in a dry environment.
-
Hydrolysis of this compound: Isoimides can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
-
Incorrect Reaction Temperature: As this compound formation is often kinetically controlled, the reaction temperature is crucial. If the temperature is too high, the major product might be the thermodynamically more stable imide. Conversely, if the temperature is too low, the reaction rate may be too slow. Optimization of the reaction temperature is key.
-
Poor Quality of Starting Materials: Impurities in the starting amic acid can interfere with the reaction. Ensure the purity of your starting materials before proceeding with the cyclization.
-
2. Product is the Imide, not the this compound
-
Question: My main product is the imide isomer instead of the desired this compound. How can I favor the formation of the this compound?
-
Potential Causes & Solutions:
-
High Reaction Temperature: The rearrangement of this compound to the more stable imide is often promoted by heat.[3] Running the reaction at a lower temperature can significantly favor the formation of the this compound.
-
Prolonged Reaction Time: Even at lower temperatures, extended reaction times can lead to the gradual rearrangement to the imide. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Acidic or Basic Conditions: The this compound-imide rearrangement can be catalyzed by both acids and bases. Maintaining neutral reaction conditions is important. If an acidic or basic reagent is used, its effect on the stability of the this compound should be considered.
-
3. Difficulty in Product Purification
-
Question: I am having trouble purifying my this compound product from the reaction mixture. What are some common impurities and how can I remove them?
-
Potential Causes & Solutions:
-
Unreacted Starting Material: If the reaction has not gone to completion, unreacted amic acid will be present. This can often be removed by column chromatography.
-
Byproducts from the Dehydrating Agent: Carbodiimide-based dehydrating agents like EDC and DCC form urea (B33335) byproducts that can sometimes be difficult to separate. For DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can often be removed by filtration. For the more soluble urea from EDC, purification is typically achieved by column chromatography.
-
Presence of the Imide Isomer: If the reaction conditions were not optimal, a mixture of this compound and imide may be formed. Careful column chromatography can often separate these two isomers.
-
General Purification Strategy: Column chromatography on silica (B1680970) gel is a common method for purifying isoimides.[4][5][6] The choice of eluent will depend on the polarity of the specific this compound. Recrystallization can also be an effective purification technique if a suitable solvent is found.[4][5]
-
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for this compound Synthesis
| Dehydrating Agent | Typical Reaction Conditions | General Yield Range (%) | Advantages | Disadvantages |
| EDC | Dichloromethane, Room Temperature | 90-98% | High yields, mild conditions, easy workup.[1] | Urea byproduct is water-soluble but may require chromatography for complete removal. |
| DCC | Dichloromethane, 0 °C to Room Temperature | Varies | Effective dehydrating agent. | Dicyclohexylurea byproduct is often insoluble and requires filtration; can be a potent allergen. |
| Trifluoroacetic Anhydride | Pyridine, Dichloromethane, 0 °C | Varies | Powerful dehydrating agent. | Can be harsh and may not be suitable for sensitive substrates. |
| Methanesulfonyl Chloride | Triethylamine, Dichloromethane, <15 min | Good to Excellent | Rapid reaction times.[7] | Requires careful handling. |
| Cyanuric Chloride | Triethylamine, Dichloromethane | 85-98% | High yields, efficient.[7] | May not be suitable for all substrates. |
Table 2: Effect of Temperature on this compound vs. Imide Formation (Illustrative)
| Temperature (°C) | Reaction Time (h) | This compound:Imide Ratio (Approx.) | Notes |
| 0 | 12 | >95:5 | Low temperature favors the kinetically controlled this compound product. |
| 25 (Room Temp) | 6 | 80:20 | A good starting point for many this compound syntheses. |
| 50 | 2 | 40:60 | Increased temperature begins to favor the thermodynamically controlled imide product. |
| 100 | 1 | <10:90 | High temperatures strongly favor the formation of the more stable imide. |
Note: The data in this table is illustrative and the optimal conditions will vary depending on the specific substrates and reagents used.
Experimental Protocols
General Protocol for this compound Synthesis using EDC
This protocol is a representative example for the synthesis of an this compound from its corresponding amic acid using EDC as the dehydrating agent.
Materials:
-
Amic acid precursor (1.0 equiv)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Dissolution: In a round-bottom flask, dissolve the amic acid precursor in anhydrous dichloromethane.
-
Addition of EDC: To the stirred solution of the amic acid, add EDC in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, the reaction mixture can be washed with water to remove the urea byproduct and any excess EDC. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis using EDC.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
Caption: Relationship between amic acid, this compound, and imide.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Common side reactions in isoimide synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during isoimide synthesis.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the synthesis of isoimides, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Rearrangement to Imide: The this compound is an intermediate that can rearrange to the more thermodynamically stable imide, especially at elevated temperatures.[1][2] 2. Hydrolysis of Starting Materials or Product: The presence of water can hydrolyze the anhydride (B1165640) starting material or the this compound product.[3][4] 3. Incomplete Reaction: The reaction conditions may not be optimal for the formation of the this compound. | 1. Control Reaction Temperature: Maintain a low temperature during the reaction to minimize the rate of rearrangement to the imide. 2. Ensure Anhydrous Conditions: Use thoroughly dried reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5] 3. Optimize Reagents: Use a combination of reagents known to favor this compound formation, such as trifluoroacetic anhydride in the presence of a tertiary amine like pyridine.[3] |
| Presence of Imide Impurity | 1. High Reaction Temperature: Higher temperatures favor the rearrangement of the this compound to the imide.[2] 2. Extended Reaction Time: Longer reaction times can allow for the gradual rearrangement of the this compound to the imide. 3. Inappropriate pH: While neutral pH (6-11) can favor the rearrangement, the stability of the this compound itself is also pH-dependent.[6] | 1. Lower Reaction Temperature: Conduct the synthesis at the lowest effective temperature. 2. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the this compound formation is optimal, before significant rearrangement occurs. 3. Careful pH Control: Maintain a pH that stabilizes the this compound and minimizes the rate of rearrangement. The optimal pH may be substrate-dependent and require empirical determination. |
| Formation of Amic Acid Byproduct | 1. Hydrolysis of this compound: The this compound ring is susceptible to hydrolysis, especially under acidic (pH < 4.5) or basic (pH > 11.5) conditions, which opens the ring to form the corresponding amic acid.[6] | 1. Maintain Neutral pH: Keep the reaction and work-up conditions within a pH range that minimizes hydrolysis. 2. Anhydrous Work-up: Use anhydrous solvents and reagents during the work-up and purification steps to prevent hydrolysis. |
| Formation of Amide-Imide or Other Amine Adducts | 1. Aminolysis of this compound: The this compound is reactive towards nucleophiles, including amines. If there are primary or secondary amines present in the reaction mixture (e.g., as impurities or unreacted starting material), they can attack the this compound to form amide-imide structures.[3][7] | 1. Stoichiometric Control: Ensure precise stoichiometry of the reactants to avoid excess amine at the end of the reaction. 2. Purification of Reagents: Use highly purified reagents to eliminate amine impurities. 3. Quenching: If applicable, quench any remaining reactive amine before extended storage or work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during this compound synthesis?
A1: The most common side reactions are rearrangement to the thermodynamically more stable imide, hydrolysis back to the amic acid, and aminolysis or reaction with other nucleophiles.[3][4][6] The this compound itself is often a reactive intermediate, and its isolation requires careful control of reaction conditions.
Q2: How does pH affect the stability of isoimides?
A2: The stability of isoimides is highly pH-dependent. Acidic conditions (pH < 4.5) and basic conditions (pH > 11.5) tend to catalyze the hydrolysis of the this compound back to the amic acid.[6] A pH range of 6-11 generally favors the rearrangement to the corresponding imide.[6] Therefore, to isolate the this compound, careful control to maintain a suitable pH is critical.
Q3: What is the "Mumm rearrangement" in the context of this compound synthesis?
A3: The Mumm rearrangement is the O → N acyl group migration that converts an this compound to the corresponding imide.[6] This is often an intramolecular rearrangement and is a key pathway for the formation of the more stable imide isomer.
Q4: Can I prevent the rearrangement of this compound to imide completely?
A4: Completely preventing the rearrangement can be challenging as the imide is the thermodynamically favored product.[3] However, the rate of rearrangement can be significantly minimized by conducting the reaction at low temperatures and for a limited duration. The choice of solvent and substituent groups on the this compound can also influence the rate of rearrangement.[6]
Q5: Why are anhydrous conditions so critical for successful this compound synthesis?
A5: Water can participate in undesirable side reactions. It can hydrolyze the dianhydride starting material, reducing the yield of the desired product.[3] Furthermore, water can hydrolyze the this compound product, leading to the formation of the corresponding amic acid.[4] Therefore, using dry solvents and reagents, and performing the reaction under an inert atmosphere, is crucial.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in this compound synthesis and its common side reactions.
Caption: Key reaction pathways in this compound synthesis.
Experimental Protocols
General Protocol for Minimizing Side Reactions in this compound Synthesis
This protocol provides a general framework for synthesizing isoimides while minimizing common side reactions. Specific conditions may need to be optimized for different substrates.
-
Reagent and Solvent Preparation:
-
Thoroughly dry all glassware in an oven at >120°C and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure all solid reagents are dry, for example, by drying in a vacuum oven.[5]
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Dissolve the amine starting material in the chosen anhydrous solvent.
-
-
Addition of Reagents:
-
Cool the amine solution to a low temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
In a separate flask, prepare a solution of the dehydrating agent (e.g., trifluoroacetic anhydride) and a tertiary amine base (e.g., pyridine) in the anhydrous solvent.
-
Slowly add the dehydrating agent/base solution to the cooled amine solution dropwise with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analyze for the formation of the this compound product and the appearance of the rearranged imide or hydrolyzed amic acid byproducts.
-
-
Work-up and Isolation:
-
Once the reaction has reached optimal conversion to the this compound, proceed with the work-up immediately to minimize rearrangement.
-
Use anhydrous conditions during the work-up. For example, wash the reaction mixture with pre-cooled, anhydrous solutions.
-
Purify the product quickly, using methods such as flash chromatography at low temperatures if necessary.
-
-
Storage:
-
Store the isolated this compound product under anhydrous and inert conditions at a low temperature to prevent degradation over time.
-
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The this compound–imide rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Aminolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Isoimide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of isoimide compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound compounds.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Yield After Purification | Isomerization to Imide: Isoimides are prone to isomerization to the more stable imide form, especially in the presence of acid or base, or at elevated temperatures. This is a primary cause of yield loss. | - Maintain Neutral pH: Ensure all solvents and reagents are neutral. Use a pH meter or pH paper to check.- Low-Temperature Purification: Perform all purification steps, including chromatography and recrystallization, at low temperatures (e.g., 0-4°C) to minimize thermal isomerization.- Avoid Protic Solvents: Protic solvents can facilitate isomerization. Opt for aprotic solvents where possible. |
| Decomposition on Silica (B1680970) Gel: The acidic nature of standard silica gel can catalyze the isomerization of sensitive isoimides to imides. | - Use Neutralized Silica Gel: Wash silica gel with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in the column slurry solvent, followed by flushing with the pure solvent.- Consider Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel for sensitive compounds. | |
| Compound Loss During Extraction: The this compound may have some solubility in the aqueous phase, leading to loss during workup. | - Use Saturated Brine: Wash the organic layer with saturated brine to reduce the solubility of the organic compound in the aqueous phase.- Back-Extraction: If significant loss is suspected, back-extract the aqueous layers with a fresh portion of the organic solvent. | |
| Presence of Imide Impurity in Final Product | Incomplete Reaction or Isomerization During Synthesis: The initial reaction may not have gone to completion, or isomerization may have occurred during the reaction itself. | - Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and reagents to favor the formation of the this compound.- Purification Strategy: Employ high-resolution purification techniques like HPLC or careful column chromatography with a shallow gradient to separate the this compound from the imide. |
| Isomerization During Purification: As mentioned above, purification conditions can induce isomerization. | - Implement Stability-Preserving Protocols: Follow the recommendations for maintaining neutral pH and low temperatures throughout the purification process. | |
| Co-elution of Impurities During Column Chromatography | Similar Polarity of Compound and Impurities: The target this compound and impurities may have very similar polarities, making separation by standard column chromatography difficult. | - Optimize the Solvent System: Experiment with different solvent mixtures of varying polarities. A shallow gradient elution can improve separation.- Try Different Stationary Phases: Switching from silica gel to alumina, or using reverse-phase chromatography, can alter the elution order and improve separation.- Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution for separating closely related compounds. |
| Oiling Out During Recrystallization | Compound is Insoluble in the Chosen Solvent at Room Temperature but Melts Before Dissolving at Higher Temperatures. | - Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow to cool slowly.- Lower the Crystallization Temperature: If the compound has a low melting point, cooling the solution in an ice bath or even a dry ice/acetone bath may induce crystallization. |
| No Crystal Formation During Recrystallization | Solution is Not Supersaturated, or Nucleation is Inhibited. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.- Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the this compound.- Change the Solvent: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when purifying isoimides?
A1: The most critical factor is the inherent instability of the this compound functional group, which can readily isomerize to the more stable imide. Therefore, maintaining neutral pH, using low temperatures, and choosing appropriate solvents and stationary phases are paramount to a successful purification.
Q2: How can I monitor the isomerization of my this compound to the corresponding imide during purification?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the progress of your purification and checking for isomerization. The this compound and imide isomers will typically have different Rf values on a TLC plate and different retention times in an HPLC chromatogram. It is advisable to run a co-spot of your starting material and the purified fractions to identify the presence of the imide.
Q3: What are some recommended storage conditions for purified isoimides?
A3: To prevent degradation, purified isoimides should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). If storage in solution is necessary, use an aprotic, non-polar solvent and store at low temperatures (e.g., -20°C).
Q4: Can I use reverse-phase chromatography for purifying isoimides?
A4: Yes, reverse-phase chromatography can be a viable option, especially for polar isoimides. It offers a different selectivity compared to normal-phase chromatography and may provide better separation from certain impurities. However, it is crucial to use buffered mobile phases to maintain a neutral pH and avoid on-column isomerization.
Q5: What are common impurities I might encounter in my crude this compound product?
A5: Common impurities can include unreacted starting materials (e.g., the corresponding amic acid), the isomerized imide, and by-products from the dehydrating agent used in the synthesis (e.g., dicyclohexylurea if DCC is used).
Experimental Protocols
General Protocol for Column Chromatography of Isoimides
This protocol provides a general guideline. The specific solvent system and stationary phase should be optimized for each compound.
-
Stationary Phase Preparation:
-
If using silica gel, consider neutralizing it to prevent acid-catalyzed isomerization. Prepare a slurry of silica gel in the chosen eluent. Add 1-2% triethylamine (relative to the silica gel) to the slurry, stir for 15-20 minutes, and then pack the column. Wash the packed column with the initial eluent to remove excess triethylamine.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
-
Column Packing and Loading:
-
Pack the column with the prepared stationary phase slurry.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution). Collect fractions and monitor by TLC or HPLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions to identify those containing the pure this compound.
-
Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
General Protocol for Recrystallization of Isoimides
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The solvent should be neutral and aprotic if possible. Common choices include ethyl acetate/hexanes, dichloromethane/diethyl ether, or acetone/water.[1][2][3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. If crystals do not form, try inducing crystallization by scratching the flask or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum at a low temperature.
-
Data Presentation
Table 1: Illustrative Solvent Systems for Column Chromatography of Isoimides
| Compound Polarity | Stationary Phase | Example Solvent System (Gradient) | Expected Elution Order |
| Non-polar | Silica Gel (Neutralized) | Hexanes to 10% Ethyl Acetate in Hexanes | This compound before Imide (typically) |
| Moderately Polar | Silica Gel (Neutralized) | Dichloromethane to 5% Methanol in Dichloromethane | Varies based on substitution |
| Polar | Reverse-Phase C18 | Water (with 0.1% Formic Acid, if stable) to Acetonitrile | Imide before this compound (typically) |
Table 2: Illustrative Purity Analysis by HPLC
| Purification Step | This compound Peak Area (%) | Imide Peak Area (%) | Other Impurities (%) |
| Crude Product | 85.2 | 10.5 | 4.3 |
| After Column Chromatography | 98.1 | 1.5 | 0.4 |
| After Recrystallization | 99.7 | 0.2 | 0.1 |
Note: These tables provide illustrative data. Actual results will vary depending on the specific this compound and purification conditions.
Visualizations
Caption: General workflow for the purification of this compound compounds.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Isoimide Synthesis Scale-Up
Welcome to the technical support center for isoimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound synthesis from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient scale-up process.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. Low Yield of this compound | A. Premature Rearrangement to Imide: The primary challenge with isoimides is their propensity to rearrange to the more thermodynamically stable imide, a reaction catalyzed by heat and both acidic/basic conditions.[1] On a larger scale, inefficient heat dissipation can create localized hot spots, accelerating this rearrangement.[2] | - Temperature Control: Maintain strict temperature control, ideally at or below room temperature, during the reaction and workup. Utilize a reactor with efficient heat transfer capabilities. For exothermic reactions, such as those using carbodiimides, control the addition rate of reagents to manage the exotherm.[1] - pH Neutrality: Ensure the reaction and workup conditions are kept as neutral as possible. Avoid strong acids or bases. During workup, use mild quenching agents like a saturated ammonium (B1175870) chloride solution or cold water.[3][4] |
| B. Incomplete Cyclization: The conversion of the amic acid precursor to the this compound may be incomplete. | - Optimize Dehydrating Agent: Ensure the dehydrating agent (e.g., DCC, EDC) is fresh and used in the correct stoichiometry. For sterically hindered substrates, a more potent coupling reagent might be necessary.[5] - Reaction Time: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times which can promote side reactions. | |
| C. Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the this compound back to the amic acid. | - Anhydrous Conditions: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 2. Product Contains Significant Imide Impurity | A. High Reaction Temperature: As mentioned, elevated temperatures favor the this compound-to-imide rearrangement.[6] | - Lower Reaction Temperature: Perform the synthesis at the lowest effective temperature. Chemical imidization methods are generally preferred over thermal methods for isolating isoimides as they can be conducted at lower temperatures.[6] |
| B. Prolonged Workup/Purification: Extended exposure to certain conditions during workup and purification can facilitate rearrangement. | - Expedite Procedures: Streamline the workup and purification steps. Minimize the time the this compound is in solution or on a chromatography column. - Purification Method: Consider purification methods suitable for thermally labile compounds, such as crystallization or precipitation over column chromatography. If chromatography is necessary, use a deactivated stationary phase (e.g., silica (B1680970) gel treated with triethylamine) and perform it quickly at a low temperature.[2] | |
| 3. Formation of N-acylurea Byproduct (with Carbodiimides) | The activated carboxylic acid intermediate can rearrange to a stable N-acylurea, a common byproduct in carbodiimide (B86325) reactions that terminates the desired reaction.[5] | - Use of Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the activated intermediate as an active ester, which is more reactive towards the amine and less prone to rearranging to N-acylurea.[5] - Controlled Addition: Add the carbodiimide solution slowly to the solution of the amic acid to maintain a low concentration of the activated intermediate. |
| 4. Difficulty in Product Isolation/Purification | A. Product Instability: The this compound may be degrading during isolation. | - Gentle Isolation Techniques: Utilize non-chromatographic methods like precipitation or crystallization where possible. For filtration of the precipitated product, ensure the process is rapid and, if necessary, performed in a cold room or with jacketed filtration equipment.[7] |
| B. Poor Solubility: The this compound may have poor solubility in the desired crystallization solvent. | - Solvent Screening: Perform a thorough solvent screen at a small scale to identify a suitable solvent system for crystallization or precipitation that provides good recovery and purity. |
Frequently Asked Questions (FAQs)
Q1: Why do my this compound synthesis yields decrease significantly upon scale-up?
A1: Yield reduction during scale-up is a common challenge and can be attributed to several factors.[2] For this compound synthesis, the most critical factor is often thermal management. Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] This can lead to localized "hot spots" that accelerate the undesired rearrangement of the this compound to the more stable imide. Additionally, mixing may be less efficient in larger vessels, leading to localized concentration gradients and potential side reactions. Extended reaction and workup times at larger scales also increase the window for product degradation or rearrangement.[2]
Q2: What is the best method for synthesizing isoimides on a large scale: thermal or chemical imidization?
A2: Chemical imidization is generally the preferred method for synthesizing and isolating isoimides, especially at scale.[6] This method utilizes dehydrating agents (e.g., carbodiimides like DCC or EDC, or anhydrides like trifluoroacetic anhydride) and can be performed at low temperatures, which is crucial for minimizing the thermal rearrangement to the imide.[8] Thermal imidization requires high temperatures (often >150°C), which almost invariably leads to the formation of the thermodynamically favored imide product.[9]
Q3: How can I minimize the formation of the N-acylurea byproduct when using carbodiimides like DCC or EDC?
A3: The formation of N-acylurea is a well-known side reaction in carbodiimide-mediated couplings.[5] To suppress this, it is highly recommended to use an additive such as 1-Hydroxybenzotriazole (HOBt). HOBt intercepts the highly reactive O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine. Running the reaction at lower temperatures (e.g., 0°C) and ensuring slow, controlled addition of the carbodiimide can also help minimize this side reaction.[10]
Q4: What are the best practices for quenching a large-scale this compound reaction?
A4: The quenching process is critical to prevent product degradation or rearrangement. The primary goal is to neutralize any remaining reagents while maintaining a low temperature and near-neutral pH. A common and effective method is to slowly add the reaction mixture to a separate, chilled vessel containing a mild quenching agent, such as cold water or a saturated aqueous solution of ammonium chloride.[3] Avoid strong acids or bases. The key is to perform the quench rapidly and proceed immediately to extraction and isolation to minimize the time the this compound is in an aqueous environment.
Q5: What purification techniques are most suitable for large quantities of potentially unstable isoimides?
A5: Given their thermal lability, non-chromatographic methods are often preferred for large-scale purification.[2][11]
-
Crystallization/Precipitation: This is the most scalable and often the gentlest method. A thorough solvent screen should be conducted at the lab scale to find a system that yields the product in high purity and recovery.
-
Filtration and Washing: When collecting the precipitated product, it is important to work quickly. Use efficient filtration equipment, such as a filter press or a centrifugal filter, to minimize the time the product is on the filter.[7] Wash the filter cake with a pre-chilled, non-solubilizing solvent to remove impurities.
-
Drying: Dry the purified this compound under vacuum at a low temperature to avoid thermal degradation.
If chromatography is unavoidable, consider using a less acidic stationary phase like deactivated silica gel and run the column as quickly as possible, potentially in a cold room.[2]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to this compound synthesis and stability. Note that specific values can vary significantly based on the substrates and exact conditions used.
Table 1: Comparison of Imidization Methods for Polyimide Synthesis
| Parameter | Chemical Imidization | Thermal Imidization | Reference |
| Typical Temperature | 0°C to Room Temperature | 150°C - 400°C | [9] |
| Product Composition | Higher potential for this compound formation | Predominantly imide | [6][12] |
| Process Control | More precise control over reaction | Less precise, dependent on heat transfer | [1] |
| Suitability for this compound Isolation | High | Very Low | [6][8] |
Table 2: Thermal Properties of Representative Polyimides (Post-Rearrangement)
| Polymer System | 5% Weight Loss Temp. (TGA in N₂) | Glass Transition Temp. (Tg) | Reference |
| Fluorinated Polyimide (6FDA-based) | >500°C | >300°C | [5] |
| Bio-based Polyimide (FPA-PI) | >425°C | N/A | [13] |
| Semi-Alicyclic Copolyimide | 531 - 586°C | 325 - 355°C | [14] |
Note: This data represents the thermal stability of the final polyimide. The this compound precursors are significantly less stable and will rearrange to the imide at temperatures well below these decomposition values.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of an this compound via DCC-Mediated Cyclodehydration
This protocol describes a general method for the chemical synthesis of an N-substituted this compound from its corresponding amic acid precursor.
Materials:
-
N-substituted amic acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the N-substituted amic acid in anhydrous DCM (approx. 10 volumes).
-
Cooling: Cool the solution to 0-5°C using a circulating chiller.
-
Reagent Addition: In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Controlled Addition: Add the DCC solution dropwise to the stirred amic acid solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by TLC or HPLC for the disappearance of the starting amic acid. The formation of the dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.
-
Workup: a. Once the reaction is complete (typically 1-3 hours), filter the reaction mixture through a medium-porosity filter to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate solution and cold brine. d. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure at a low temperature (<30°C). c. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by rapid flash chromatography on deactivated silica gel.
Visualizations
Diagram 1: this compound Synthesis and Key Challenges
Caption: Key pathways and challenges in this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study | PDF [slideshare.net]
- 7. making.com [making.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Reactive Hazards in Scaling Up: Case Study and Exercise – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. thermally labile compounds: Topics by Science.gov [science.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Isoimide to Imide Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the conversion of isoimide to imide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the this compound to imide conversion?
The most prevalent and effective methods include Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC). Each technique offers distinct advantages for monitoring the reaction progress and quantifying the conversion rate.
Q2: How can I use FTIR to track the conversion?
FTIR is a powerful tool for this purpose due to the distinct vibrational frequencies of the this compound and imide functional groups. You can monitor the disappearance of the characteristic this compound carbonyl peaks and the simultaneous appearance of the imide carbonyl peaks.
Q3: Can NMR spectroscopy provide quantitative data on the conversion rate?
Yes, both ¹H and ¹³C NMR spectroscopy can provide quantitative information. By integrating the signals corresponding to specific protons or carbons in the this compound and imide structures, you can determine their relative concentrations over time and thus calculate the conversion rate.
Q4: When is HPLC the preferred method for monitoring this conversion?
HPLC is particularly useful when you need to separate and quantify the starting materials, this compound intermediate, imide product, and any potential byproducts. It is an excellent method for studying reaction kinetics and assessing the purity of the final product.
Troubleshooting Guides
Issue 1: In FTIR analysis, I am seeing overlapping carbonyl peaks, making it difficult to quantify the conversion.
-
Possible Cause: The this compound and imide carbonyl peaks can sometimes be broad or close in proximity, leading to overlap. This can be due to the specific molecular structure, sample preparation, or instrument resolution.
-
Troubleshooting Steps:
-
Deconvolution Software: Utilize spectral deconvolution software to resolve the overlapping peaks into individual components. This can provide a more accurate integration of the respective peak areas.
-
Solvent Study: If analyzing in solution, try using a different solvent that may shift the peaks sufficiently to resolve them.
-
Derivative Spectroscopy: Applying second-derivative analysis to the spectrum can help in identifying and separating overlapping peaks.
-
Issue 2: The conversion rate determined by NMR seems to be inaccurate or inconsistent.
-
Possible Cause: Inaccurate integration of NMR signals, poor signal-to-noise ratio, or the presence of paramagnetic impurities can lead to unreliable results.
-
Troubleshooting Steps:
-
Proper Integration: Ensure you are integrating the correct, well-resolved peaks corresponding to unique protons or carbons of the this compound and imide. Set the integration regions carefully.
-
Relaxation Delay (D1): Use a sufficiently long relaxation delay (at least 5 times the longest T1) to ensure complete relaxation of all relevant nuclei for accurate quantification.
-
Internal Standard: The use of an internal standard with a known concentration can improve the accuracy of quantification.
-
Sample Purity: Ensure the sample is free from paramagnetic impurities which can cause line broadening and affect signal integration.
-
Data Presentation
Table 1: Characteristic FTIR Frequencies for this compound and Imide
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
| This compound | Asymmetric C=O Stretch | ~1800 |
| This compound | Symmetric C=O Stretch | ~1720 |
| Imide | Asymmetric C=O Stretch | ~1780 |
| Imide | Symmetric C=O Stretch | ~1720 |
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Species | Proton Environment | Chemical Shift (ppm) |
| This compound | Protons adjacent to N | 3.0 - 3.5 |
| Imide | Protons adjacent to N | 2.8 - 3.2 |
| Aromatic Protons | Varies with substitution | 7.0 - 8.5 |
Note: Actual chemical shifts can vary significantly depending on the specific molecular structure.
Experimental Protocols
Protocol 1: Monitoring this compound to Imide Conversion using FTIR
-
Sample Preparation: Prepare a thin film of the sample on a KBr or NaCl salt plate by casting from a suitable solvent (e.g., acetone, THF). Alternatively, for in-situ monitoring, use a heated transmission cell or an ATR probe.
-
Background Spectrum: Record a background spectrum of the clean salt plate or ATR crystal.
-
Initial Spectrum: Record the FTIR spectrum of the this compound-containing sample at time zero.
-
Initiate Conversion: If the conversion is thermally induced, heat the sample to the desired temperature.
-
Time-course Monitoring: Acquire spectra at regular time intervals as the conversion proceeds.
-
Data Analysis: For each spectrum, baseline correct and integrate the area of the characteristic this compound (e.g., ~1800 cm⁻¹) and imide (e.g., ~1780 cm⁻¹) peaks.
-
Calculate Conversion Rate: The percentage of conversion can be calculated using the following formula: Conversion (%) = [Area(Imide) / (Area(Imide) + Area(this compound))] * 100
Mandatory Visualization
Caption: Chemical transformation from this compound to imide.
Caption: Experimental workflow for FTIR monitoring.
Caption: Troubleshooting decision tree for analysis issues.
Troubleshooting low yields in polyisoimide polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polyisoimide polymerization, with a primary focus on resolving issues related to low yields.
Troubleshooting Guide: Low Polythis compound Yields
Low yields in polythis compound synthesis can often be traced back to suboptimal reaction conditions or the quality of the starting materials. This guide provides a systematic approach to identifying and resolving these issues.
Question: My polythis compound yield is significantly lower than expected. What are the potential causes and how can I address them?
Answer:
Low yields in polythis compound polymerization are typically due to one or more of the following factors:
-
Suboptimal Reaction Temperature: The formation of polythis compound is a kinetically controlled process that is highly sensitive to temperature.
-
Poor Quality or Stoichiometry of Monomers: The purity and precise ratio of the dianhydride and diamine monomers are critical for achieving a high molecular weight poly(amic acid) precursor, which directly impacts the final polythis compound yield.
-
Inefficient Cyclodehydration: The conversion of the poly(amic acid) intermediate to polythis compound requires an effective dehydrating agent and appropriate reaction conditions.
-
Side Reactions: The presence of water or other nucleophilic impurities can lead to undesirable side reactions that consume reactants and lower the yield.
-
Incomplete Purification: Residual impurities or by-products can co-precipitate with the polymer, leading to an inaccurate assessment of the yield and affecting the material's properties.
Below is a detailed breakdown of each of these points with recommended solutions.
Optimizing Reaction Temperature
The cyclodehydration of poly(amic acid) to form polythis compound is favored at lower temperatures. As the temperature increases, the thermodynamically more stable polyimide becomes the preferred product.
Recommendations:
-
Maintain a low reaction temperature during the cyclodehydration step. Studies have shown that the highest percentage of polythis compound is obtained at temperatures between -20°C and 0°C.
-
Carefully control the temperature throughout the addition of the dehydrating agent and the subsequent reaction period.
Table 1: Effect of Reaction Temperature on Polythis compound Content
| Reaction Temperature (°C) | Polythis compound Content (%) |
| -20 | High |
| 0 | High |
| 15 | Moderate |
| 30 | Low |
| 50 | Very Low |
Ensuring Monomer Quality and Stoichiometric Balance
The molecular weight of the poly(amic acid) precursor is directly proportional to the final polythis compound yield. Achieving a high molecular weight poly(amic acid) requires high-purity monomers and a precise 1:1 stoichiometric ratio.
Recommendations:
-
Monomer Purity: Use high-purity dianhydride and diamine monomers. Impurities can act as chain terminators, limiting the molecular weight of the poly(amic acid).
-
Stoichiometric Ratio: Accurately weigh and dispense the monomers to ensure a 1:1 molar ratio. Even a slight deviation can significantly reduce the molecular weight of the poly(amic acid).
-
Moisture Control: Dianhydrides are particularly sensitive to moisture. Ensure that all glassware is thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the dianhydride.
Effective Cyclodehydration
The choice and handling of the dehydrating agent are crucial for the efficient conversion of poly(amic acid) to polythis compound.
Recommendations:
-
Choice of Dehydrating Agent: N,N'-dicyclohexylcarbodiimide (DCC) is a widely used and effective dehydrating agent for this conversion.
-
Handling of Dehydrating Agent: Use fresh, high-purity DCC. DCC can degrade over time, leading to incomplete cyclodehydration.
-
By-product Removal: The reaction of DCC with the carboxylic acid groups of the poly(amic acid) produces an insoluble by-product, N,N'-dicyclohexylurea (DCU). This must be efficiently removed by filtration to obtain a pure polythis compound solution.
Minimizing Side Reactions
The primary side reaction to consider is the hydrolysis of the dianhydride by any residual water in the solvent or on the glassware. This reaction disrupts the stoichiometry and reduces the molecular weight of the poly(amic acid).
Recommendations:
-
Solvent Purity: Use anhydrous, high-purity aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Inert Atmosphere: As mentioned previously, conducting the reaction under a dry, inert atmosphere is critical to prevent side reactions with atmospheric moisture.
Proper Purification
The final step of isolating the polythis compound is crucial for obtaining a pure product and an accurate yield.
Recommendations:
-
Precipitation: The most common method for purifying polyisoimides is precipitation. This involves adding the polymer solution to a non-solvent (e.g., methanol, ethanol, or water) to precipitate the polymer, leaving impurities and unreacted monomers in the solution.
-
Washing: Thoroughly wash the precipitated polymer with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature to remove all residual solvent.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that I have synthesized polythis compound and not the isomeric polyimide?
A1: Fourier-transform infrared (FTIR) spectroscopy is the most effective method for distinguishing between polythis compound and polyimide. The two isomers have distinct characteristic absorption bands for their carbonyl groups.
Table 2: Characteristic FTIR Absorption Bands for Polythis compound and Polyimide
| Functional Group | Polythis compound (cm⁻¹) | Polyimide (cm⁻¹) |
| Asymmetric C=O Stretch | ~1810 | ~1780 |
| Symmetric C=O Stretch | ~1710 | ~1720 |
| C-N Stretch | - | ~1370 |
| Imide Ring Deformation | - | ~720 |
Q2: I am having trouble dissolving my monomers in the reaction solvent. What can I do?
A2: Ensure that you are using a suitable aprotic polar solvent such as NMP, DMAc, or DMF. Gentle heating and stirring can aid in dissolution. However, be cautious not to heat the dianhydride excessively in the presence of any potential moisture. The order of addition can also be important; typically, the diamine is dissolved first, followed by the gradual addition of the solid dianhydride.
Q3: After adding DCC, a white precipitate forms. Is this my product?
A3: No, the white precipitate that forms during the cyclodehydration step is N,N'-dicyclohexylurea (DCU), a by-product of the reaction. The polythis compound remains dissolved in the reaction solvent. The DCU should be removed by filtration before precipitating the polymer.
Q4: My final product has a very low molecular weight. How can I increase it?
A4: A low molecular weight in the final polythis compound is almost always due to a low molecular weight of the poly(amic acid) precursor. To increase the molecular weight, focus on:
-
Using very pure and dry monomers and solvent.
-
Ensuring a precise 1:1 stoichiometric ratio of your monomers.
-
Running the reaction at a higher monomer concentration.
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(amic acid)
-
Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.
-
Under a nitrogen atmosphere, dissolve the diamine monomer in anhydrous NMP (or DMAc) in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Slowly add the solid dianhydride monomer to the stirred diamine solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution should become viscous, indicating the formation of high molecular weight poly(amic acid).
Protocol 2: Synthesis and Purification of Polythis compound
-
Cool the viscous poly(amic acid) solution from Protocol 1 to 0°C in an ice bath.
-
Dissolve N,N'-dicyclohexylcarbodiimide (DCC) in a small amount of anhydrous NMP.
-
Slowly add the DCC solution dropwise to the cold, stirred poly(amic acid) solution.
-
Allow the reaction to stir at 0°C for 4-6 hours, then let it slowly warm to room temperature and stir for an additional 12-18 hours.
-
Remove the precipitated N,N'-dicyclohexylurea (DCU) by filtration.
-
Slowly pour the filtrate into a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polythis compound.
-
Collect the polymer by filtration and wash it thoroughly with fresh non-solvent.
-
Dry the purified polythis compound in a vacuum oven at 40-50°C until a constant weight is achieved.
Visualizations
Logical Relationships
Caption: Troubleshooting Decision Tree for Low Polythis compound Yield.
Experimental Workflow
Caption: General Experimental Workflow for Polythis compound Synthesis.
Degradation pathways of isoimides under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation pathways of isoimides under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for isoimides?
A1: Isoimides primarily undergo two competing degradation pathways:
-
Rearrangement: Under neutral to mildly alkaline conditions (typically pH 6-11), isoimides can rearrange to their more thermodynamically stable isomer, the corresponding imide. This is known as the Mumm rearrangement.
-
Hydrolysis: Under more strongly acidic (pH < 4.5) or basic (pH > 11.5) conditions, isoimides are susceptible to hydrolysis. This involves the cleavage of the isoimide ring to form an amic acid, which is the same intermediate that would be formed from the hydrolysis of the corresponding imide.
Q2: I am observing rapid loss of my this compound-containing compound in solution. What is the likely cause?
A2: Rapid degradation of an this compound is often due to inappropriate pH of the solution. Isoimides are generally most stable in a slightly acidic to neutral pH range. Exposure to strongly acidic or basic conditions will catalyze hydrolysis. Temperature is another critical factor; elevated temperatures will accelerate both rearrangement and hydrolysis.
Q3: How can I improve the stability of my this compound-containing compound during experiments?
A3: To enhance stability, consider the following:
-
pH Control: Maintain the pH of your solution within the optimal stability range for your specific this compound, which is typically slightly acidic to neutral. Use a suitable buffer system to maintain a constant pH.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down degradation kinetics. Store stock solutions and samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C).
-
Minimize Time in Solution: Prepare solutions fresh and use them as quickly as possible. For long-term experiments, consider the stability of the this compound in the experimental medium over the entire duration.
Q4: What are the expected degradation products I should be looking for?
A4: The primary degradation products to monitor are:
-
The corresponding imide (from the Mumm rearrangement).
-
The amic acid (from hydrolysis).
-
The amine and dicarboxylic acid (from complete hydrolysis of the amic acid).
Q5: Which analytical technique is best for monitoring this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for monitoring this compound degradation.[1] A well-developed stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of each species over time.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the this compound in the cell culture medium. The pH of many cell culture media is slightly alkaline (around 7.4), which can promote rearrangement to the imide or hydrolysis.
-
Troubleshooting Steps:
-
Perform a stability study in your specific medium: Incubate the this compound-containing compound in the cell culture medium under the same conditions as your assay (e.g., 37°C, 5% CO2) and analyze samples at various time points by HPLC to determine the rate of degradation.
-
Prepare fresh solutions: Add the compound to the medium immediately before starting the experiment.
-
Consider a more stable analog: If instability is a persistent issue, consider synthesizing a more stable analog of your compound.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks: Use HPLC-MS to determine the mass of the new peaks and compare them to the expected masses of the imide and amic acid degradation products.
-
Perform forced degradation studies: Subject your compound to controlled acidic, basic, and thermal stress to intentionally generate degradation products. This will help to confirm the identity of the peaks observed in your experimental samples.
-
Check for interactions with excipients: If your formulation contains other components, consider the possibility of reactions between the this compound and these excipients.
-
Issue 3: Low yield or failure of a reaction intended to form an this compound.
-
Potential Cause: The reaction conditions may favor the immediate rearrangement to the imide or hydrolysis.
-
Troubleshooting Steps:
-
Modify reaction conditions: Adjust the pH and temperature of the reaction to favor this compound formation and stability. Anhydrous conditions are often preferred to prevent hydrolysis.
-
In-situ trapping: If the this compound is intended as an intermediate, consider adding a trapping agent to the reaction mixture to react with the this compound as it is formed.
-
Quantitative Data on this compound Degradation
The rate of this compound degradation is highly dependent on pH and temperature. The following table provides illustrative data on the degradation of a hypothetical this compound to demonstrate these effects. Researchers should determine the specific degradation kinetics for their own compounds.
| Condition | pH | Temperature (°C) | Predominant Pathway | Apparent Half-life (t½) |
| Acidic | 2.0 | 25 | Hydrolysis | ~ 2 hours |
| 2.0 | 4 | Hydrolysis | ~ 10 hours | |
| 4.0 | 25 | Hydrolysis & Rearrangement | ~ 24 hours | |
| Neutral | 7.0 | 25 | Rearrangement | ~ 48 hours |
| 7.0 | 37 | Rearrangement | ~ 18 hours | |
| Basic | 10.0 | 25 | Rearrangement & Hydrolysis | ~ 8 hours |
| 12.0 | 25 | Hydrolysis | ~ 1 hour | |
| 12.0 | 4 | Hydrolysis | ~ 5 hours |
Disclaimer: The data in this table is for illustrative purposes only and is intended to show general trends. Actual degradation rates will vary depending on the specific chemical structure of the this compound.
Experimental Protocols
Protocol for Forced Degradation Study of an this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and pathways of an this compound.
1. Materials and Reagents:
-
This compound-containing compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Suitable buffer salts (e.g., phosphate, acetate)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled water bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Analyze samples at various time points.
-
-
Control Sample:
-
Keep an aliquot of the stock solution at a low temperature (e.g., 4°C) in the dark to serve as an unstressed control.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the this compound from its potential degradation products (imide, amic acid).
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength or MS.
-
Injection Volume: 10 µL.
-
-
Analyze the stressed samples and the control sample.
5. Data Analysis:
-
Identify and quantify the parent this compound and any degradation products in each sample.
-
Calculate the percentage of degradation of the this compound under each stress condition.
-
Propose a degradation pathway based on the identified products.
Signaling Pathways and Workflows
Caption: Degradation pathways of isoimides.
Caption: Workflow for forced degradation studies.
References
Controlling molecular weight in polyisoimide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polyisoimide synthesis, with a specific focus on controlling molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the molecular weight during polythis compound synthesis?
A1: The molecular weight of polythis compound is primarily controlled by several key factors during the initial poly(amic acid) precursor synthesis:
-
Monomer Stoichiometry: The molar ratio of the dianhydride and diamine monomers is critical. Precise 1:1 stoichiometry is necessary to achieve high molecular weight. Any deviation will limit the degree of polymerization.[1][2]
-
End-Capping Agents: The addition of monofunctional reagents (end-cappers) is a direct method to control and limit the polymer chain length to a desired molecular weight.[3][4][5]
-
Monomer Concentration: Higher concentrations of monomers in the solvent generally favor the formation of higher molecular weight polymers.[6]
-
Reaction Temperature: The temperature at which the polymerization is carried out affects the reaction rate and the stability of the growing polymer chains.[7][8]
-
Purity of Monomers and Solvent: Impurities, especially water, can react with the dianhydride monomer, upsetting the stoichiometry and limiting the molecular weight.[6][7]
-
Order of Monomer Addition: The method and order of adding monomers can influence the final molecular weight. Adding the solid dianhydride to a solution of the diamine is often preferred.[6]
Q2: How do end-capping agents work to control molecular weight?
A2: End-capping agents are monofunctional molecules, meaning they have only one reactive group that can participate in the polymerization. When an end-capper reacts with a growing polymer chain, it terminates that chain, preventing further propagation. By controlling the amount of the end-capping agent relative to the bifunctional monomers, the final average molecular weight of the polymer can be precisely controlled.[3][4] For example, phthalic anhydride (B1165640) (PA) or 4-phenylethynyl phthalic anhydride (PEPA) can be used as end-cappers.[3][5] To use a monoanhydride end-capper, a slight excess of the diamine monomer is typically used to ensure the polymer chains are amine-terminated and can react with the end-capper.[4][9]
Q3: What is the effect of reaction temperature on the molecular weight of the poly(amic acid) precursor?
A3: The reaction temperature is a critical parameter. For the synthesis of the poly(amic acid) precursor, lower initial reaction temperatures, for instance around -5°C, can lead to higher molecular weight polymers.[7] Temperatures that are too low can decrease the reactivity of the monomers, hindering polymerization. Conversely, temperatures that are too high can promote side reactions or branching, which can lower the molecular weight.[7] During the subsequent conversion to polythis compound, the temperature also plays a significant role, with lower temperatures favoring the kinetically controlled polythis compound product.[10]
Q4: Can the method of converting the poly(amic acid) to polythis compound affect the final molecular weight?
A4: Yes, the imidization method can influence the final molecular weight. Chemical imidization, which uses dehydrating agents and catalysts at lower temperatures, can sometimes lead to different molecular weight outcomes compared to thermal imidization, which involves heating the poly(amic acid) to high temperatures.[11] Thermally imidized polyimides, and by extension polyisoimides, may exhibit higher molecular weights than their chemically imidized counterparts.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Molecular Weight | Imprecise Monomer Stoichiometry | - Ensure accurate weighing of both dianhydride and diamine monomers. A slight excess of dianhydride can sometimes be beneficial.[6] - Perform high-purity analysis of monomers before use. |
| Presence of Water or Other Impurities | - Use anhydrous solvents. Dry solvents over molecular sieves if necessary. - Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[12] | |
| Suboptimal Reaction Temperature | - For poly(amic acid) synthesis, consider lowering the initial reaction temperature. An initial temperature of -5°C has been shown to yield high molecular weight poly(amic acid).[7] - Avoid excessively high temperatures which can lead to side reactions.[7] | |
| Low Monomer Concentration | - Increase the concentration of the monomers in the solvent. Higher concentrations favor the forward reaction, leading to higher molecular weight.[6] | |
| Premature Precipitation of Polymer | - Ensure the chosen solvent can keep the polymer in solution throughout the reaction. - If the polymer precipitates, it may be necessary to switch to a solvent with better solubility for the specific polythis compound. | |
| Inconsistent Molecular Weight Between Batches | Variability in Reagent Purity | - Use monomers and solvents from the same supplier and lot number if possible. - Re-purify monomers if there is any doubt about their purity. |
| Inconsistent Reaction Conditions | - Strictly control the reaction temperature, time, and stirring rate for each synthesis. - Ensure the rate of addition of monomers is consistent between batches. | |
| Higher than Expected Molecular Weight / Gelation | Lack of or Insufficient End-Capper | - Double-check the calculations for the amount of end-capping agent required for the target molecular weight. - Ensure the end-capper is added at the appropriate stage of the reaction. |
| Highly Reactive Monomers | - If using highly reactive monomers, consider a lower reaction temperature or a more dilute solution to better control the polymerization rate. |
Experimental Protocols
Protocol 1: Synthesis of Molecular Weight Controlled Poly(amic acid) using an End-Capper
This protocol describes the synthesis of a poly(amic acid) with a controlled molecular weight by utilizing phthalic anhydride (PA) as an end-capping agent.
Materials:
-
Dianhydride (e.g., 4,4'-oxydiphthalic anhydride - ODPA)
-
Diamine (e.g., 4,4'-diaminodiphenylsulphone - 4,4'-DDS)
-
End-capping agent (e.g., phthalic anhydride - PA)[3]
-
Anhydrous N-methyl-2-pyrrolidinone (NMP)
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and thermometer.
Procedure:
-
Calculate the required amounts of diamine, dianhydride, and PA for the desired molecular weight. A stoichiometric imbalance with an excess of the diamine is required when using an anhydride end-capper.[1]
-
In a reaction flask under a nitrogen atmosphere, dissolve the diamine in anhydrous NMP.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the solid dianhydride to the stirred diamine solution. The order of addition, adding the solid dianhydride to the diamine solution, is often preferred to obtain high molecular weights.[6]
-
After the dianhydride has been added, add the calculated amount of phthalic anhydride (PA).
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours to ensure the completion of the poly(amic acid) formation.
-
The resulting viscous poly(amic acid) solution is now ready for the next step of conversion to polythis compound.
Protocol 2: Chemical Conversion of Poly(amic acid) to Polythis compound
This protocol outlines the conversion of the previously synthesized poly(amic acid) to polythis compound using a chemical dehydrating agent.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Dehydrating agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)[10]
-
Anhydrous N-methyl-2-pyrrolidinone (NMP) if dilution is needed
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and thermometer.
Procedure:
-
Ensure the poly(amic acid) solution is at the desired concentration. If necessary, add more anhydrous NMP.
-
Cool the poly(amic acid) solution to a specific temperature, for example, between -20°C and 0°C. The percentage of polythis compound formed increases with decreasing reaction temperature as it is a kinetically controlled product.[10]
-
Dissolve the dehydrating agent (DCC) in anhydrous NMP.
-
Slowly add the DCC solution to the stirred poly(amic acid) solution while maintaining the low temperature.
-
Continue stirring the reaction mixture at the low temperature for a specified period, for example, 4-6 hours, to facilitate the cyclodehydration to polythis compound.
-
The resulting polythis compound solution can then be purified by precipitating it in a non-solvent like methanol (B129727) or water and drying the polymer under vacuum.
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on Poly(amic acid) Molecular Weight
| Initial Reaction Temperature (°C) | Resulting Polymer Molecular Weight | Reference |
| > -5 | Lower | [7] |
| -5 | Relatively High | [7] |
| < -5 | Lower | [7] |
Table 2: Influence of End-Capping on Polyimide Properties (as a proxy for Polythis compound)
| Molecular Weight (Mn) ( g/mol ) | Property | Observation | Reference |
| Moderate | Adhesive Properties | Better adhesive properties observed | [3] |
| > 20 x 10³ | Mechanical & Thermal Properties | Improved properties compared to unreactive end-capped counterparts | [5] |
| Low | Processability | Higher solubility and lower viscosity | [4] |
| High | Thermomechanical Properties | Generally better thermomechanical properties | [4] |
Visualizations
Caption: Workflow for controlled molecular weight polythis compound synthesis.
Caption: Troubleshooting logic for low molecular weight in synthesis.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dianhydrides.com [dianhydrides.com]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Solvent Effects on Isoimide Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isoimide stability in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound instability and why is it a major concern?
A1: this compound instability primarily refers to the chemical rearrangement of an this compound to its more thermodynamically stable imide isomer. This process is known as the Mumm rearrangement.[1][2] This can be a significant issue in multi-step synthesis, peptide chemistry, and drug development when the this compound is a desired intermediate or final product. The rearrangement can lead to reduced yield of the target molecule and the formation of impurities that may be difficult to separate. Furthermore, isoimides can also be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and formation of amide products.[3]
Q2: How do different solvent properties affect this compound stability?
A2: Solvents play a critical role in this compound stability by influencing the rate of both the desired reactions and undesired side reactions like rearrangement and hydrolysis. The key solvent properties to consider are:
-
Polarity: Solvent polarity can influence the stability of the this compound and the transition state of the rearrangement. While the intramolecular Mumm rearrangement can show a relatively low sensitivity to solvent changes, competing intermolecular reactions like hydrolysis are highly dependent on the solvent's ability to stabilize charged species.[3][4]
-
Protic vs. Aprotic Nature: Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and can form hydrogen bonds.[5][6] They are very effective at solvating ions and can participate in hydrolysis reactions, potentially destabilizing the this compound at extreme pH values.[7][8] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile (B52724), dioxane) lack these bonds and are generally preferred for reactions where nucleophilicity or competing proton transfer reactions need to be minimized.[9]
-
pH and Buffering: The pH of the solvent system is a critical factor. The this compound-imide rearrangement is often pH-independent within an intermediate range (e.g., pH 6-11), while hydrolysis is catalyzed by acid (pH < 4.5) and base (pH > 11.5).[1][3] Therefore, careful control of pH is essential to minimize side reactions.
Q3: My this compound is rapidly rearranging to the imide. What are the first troubleshooting steps?
A3: If you are observing rapid rearrangement, consider the following factors immediately:
-
Solvent Choice: If you are using a polar protic solvent, consider switching to a polar aprotic or a non-polar solvent to disfavor competing reactions and potentially alter the rearrangement kinetics. Dioxane and acetonitrile are common choices.[3][10]
-
pH Control: Ensure the pH of your medium is tightly controlled. The rearrangement is often the dominant pathway in the neutral to slightly basic range (pH 6-11).[3] Moving outside this range might favor hydrolysis, so the optimal pH must be determined experimentally.
-
Temperature: Like most chemical reactions, the rearrangement rate is temperature-dependent. Running the experiment at a lower temperature can significantly slow down the rate of degradation.[11]
-
Moisture Content: For reactions in organic solvents, ensure your solvents are anhydrous. Traces of water can lead to hydrolysis, especially if acidic or basic impurities are present.
Q4: What analytical techniques are recommended for monitoring this compound stability and isomerization?
A4: Several analytical techniques can be used to monitor the conversion of an this compound to an imide and detect other degradation products:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is one of the most common and reliable methods for separating and quantifying the this compound, imide, and any hydrolysis byproducts.[11][12]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for unequivocally identifying the products, as isoimides and imides are isomers and have the identical mass.[13][14]
-
Ion Mobility Spectrometry (IMS): IMS, often coupled with MS, can separate isomers in the gas phase based on their shape and conformation, providing another method to distinguish and quantify this compound and imide forms.[15][16]
-
Peptide Mapping: In the context of protein therapeutics, peptide mapping is used to locate and quantify the formation of isoaspartic acid (a type of this compound rearrangement product) within a protein's sequence.[13]
Troubleshooting Guide: this compound Instability
This workflow provides a logical approach to diagnosing and solving common this compound stability issues.
Caption: Troubleshooting workflow for addressing this compound instability.
Quantitative Data
The solvent composition can have a measurable impact on the rate of this compound rearrangement. The following table summarizes data from a study on the rearrangement of an this compound to an imide in various water-dioxane mixtures.
Table 1: Effect of Solvent Composition on the Rate of this compound Rearrangement
| % Dioxan (v/v) in Water | Dielectric Constant (Approx.) | Observed Rate Constant (k_obs) / s⁻¹ x 10³ |
| 0 | 78.5 | 44.30 |
| 20 | 69.1 | 32.39 |
| 50 | 48.3 | 15.07 |
| 80 | 21.4 | 6.64 |
| 90 | 10.8 | 4.89 |
| Data adapted from a study by Brady and Hegarty, which showed that the rearrangement is relatively insensitive to solvent changes, consistent with an intramolecular reaction, but rates are still affected.[3] |
Experimental Protocols
Protocol 1: General Method for Monitoring this compound Stability by RP-HPLC
This protocol outlines a general procedure for conducting a time-course stability study of an this compound in a specific solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the this compound compound in a suitable, dry organic solvent (e.g., acetonitrile or THF) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
In separate, sealed vials, dilute the stock solution with the desired solvent systems to be tested (e.g., buffered aqueous solutions, organic solvents, or mixtures) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Prepare a "time zero" (T=0) sample by immediately diluting an aliquot of the reaction mixture with the mobile phase to quench the reaction, then inject it into the HPLC system.
-
-
Incubation:
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot into a vial containing the mobile phase.
-
Analyze the quenched sample by HPLC.
-
-
HPLC Conditions (Example):
-
Instrumentation: HPLC system with a UV detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or another suitable modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV wavelength at which the this compound and imide show significant absorbance (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas for the this compound and the corresponding imide at each time point.
-
Calculate the percentage of remaining this compound relative to the total peak area of this compound and imide.
-
Plot the percentage of remaining this compound versus time to determine the rate of rearrangement.
-
Experimental Workflow Visualization
Caption: Experimental workflow for a solvent screening stability study.
References
- 1. The this compound–imide rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 3. The this compound–imide rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Intrinsic effects of solvent polarity on enzymic activation energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. artemislabs.co.uk [artemislabs.co.uk]
- 15. Monitoring Isomerization of Molecules in Solution Using Ion Mobility Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Challenges of Isoimide Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with isoimide precursors.
Frequently Asked Questions (FAQs)
Q1: My this compound precursor has poor solubility in aqueous solutions. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for many drug candidates, including this compound precursors.[1][2][3] The initial approach should involve a systematic evaluation of the precursor's physicochemical properties.[4][5] Key steps include:
-
pH-Solubility Profiling: Determine the solubility of your this compound precursor across a range of pH values. Many drug molecules are weak acids or bases, and their solubility can be significantly influenced by pH.[6] However, be mindful that isoimides can be susceptible to hydrolysis, especially under basic conditions.[7]
-
Salt Formation: If your this compound precursor has ionizable groups, salt formation is a common and effective method to increase aqueous solubility.[1][8]
-
Co-solvent Systems: The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of poorly soluble compounds.[9][10]
Q2: What are some common organic solvents to dissolve this compound precursors for in vitro assays?
A2: The choice of an organic solvent will depend on the specific structure of your this compound precursor. Based on related compounds like polyisoimides, polar aprotic solvents are often effective.[11] Consider the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it with the aqueous assay buffer. Be aware of potential solvent effects on your biological assay.
Q3: Can I use surfactants to improve the solubility of my this compound precursor?
A3: Yes, surfactants can be very effective in solubilizing poorly water-soluble compounds by forming micelles that encapsulate the drug molecule.[12] Both non-ionic and ionic surfactants can be used. The selection will depend on the properties of your compound and the requirements of your experiment. When the concentration of the surfactant exceeds its critical micelle concentration (CMC), it can entrap the drug within the micelles, increasing its solubility.[12]
Q4: What is a solid dispersion, and can it help with the solubility of my this compound precursor?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[1][13] This technique can enhance solubility and dissolution rate by presenting the drug in an amorphous, high-energy state.[8] It is a well-established method for improving the oral bioavailability of poorly soluble drugs.[13]
Q5: Are there any advanced techniques for highly insoluble this compound precursors?
A5: For very challenging compounds, you might consider more advanced formulation strategies:[2][3]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Lipid-Based Formulations: For lipophilic this compound precursors, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[3]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer is a poor solvent for the this compound precursor, leading to supersaturation and precipitation. | 1. Decrease the final concentration of the this compound precursor. 2. Increase the percentage of DMSO in the final solution (be mindful of assay tolerance). 3. Incorporate a suitable surfactant or co-solvent in the aqueous buffer.[9][10] 4. Consider formulating the precursor as a solid dispersion or a cyclodextrin (B1172386) complex.[1][10][13] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Confirm the solubility limit in the assay medium. 2. Use a formulation that ensures the compound remains in solution throughout the experiment (e.g., co-solvent system, micellar solution). 3. Filter the final solution before use to remove any undissolved particles. |
| Difficulty in preparing a stock solution in any solvent. | The this compound precursor has very low intrinsic solubility. | 1. Systematically screen a panel of pharmaceutically acceptable solvents. 2. Gently warm the solvent while dissolving the compound (monitor for degradation). 3. Use sonication to aid dissolution. 4. Consider chemical modification of the precursor to improve its physicochemical properties, if feasible in the early discovery phase.[4] |
| Degradation of the this compound precursor in the formulation. | The this compound ring may be unstable under certain conditions (e.g., high pH, presence of nucleophiles).[7] | 1. Assess the stability of the precursor in the chosen solvent system at the intended storage and experimental conditions. 2. Avoid high pH buffers if the compound is base-labile. 3. Store stock solutions at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of an this compound precursor at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of the this compound precursor to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.[14]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved this compound precursor in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the logarithm of solubility against pH to generate a pH-solubility profile.
Protocol 2: Co-solvent Solubility Screening
Objective: To identify a suitable co-solvent system for an this compound precursor.
Methodology:
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).[9]
-
Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v).
-
Determine the solubility of the this compound precursor in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility of the this compound precursor as a function of the co-solvent concentration.
-
The co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent is generally preferred.
Data Presentation
Table 1: Solubility of a Hypothetical this compound Precursor (IP-X) in Various Media
| Medium | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| 0.1 N HCl (pH 1.2) | 5 |
| Phosphate Buffer (pH 6.8) | 2 |
| 10% Ethanol in Water | 25 |
| 20% PEG 400 in Water | 50 |
| 1% Tween 80 in Water | 75 |
Visualizations
Caption: Workflow for addressing solubility issues of this compound precursors.
Caption: Key strategies for enhancing the solubility of drug precursors.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties Of Drugs [unacademy.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA2077037A1 - Polyimide precursor solution, process for producing the solution and moldings and coatings obtained therefrom - Google Patents [patents.google.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Isoimide Impurity Analysis in Polyimides
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the analytical methods used to detect isoimide impurities in polyimides.
Frequently Asked Questions (FAQs)
Q1: What are this compound impurities and why are they a concern in polyimides?
A1: Isoimides are isomeric impurities formed during the synthesis of polyimides from their poly(amic acid) precursors. The conversion process, known as imidization, involves a cyclodehydration reaction.[1] While the intended product is the highly stable five-membered imide ring, a side reaction can lead to the formation of a less stable, five-membered this compound ring. The presence of this compound moieties is a concern because it can negatively impact the final polymer's thermal, mechanical, and chemical properties, potentially compromising performance in high-reliability applications. Chemical imidization methods may lead to a higher percentage of this compound formation compared to thermal methods.[2]
Q2: What are the primary analytical methods for detecting this compound impurities?
A2: The primary methods for detecting and quantifying this compound impurities leverage the structural and chemical differences between the imide and this compound rings. The most common techniques are:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is the most widely used tool for polymer characterization as it is sensitive to the molecular environment and chain conformation.[3] It distinguishes between the different carbonyl bond environments in the two isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify characteristic signals unique to the this compound structure, providing definitive structural confirmation.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound species from their imide counterparts, allowing for quantification.[5][6]
Q3: How can I differentiate between imide and this compound using FTIR spectroscopy?
A3: Differentiation is achieved by analyzing the carbonyl (C=O) stretching region of the infrared spectrum. The imide and this compound rings have distinct absorption bands. Imide rings typically show two characteristic carbonyl absorption bands: one for asymmetrical stretching and one for symmetrical stretching.[7] In contrast, isoimides have a characteristic absorption band at a higher wavenumber.
Q4: What are the characteristic NMR signals for this compound?
A4: While ¹H NMR can provide some information, ¹³C NMR is often more conclusive for identifying this compound structures due to the distinct chemical environment of the carbonyl carbons. The this compound carbonyl carbon signal will appear at a different chemical shift compared to the imide carbonyl carbons. Aromatic proton signals in ¹H NMR spectra typically appear in the 7.0-8.5 ppm range.[8]
Q5: Can HPLC be used to separate and quantify this compound from imide?
A5: Yes, HPLC is a powerful technique for both separating and quantifying this compound impurities.[5][9] Reversed-phase HPLC is commonly employed, where the different polarities of the imide and this compound structures allow for their separation on a nonpolar stationary phase. By using a suitable calibration standard, the area under the peak corresponding to the this compound can be used for accurate quantification.
Troubleshooting Guides
Problem: My FTIR spectrum shows overlapping peaks in the carbonyl region, making it difficult to distinguish imide and this compound.
| Possible Cause | Suggested Solution |
| Low Resolution | Increase the resolution of the FTIR spectrometer during data acquisition to better resolve adjacent peaks. |
| Incomplete Imidization | The sample may contain a mixture of poly(amic acid), imide, and this compound. Ensure the curing process (time and temperature) is sufficient for complete imidization.[1] |
| Instrument Noise | Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample compartment is properly purged to minimize atmospheric interference (e.g., water vapor, CO₂). |
| Complex Polymer Structure | The polymer backbone itself may have vibrations that interfere with the carbonyl region. Use spectral deconvolution software to mathematically separate the overlapping peaks and identify the individual contributions from imide and this compound. |
Problem: I'm not getting good separation between my imide and this compound peaks in HPLC.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | Adjust the solvent composition (e.g., the ratio of acetonitrile (B52724) to water) or the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks. |
| Incorrect Column | Ensure you are using a suitable column. A high-resolution C18 column is often a good starting point. If separation is still poor, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl). |
| Flow Rate is Too High | Reduce the flow rate. A lower flow rate increases the interaction time between the analytes and the stationary phase, which can enhance separation. |
| Column Temperature | Optimize the column temperature. Sometimes, a slight increase or decrease in temperature can significantly affect the selectivity and resolution of the separation. |
| System Issues | Check for system leaks, as these can cause erratic retention times and poor chromatography.[10] Ensure the pump is functioning correctly and delivering a consistent flow. |
Quantitative Data Summary
The following table summarizes typical spectral characteristics used to identify imide and this compound structures. Note that exact values can vary depending on the specific polyimide chemistry.
| Analytical Method | Functional Group | Imide | This compound |
| FTIR | Asymmetric C=O Stretch | ~1775-1780 cm⁻¹[7] | ~1800-1810 cm⁻¹ |
| FTIR | Symmetric C=O Stretch | ~1720-1730 cm⁻¹[7] | N/A |
| FTIR | C-N Stretch | ~1385-1390 cm⁻¹[7] | N/A |
| FTIR | Ring Vibration | N/A | ~915-920 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-168 ppm | ~175-178 ppm |
Experimental Protocols
Protocol 1: FTIR Analysis of Polyimide Films
-
Sample Preparation: Cast a thin film of the poly(amic acid) solution onto a silicon wafer or KBr disk.[11] Cure the film using a defined thermal program (e.g., ramp to 300°C and hold for 1 hour) to induce imidization.[12]
-
Instrument Setup: Set the FTIR spectrometer to acquire data in transmission mode. Set the resolution to at least 4 cm⁻¹ and the number of scans to a minimum of 32 to ensure a good signal-to-noise ratio.
-
Background Collection: Collect a background spectrum of the clean, empty sample compartment.
-
Sample Analysis: Place the polyimide film sample in the spectrometer's sample holder and collect the spectrum.
-
Data Processing: Baseline-correct the spectrum and identify the characteristic absorption peaks for imide (approx. 1780 cm⁻¹ and 1720 cm⁻¹) and this compound (approx. 1805 cm⁻¹ and 915 cm⁻¹) structures.
Protocol 2: Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve a known quantity of the polyimide sample in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or a mixture of solvents compatible with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System Configuration:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the components. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
Injection and Data Acquisition: Inject 10-20 µL of the prepared sample. Record the chromatogram and integrate the peaks corresponding to the imide and this compound.
-
Quantification: If standards are available, create a calibration curve to quantify the amount of this compound impurity present in the sample.
Visualizations
Caption: Isomerization pathway from poly(amic acid) to polyimide and the this compound impurity.
Caption: General experimental workflow for the analysis of this compound impurities in polyimides.
References
- 1. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Characterization of polyimides by 13C and 1H solid state nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC separation of different generations of poly(amidoamine) dendrimers modified with various terminal groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. osti.gov [osti.gov]
- 12. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films | MDPI [mdpi.com]
Strategies for achieving complete imidization from polyisoimides
Welcome to the Technical Support Center for polyimide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific challenges encountered during the conversion of polyisoimides to polyimides, aiming to achieve complete imidization.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal conversion of polyisoimide to polyimide.
Issue: Incomplete Imidization
Symptoms:
-
The final polymer exhibits poor thermal stability or mechanical properties.
-
Analytical characterization (e.g., FTIR, TGA) indicates the presence of residual this compound or amic acid groups.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Cure Temperature or Time | The conversion of polythis compound to polyimide is a thermally activated process. As the glass transition temperature (Tg) of the polymer increases with the degree of imidization, chain mobility decreases, which can slow down the reaction rate.[1] It is crucial to ensure the final curing temperature is significantly above the Tg of the fully imidized polymer. A final annealing step at temperatures between 350°C and 400°C is often necessary to achieve complete imidization.[2] |
| Residual Solvent | The presence of residual solvent can interfere with the imidization process. Ensure complete solvent removal by employing a gradual heating ramp or a vacuum drying step before the final high-temperature cure. |
| Polymer Structure | The inherent rigidity of the polymer backbone can restrict the conformational changes required for imidization. For particularly rigid polymer structures, a more aggressive thermal protocol with higher temperatures or longer durations may be necessary. |
Issue: Formation of Defects (Pinholes, Blisters)
Symptoms:
-
The resulting polyimide film or coating exhibits visible pinholes, blisters, or delamination.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Volatile Evolution During Imidization | Although the conversion of polythis compound to polyimide does not produce water as a byproduct, entrapped solvent can vaporize at high temperatures, leading to defects. The use of a polythis compound precursor mitigates the evolution of gaseous water, which is a common issue during the thermal imidization of polyamic acids.[3] |
| Heating and Cooling Rates | Rapid heating or cooling can induce thermomechanical stress within the film, leading to defects.[4] It is important to control the heating and cooling ramps to minimize stress. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a polythis compound precursor over a polyamic acid for polyimide synthesis?
A1: Polyisoimides offer several advantages over traditional polyamic acid precursors:
-
Improved Processability: Polyisoimides generally have better solubility in a wider range of organic solvents and lower solution viscosities compared to polyamic acids.[3]
-
Lower Cure Temperatures: The thermal conversion of polythis compound to polyimide typically occurs at lower temperatures (around 100°C lower) than the direct thermal imidization of polyamic acid.[3]
-
Reduced Defects: The conversion of polythis compound is a rearrangement reaction that does not produce volatile byproducts like water, thus reducing the formation of pinholes, blisters, and delamination in the final polyimide film.[3]
Q2: How can I determine the degree of imidization in my polymer?
A2: Several analytical techniques can be used to quantify the degree of imidization:
| Analytical Technique | Principle |
| Fourier Transform Infrared Spectroscopy (FTIR) | This is the most common method. The degree of imidization is calculated by monitoring the appearance of characteristic imide absorption bands (e.g., ~1780 cm⁻¹ for asymmetric C=O stretching, ~1720 cm⁻¹ for symmetric C=O stretching, and ~1375 cm⁻¹ for C-N stretching) and the disappearance of this compound or amic acid bands.[5][6] A stable internal reference peak, such as a phenyl group vibration, is used for normalization. |
| Thermogravimetric Analysis (TGA) | TGA can be used to monitor the mass loss associated with the evolution of water during the imidization of polyamic acid.[2][7] For polythis compound conversion, it is primarily used to assess the thermal stability of the final polymer, which is indicative of complete imidization. |
| Differential Scanning Calorimetry (DSC) | DSC can be used to observe the glass transition temperature (Tg) of the polymer. An increase in Tg is correlated with an increased degree of imidization.[7][8] |
| Laser-Induced Breakdown Spectroscopy (LIBS) | LIBS is a newer technique that can provide spatially and depth-resolved analysis of the degree of imidization by analyzing the plasma emission from the sample.[7][9] |
Q3: What is the difference between thermal and chemical imidization?
A3:
-
Thermal Imidization: This process involves heating the precursor (polyamic acid or polythis compound) to high temperatures (typically >300°C) to induce cyclodehydration or rearrangement to form the polyimide.[3]
-
Chemical Imidization: This method uses chemical dehydrating agents, such as a mixture of acetic anhydride (B1165640) and a tertiary amine (e.g., pyridine (B92270) or triethylamine), to convert polyamic acid to polyimide at or near room temperature.[1][3] Chemical imidization can sometimes lead to the formation of this compound impurities.[1]
Experimental Protocols
Protocol 1: Determination of Degree of Imidization using FTIR
-
Sample Preparation: Cast a thin film of the polythis compound solution onto a suitable substrate (e.g., a KBr window or a silicon wafer).
-
Initial Spectrum: Record the FTIR spectrum of the uncured polythis compound film.
-
Thermal Treatment: Subject the film to your desired thermal curing protocol in an oven or on a hot plate.
-
Final Spectrum: After cooling to room temperature, record the FTIR spectrum of the cured polyimide film.
-
Data Analysis:
-
Identify the characteristic absorption peak for the imide ring (e.g., at ~1375 cm⁻¹ for C-N stretching).
-
Select a reference peak that remains constant throughout the imidization process (e.g., a peak corresponding to aromatic C-C stretching at ~1500 cm⁻¹).
-
The degree of imidization (DOI) can be calculated using the following formula, comparing the sample to a fully cured reference sample assumed to be 100% imidized: DOI (%) = (A_sample / A_ref_peak_sample) / (A_fully_cured / A_ref_peak_fully_cured) * 100 where A is the absorbance of the respective peaks.
-
Visualizations
Caption: Workflow for Polyimide Synthesis via a Polythis compound Intermediate.
Caption: Troubleshooting Decision Tree for Incomplete Imidization.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. halocarbon.com [halocarbon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 7. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositum.tuwien.at [repositum.tuwien.at]
Validation & Comparative
Isoimide vs. Imide: A Comparative Analysis of Properties for Researchers and Drug Development Professionals
In the landscape of organic chemistry and drug development, the distinction between isoimides and their more stable isomers, imides, is critical. While structurally similar, these two functional groups exhibit significant differences in their chemical and physical properties, influencing their application in synthesis, polymer science, and particularly in the design of advanced therapeutic agents. This guide provides an objective comparison of isoimide and imide properties, supported by experimental data and detailed methodologies, to aid researchers in harnessing the unique characteristics of each moiety.
At a Glance: Key Differences Between Isoimides and Imides
Isoimides are isomers of imides, differing in the connectivity of the nitrogen atom to the carbonyl groups. In an imide, the nitrogen is bonded to both carbonyl carbons, forming a stable five or six-membered ring in cyclic variants. In contrast, an this compound features the nitrogen atom double-bonded to one carbonyl carbon and single-bonded to the oxygen of the other carbonyl group. This structural variance leads to profound differences in their stability and reactivity.
| Property | This compound | Imide |
| Structure | Asymmetric, strained five-membered ring with an exocyclic C=N bond | Symmetrical and stable five or six-membered ring with two endocyclic C=O bonds |
| Stability | Generally unstable, acts as a reactive intermediate | Thermodynamically stable |
| Reactivity | Highly susceptible to hydrolysis and nucleophilic attack; readily rearranges to the imide form | More resistant to hydrolysis and nucleophilic attack |
| Solubility | Generally higher solubility in organic solvents due to its asymmetric structure | Solubility varies depending on the overall molecular structure, but often lower than the corresponding this compound |
| Thermal Stability | Thermally labile, undergoes rearrangement to the imide upon heating | High thermal stability |
| Spectroscopic Signature (IR) | Characteristic strong absorption bands around 1800 cm⁻¹ (asymmetric C=O stretch) and 1700 cm⁻¹ (C=N stretch) | Two distinct carbonyl stretching bands, typically around 1780-1760 cm⁻¹ and 1720-1700 cm⁻¹[1] |
| Spectroscopic Signature (¹³C NMR) | Carbonyl carbon signals are typically found in distinct regions, with the C=N carbon appearing downfield. | Carbonyl carbon signals are generally in the range of 170-180 ppm[2] |
Chemical Reactivity: A Tale of Two Isomers
The most significant distinction between isoimides and imides lies in their reactivity, particularly their susceptibility to hydrolysis and their thermal behavior.
Hydrolytic Stability
Imides are known for their relatively high resistance to hydrolysis.[3] In contrast, isoimides are much more prone to hydrolysis, readily undergoing ring-opening to form the corresponding amic acid. This heightened reactivity is attributed to the strained ring and the electrophilic nature of the imino-anhydride system.
While specific kinetic data for a direct comparison of a simple this compound/imide pair under identical conditions is scarce in the literature, studies on succinimide (B58015) hydrolysis provide a baseline for imide stability. The hydrolysis of succinimides is well-documented and is known to be pH-dependent, with increased rates under both acidic and basic conditions.[2][4][5] It is widely accepted that the corresponding succinthis compound would hydrolyze at a significantly faster rate due to its inherent instability.
Thermal Stability and Rearrangement
Isoimides are thermally labile and undergo a characteristic rearrangement to the more stable imide isomer, often referred to as the Mumm rearrangement.[6][7] This isomerization is a key transformation and a common synthetic route to imides that may be difficult to access directly. The rearrangement is typically irreversible and proceeds readily upon heating, often without the need for a catalyst. This property is exploited in polymer chemistry, where polyisoimides can be processed at lower temperatures due to their better solubility and then thermally converted to the final, highly stable polyimide.[8]
Imides, on the other hand, exhibit high thermal stability, a property that makes them valuable in high-performance polymers and materials science.
Spectroscopic Characterization: Distinguishing Features
The structural differences between isoimides and imides give rise to distinct spectroscopic signatures, allowing for their unambiguous identification.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for differentiating between these two isomers. Isoimides typically show two strong absorption bands: one around 1800 cm⁻¹ corresponding to the asymmetric carbonyl stretch, and another around 1700 cm⁻¹ for the C=N stretching vibration. In contrast, cyclic imides exhibit two characteristic carbonyl absorption bands, one for the symmetric and one for the asymmetric C=O stretch, typically appearing in the regions of 1780-1760 cm⁻¹ and 1720-1700 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy also provides clear evidence for distinguishing between isoimides and imides. The carbonyl carbons of imides typically resonate in the 170-180 ppm range.[2] For isoimides, the two carbons of the C=O and C=N groups will have distinct chemical shifts, with the imino carbon generally appearing further downfield.
Experimental Protocols
Protocol for Determining the Rate of Hydrolysis of an Imide (e.g., N-phenylsuccinimide) via UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the hydrolysis of an imide by observing the change in UV absorbance over time.
Materials:
-
N-phenylsuccinimide
-
Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for neutral pH, HCl for acidic, NaOH for basic)
-
Acetonitrile (B52724) (or other suitable organic solvent)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-phenylsuccinimide in acetonitrile at a known concentration (e.g., 10 mM).
-
Reaction Setup: In a quartz cuvette, equilibrate 3.0 mL of the desired buffer solution to the target temperature (e.g., 50°C) inside the spectrophotometer.[2]
-
Initiation of Reaction: Inject a small volume (e.g., 20 µL) of the N-phenylsuccinimide stock solution into the buffer in the cuvette, ensuring rapid mixing.[2]
-
Data Acquisition: Immediately start monitoring the change in absorbance at a predetermined wavelength where the reactant and product have different extinction coefficients (e.g., 240 nm for N-phenylsuccinimide).[2] Record the absorbance at regular time intervals until the reaction is complete.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time. The slope of the resulting linear plot will be -k_obs.
Visualizing Key Processes
This compound to Imide Rearrangement
The thermal or chemically induced rearrangement of an this compound to its more stable imide isomer is a fundamental reaction of this class of compounds.
Caption: The irreversible rearrangement of an this compound to a thermodynamically more stable imide.
Experimental Workflow for Hydrolysis Kinetics
The following diagram illustrates a typical workflow for studying the hydrolysis kinetics of an this compound or imide.
Caption: A typical experimental workflow for determining the rate of hydrolysis.
Applications in Drug Development
The distinct properties of isoimides and imides have led to their strategic use in drug development, particularly in prodrug design and linker technology for antibody-drug conjugates (ADCs).
Imides in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, maleimide (B117702) chemistry is widely employed to attach cytotoxic drugs to monoclonal antibodies, forming ADCs. The maleimide group reacts with thiol residues on the antibody to form a stable succinimide linker. However, this succinimide linkage can be susceptible to in vivo hydrolysis, leading to premature drug release.[9] Understanding the hydrolysis kinetics of the succinimide ring is therefore crucial for designing stable and effective ADCs.
Isoimides in Prodrug Strategies
The inherent instability and higher reactivity of the this compound functional group make it an attractive candidate for use in prodrug design. A drug can be masked as a less active this compound derivative, which, upon exposure to specific physiological conditions (e.g., pH changes), undergoes hydrolysis or rearrangement to release the active imide or a different active compound. This strategy allows for controlled drug release at the target site, potentially reducing systemic toxicity and improving the therapeutic index.[10][11] The use of this compound-based linkers that can be cleaved under specific conditions is an active area of research in the development of novel drug delivery systems.[3][12][13]
This compound Formation in Peptide Synthesis
In solid-phase peptide synthesis, the formation of this compound intermediates can sometimes occur as an undesirable side reaction during the coupling of amino acids, particularly with aspartic acid residues. This can lead to the formation of peptide impurities and a reduction in the overall yield and purity of the desired peptide.[4][10][14] Therefore, a thorough understanding of the conditions that favor or suppress this compound formation is essential for optimizing peptide synthesis protocols.
Conclusion
The comparative analysis of isoimides and imides reveals a fascinating interplay between structure and reactivity. While imides are valued for their stability, making them ideal components for robust materials and stable drug linkers, the transient and reactive nature of isoimides offers unique opportunities in prodrug design and as versatile synthetic intermediates. For researchers and professionals in drug development, a comprehensive understanding of the properties and interconversion of these two functional groups is paramount for the rational design of new chemical entities and advanced therapeutic systems. The strategic manipulation of the this compound-imide equilibrium holds significant promise for the development of next-generation pharmaceuticals with enhanced efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Stimuli-Responsive Prodrug Linkers That Simultaneously Release Cargo and Neutralize In Situ Generated (Aza)Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The this compound–imide rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Design of self-immolative linkers for tumour-activated prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA2712224A1 - Prodrug comprising a drug linker conjugate - Google Patents [patents.google.com]
- 12. Linker-determined drug release mechanism of free camptothecin from self-assembling drug amphiphiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide: Unlocking the Advantages of Isoimide Precursors in Polyimide Synthesis
For researchers, scientists, and professionals in materials science and drug development, the synthesis of high-performance polyimides is a critical area of focus. While the traditional two-step method involving a poly(amic acid) precursor is well-established, an alternative route utilizing an isoimide intermediate offers significant advantages in processability and final material properties. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal synthesis strategy.
Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in aerospace, electronics, and medical applications. The conventional synthesis route involves the reaction of a dianhydride and a diamine to form a soluble poly(amic acid) precursor, which is subsequently thermally or chemically cyclized to the final, often intractable, polyimide. However, this process is not without its challenges, primarily the release of water as a byproduct during imidization, which can lead to voids and defects in the final product, particularly in thick films and composites.[1] Furthermore, the limited solubility and hydrolytic instability of some poly(amic acid)s can pose processing difficulties.[2]
The this compound route presents a compelling alternative that addresses these limitations. In this method, the poly(amic acid) is first converted to a polythis compound, an isomer of the polyimide. This polythis compound precursor is then thermally rearranged to the final polyimide structure. This seemingly subtle difference in the synthetic pathway leads to a cascade of benefits that can enhance both the processing and performance of polyimide materials.
Key Advantages of the this compound Precursor Route
The primary advantages of employing this compound precursors over their poly(amic acid) counterparts stem from fundamental differences in their chemical structure and reactivity:
-
Enhanced Solubility and Processability: Polyisoimides generally exhibit significantly higher solubility in a wider range of organic solvents compared to their corresponding poly(amic acid)s. This improved solubility allows for higher concentration solutions, easier processing, and the potential use of less harsh solvents.[3]
-
Lower Processing Temperatures: The conversion of polythis compound to polyimide is a thermally induced isomerization that occurs without the evolution of volatile byproducts.[4] This allows for lower curing temperatures compared to the thermal imidization of poly(amic acid)s, which requires the removal of water.[5] Lower processing temperatures are particularly beneficial for applications involving temperature-sensitive components.
-
Void-Free Curing: The absence of volatile byproducts during the this compound-to-imide conversion is a crucial advantage, especially in the fabrication of thick films, composites, and electronic components where voids can be detrimental to mechanical and dielectric properties.[6]
-
Improved Storage Stability: Poly(amic acid) solutions are known to be susceptible to hydrolytic degradation, leading to a decrease in molecular weight over time.[2] Polyisoimides, lacking the carboxylic acid and amide groups, offer improved storage stability.
Comparative Performance Data
The following tables summarize the quantitative differences in key properties between the poly(amic acid) and polythis compound precursor routes for polyimide synthesis.
| Precursor Property | Poly(amic acid) Route | Polythis compound Route | Key Advantage of this compound Route |
| Solubility in NMP | Moderate to Good | Good to Excellent | Higher solubility allows for easier processing and higher concentration solutions. |
| Solubility in DMAc | Moderate to Good | Good to Excellent | Broader solvent compatibility. |
| Solubility in THF | Generally Insoluble | Often Soluble | Enables the use of lower boiling point, less polar solvents. |
| Solution Viscosity | High | Generally Lower | Lower viscosity at similar concentrations can simplify handling and coating processes.[7] |
| Storage Stability | Prone to Hydrolysis | More Stable | Longer shelf-life of precursor solutions.[2] |
Table 1: Comparison of Precursor Properties.
| Final Polyimide Property | Derived from Poly(amic acid) | Derived from Polythis compound | Key Advantage of this compound-Derived Polyimide |
| Glass Transition Temp. (Tg) | Varies by monomer | Generally similar to amic acid route | Comparable thermal stability.[4] |
| Decomposition Temp. (Td) | High | High | Excellent thermal stability is maintained.[8] |
| Tensile Strength | High | High to Potentially Higher | Void-free curing can lead to improved mechanical integrity.[9] |
| Young's Modulus | High | High | Stiffness is maintained or enhanced. |
| Elongation at Break | Varies | Varies | Dependent on specific polymer structure. |
| Film Quality | Prone to voids and defects | Reduced voids and defects | Superior quality for demanding applications.[6] |
Table 2: Comparison of Final Polyimide Properties.
Experimental Protocols
Detailed methodologies for the synthesis of polyimides via both the poly(amic acid) and polythis compound routes are provided below. These protocols are based on the synthesis of a common polyimide, PMDA-ODA.
Protocol 1: Synthesis of Poly(amic acid) (PMDA-ODA)
-
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ODA in anhydrous DMAc at room temperature to achieve a concentration of 15-20 wt%.[10]
-
Once the ODA is completely dissolved, gradually add an equimolar amount of PMDA powder to the stirred solution in portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
-
The resulting viscous poly(amic acid) solution can be stored at low temperatures or used directly for imidization.
-
Protocol 2: Synthesis of Polythis compound from Poly(amic acid)
-
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Trifluoroacetic anhydride (B1165640)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
-
Procedure:
-
Cool the poly(amic acid) solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of trifluoroacetic anhydride and triethylamine (1:1 molar ratio) in anhydrous DMAc.
-
Slowly add the trifluoroacetic anhydride/TEA solution to the cooled and stirred poly(amic acid) solution.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
The formation of the polythis compound can be monitored by FTIR spectroscopy by the appearance of characteristic this compound absorption bands (around 1800 cm⁻¹ and 920 cm⁻¹).
-
The polythis compound solution can be used directly for thermal conversion.
-
Protocol 3: Thermal Imidization
-
From Poly(amic acid):
-
Cast the poly(amic acid) solution onto a glass substrate to form a film of the desired thickness.
-
Place the film in a vacuum oven and subject it to a staged heating process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.[8]
-
-
From Polythis compound:
-
Cast the polythis compound solution onto a glass substrate.
-
Heat the film in an oven or on a hot plate. The thermal conversion to polyimide typically occurs at temperatures above 250°C.[4] A common heating profile is a gradual ramp to 300-350°C and holding for 1 hour.
-
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool to monitor the conversion of the precursors. The disappearance of amic acid bands and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) confirm imidization. For the this compound route, the appearance of this compound bands (e.g., ~1800 cm⁻¹) and their subsequent disappearance upon thermal treatment confirms the conversion.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the poly(amic acid) and polythis compound precursors.[11]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the final polyimide, providing information on the decomposition temperature.[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimide, a key indicator of its upper service temperature.[4]
-
Mechanical Testing: Tensile testing is performed on the final polyimide films to determine their tensile strength, Young's modulus, and elongation at break.[9]
Visualizing the Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the chemical pathways and experimental workflows for both the traditional and this compound routes to polyimide synthesis.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. atlantis-press.com [atlantis-press.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. halocarbon.com [halocarbon.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
Isoimide vs. Maleimide for Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of biomolecules is a cornerstone of modern therapeutics and diagnostics, enabling the creation of targeted therapies like antibody-drug conjugates (ADCs), functionalized proteins, and advanced diagnostic probes. The choice of conjugation chemistry is critical, directly impacting the stability, efficacy, and safety of the final product. For decades, maleimides have been a dominant reagent for thiol-specific bioconjugation. This guide provides a comprehensive comparison of maleimide (B117702) chemistry with its isomer, isoimide, for bioconjugation reactions, offering insights into their respective mechanisms, performance, and applications. While maleimide chemistry is extensively documented, the use of isoimides in this context is less common, and this guide reflects the current state of available scientific literature.
Core Principles: A Tale of Two Isomers
Maleimides and isoimides are isomers, both containing a five-membered heterocyclic ring. Their structural difference lies in the arrangement of the carbonyl groups and the endocyclic double bond, which dictates their reactivity.
Maleimide , a cyclic imide, possesses an α,β-unsaturated carbonyl system that is highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in bioconjugation, particularly for targeting the thiol groups of cysteine residues in proteins.
Reaction Mechanisms: Thiol Addition
The primary reaction utilized for both maleimide and, theoretically, this compound bioconjugation with proteins is the modification of sulfhydryl groups found in cysteine residues.
Maleimide-Thiol Conjugation: A Well-Trodden Path
The reaction between a maleimide and a thiol proceeds via a Michael addition. The nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, forming a stable thioether bond. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
This compound-Thiol Conjugation: An Exploratory Avenue
While direct evidence for the widespread use of isoimides for thiol bioconjugation is limited, it is plausible that a reaction could occur. Nucleophilic attack by a thiol on the this compound ring could lead to ring-opening or an addition reaction. One source suggests that isoimides can be used for chemical modification of proteins as an alternative to maleimides, particularly when a second functional group on the reagent is sensitive to the harsher conditions sometimes required for maleimide synthesis.[3] However, the precise mechanism, reaction kinetics, and stability of the resulting conjugate with thiols are not well-characterized in the literature.
Performance Comparison: Stability is Key
The stability of the resulting conjugate is a critical parameter, especially for in vivo applications. An unstable linker can lead to premature release of a payload, causing off-target toxicity and reduced therapeutic efficacy.
Maleimide Conjugate Stability: A Double-Edged Sword
The thioether bond formed in maleimide conjugation is generally stable. However, the succinimide (B58015) ring of the adduct is susceptible to two competing reactions:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation, where the thioether bond breaks, leading to deconjugation. This can be a significant issue in the presence of other thiols, such as glutathione (B108866) in the bloodstream, leading to "thiol exchange" and off-target effects.[4]
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened succinamic acid derivative. This ring-opened form is more stable and is no longer susceptible to the retro-Michael reaction, thus providing a more permanent linkage.[4] Strategies to promote this hydrolysis are often employed to enhance the long-term stability of maleimide conjugates.[5]
This compound Conjugate Stability: The Great Unknown
Without experimental data on the reaction of isoimides with thiols and the subsequent stability of the adduct, a direct comparison is not possible. The stability would depend on the nature of the resulting covalent bond and the susceptibility of the ring structure to hydrolysis or other degradation pathways.
Quantitative Data Summary
Due to the lack of available data for this compound-thiol bioconjugation, a direct quantitative comparison is not feasible. The following table summarizes key performance indicators for maleimide chemistry.
| Parameter | Maleimide | This compound |
| Reaction with Thiols | Well-established Michael addition | Data not available |
| Optimal pH | 6.5 - 7.5[1][2] | Data not available |
| Reaction Rate | Rapid, ~1,000 times faster than with amines at pH 7.0[2] | Data not available |
| Conjugate Stability | Susceptible to retro-Michael reaction; can be stabilized by hydrolysis[4][5] | Data not available |
| Side Reactions | Hydrolysis of unreacted maleimide, reaction with amines at pH > 7.5[2] | Data not available |
Experimental Protocols
Detailed experimental protocols are provided for the well-established maleimide-thiol conjugation. No standard protocol for this compound-thiol bioconjugation can be provided due to the lack of published methods.
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the fundamental steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides)
-
Maleimide-functionalized molecule (e.g., drug-linker)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a suitable reducing agent like TCEP to expose free thiol groups. Remove the reducing agent using a desalting column.
-
Conjugation Reaction: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO) and add it to the protein solution at a specific molar ratio. The reaction is typically carried out at room temperature for 1-2 hours.
-
Quenching: Add an excess of a quenching reagent to react with any unreacted maleimide.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts using an appropriate chromatography method.
References
- 1. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. New protein reagents. Synthesis and properties of halogenated maleimides and isomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Isoimide- and Imide-Based Polymers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct performance characteristics of isoimide- and imide-based polymers, supported by experimental data and detailed methodologies.
In the realm of high-performance polymers, both this compound and imide-based materials offer unique advantages. While polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, their this compound counterparts serve as processable precursors, exhibiting enhanced solubility and lower melt viscosity. This guide provides a detailed comparison of these two polymer classes, focusing on their synthesis, conversion, and key performance metrics to aid in material selection for advanced applications.
Executive Summary of Performance Comparison
The primary distinction between this compound and imide-based polymers lies in their processability and final performance characteristics. Polyisoimides are valued for their ease of processing in a soluble form, which can be crucial for applications requiring film casting or matrix infiltration. Upon thermal treatment, these isoimides undergo a conversion to the highly stable and robust polyimide structure. This conversion is accompanied by a significant increase in thermal and mechanical properties.
| Property | This compound-Based Polymer (e.g., BPDA-ODA Polythis compound) | Imide-Based Polymer (e.g., BPDA-ODA Polyimide) |
| Solubility | Generally soluble in common organic solvents (NMP, DMAc, THF) | Generally insoluble or sparingly soluble in common organic solvents |
| Glass Transition Temperature (Tg) | Lower | Significantly Higher (increase of 20-70°C upon conversion) |
| Thermal Decomposition Temperature (Td) | Lower | Higher |
| Tensile Strength | Lower | Higher[1] |
| Tensile Modulus | Lower | Higher[1] |
| Elongation at Break | Higher | Lower[1] |
| Dielectric Constant | Generally lower | Slightly higher[2] |
Synthesis and Conversion: From this compound to Imide
The synthesis of polyimides typically follows a two-step process. The first step involves the polycondensation of a dianhydride with a diamine in a polar aprotic solvent to form a poly(amic acid) solution. The subsequent step is the cyclodehydration, or imidization, of the poly(amic acid) to the final polyimide. The formation of the polythis compound occurs as an intermediate step, which can be isolated or converted in-situ to the polyimide.
A representative synthesis using 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-oxydianiline (B41483) (ODA) is outlined below.
Experimental Protocols
1. Synthesis of BPDA-ODA Poly(amic acid):
-
In a nitrogen-purged flask, dissolve 4,4'-oxydianiline (ODA) in N-methyl-2-pyrrolidone (NMP) at room temperature with stirring.
-
Slowly add an equimolar amount of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) to the ODA solution.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
2. Synthesis of BPDA-ODA Polythis compound:
-
To the poly(amic acid) solution, add a chemical dehydrating agent such as a mixture of acetic anhydride (B1165640) and pyridine (B92270) or dicyclohexylcarbodiimide (B1669883) (DCC).
-
Stir the reaction mixture at room temperature for several hours.
-
Precipitate the resulting polythis compound by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
3. Thermal Conversion of Polythis compound to Polyimide:
-
A film of the synthesized polythis compound is cast from a solution (e.g., in NMP) onto a glass substrate.
-
The film is then subjected to a staged thermal curing process in an oven with a nitrogen atmosphere. A typical curing cycle is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
350°C for 30 minutes
-
This thermal treatment induces the intramolecular rearrangement from the this compound to the more thermodynamically stable imide structure.
Performance Characteristics: A Detailed Comparison
The conversion from the this compound to the imide linkage results in significant changes in the polymer's properties.
Thermal Properties
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC (Differential Scanning Calorimetry) is the standard method for its determination.
-
This compound: Possesses a lower Tg, which contributes to its better processability at lower temperatures.
-
Imide: Exhibits a substantially higher Tg, a direct result of the rigid imide ring structure and increased chain packing. The conversion from this compound to imide can increase the Tg by 20-70°C.[3]
Thermal Decomposition Temperature (Td): Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymers by measuring weight loss as a function of temperature.
-
This compound: Generally shows a lower onset of decomposition compared to its imide counterpart.
-
Imide: Aromatic polyimides are known for their exceptional thermal stability, with decomposition temperatures often exceeding 500°C.
Experimental Protocol: Differential Scanning Calorimetry (DSC) - ASTM E1356 [3][4]
-
A small, weighed sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated in the DSC instrument at a controlled rate, typically 10-20°C/min, under a nitrogen atmosphere.[3][4]
-
The heat flow to the sample is measured relative to the reference.
-
The glass transition is observed as a step change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition.[5]
Mechanical Properties
The mechanical integrity of these polymers is paramount for structural applications. Tensile properties are typically evaluated according to ASTM D882 for thin films.[3][6][7][8]
-
Tensile Strength and Modulus: Polyimides exhibit high tensile strength and modulus due to their rigid aromatic backbones.[1] In contrast, the less ordered structure of polyisoimides generally results in lower strength and modulus.
-
Elongation at Break: Polythis compound films are generally more flexible and exhibit higher elongation at break compared to the more rigid polyimide films.[1]
Experimental Protocol: Tensile Testing of Thin Films - ASTM D882 [3][6][8]
-
Prepare rectangular film specimens with specified dimensions (e.g., 25 mm width and 150 mm length).[3]
-
Condition the specimens at a standard temperature (23°C) and relative humidity (50%).[3]
-
Mount the specimen in the grips of a universal testing machine, ensuring proper alignment.[3]
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen fails.[3]
-
Record the load and elongation data to generate a stress-strain curve.
-
From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.
Solubility
The difference in solubility is a key factor distinguishing isoimides from imides and is critical for processing.
-
This compound: The less regular and more asymmetric structure of polyisoimides disrupts chain packing, leading to significantly better solubility in a range of organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and tetrahydrofuran (B95107) (THF).[9][10][11]
-
Imide: The highly ordered and rigid structure of aromatic polyimides results in poor solubility in most common organic solvents, making them difficult to process from solution after imidization.
Dielectric Properties
For applications in microelectronics, the dielectric properties are of utmost importance. The dielectric constant and dissipation factor are key parameters, typically measured following ASTM D150.[12][13][14][15][16]
-
Dielectric Constant: Polyimides generally possess low dielectric constants. The introduction of fluorine atoms into the polymer backbone can further reduce the dielectric constant. Polyisoimides may exhibit a slightly lower dielectric constant compared to their imide counterparts due to their less dense packing.[17]
-
Dissipation Factor: This represents the energy loss within the material when subjected to an alternating electric field. Low dissipation factors are desirable for high-frequency applications.
Experimental Protocol: Dielectric Constant and Dissipation Factor - ASTM D150 [12][13][14][15][16]
-
A thin film sample is placed between two parallel plate electrodes.[12][13]
-
The capacitance of the sample is measured using an LCR meter or impedance analyzer at a specific frequency.[12]
-
The capacitance of the empty space between the electrodes (with the sample removed) is also measured.[13]
-
The dielectric constant is calculated as the ratio of the capacitance with the sample to the capacitance without the sample.[13]
-
The dissipation factor is also measured directly by the instrument.
Conclusion
The choice between this compound- and imide-based polymers is dictated by the specific requirements of the application. Polyisoimides offer a significant advantage in processability due to their enhanced solubility and lower processing temperatures. This makes them ideal as precursors for creating complex shapes or thin films. The subsequent thermal conversion to polyimides unlocks the exceptional thermal, mechanical, and chemical resistance properties for which this class of polymers is known. This guide provides the foundational knowledge and experimental framework for researchers and professionals to effectively evaluate and utilize these high-performance materials in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 3. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 4. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. azom.com [azom.com]
- 7. youtube.com [youtube.com]
- 8. matestlabs.com [matestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. infinitalab.com [infinitalab.com]
- 13. intertek.com [intertek.com]
- 14. ietlabs.com [ietlabs.com]
- 15. matestlabs.com [matestlabs.com]
- 16. atslab.com [atslab.com]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Isoimide and Imide Isomers
For researchers, scientists, and drug development professionals, the accurate identification of isoimide and imide isomers is a critical step in chemical synthesis and characterization. These isomers, while structurally similar, can exhibit distinct chemical and physical properties, impacting reaction pathways, product stability, and biological activity. This guide provides a comprehensive comparison of spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the unambiguous differentiation of this compound and imide isomers, supported by experimental data and detailed protocols.
The key to distinguishing between these isomers lies in the unique electronic and vibrational signatures arising from their differing cyclic structures. The imide contains a five-membered ring with two carbonyl groups adjacent to the nitrogen atom, while the this compound possesses a five-membered ring with one exocyclic and one endocyclic carbonyl group. These structural nuances are readily captured by various spectroscopic methods.
Comparative Spectroscopic Analysis
To illustrate the spectroscopic differences, this guide focuses on the well-characterized isomer pair: N-phenylmalethis compound (the this compound) and N-phenylmaleimide (the imide).
| Spectroscopic Technique | This compound (N-phenylmalethis compound) | Imide (N-phenylmaleimide) | Key Differentiating Features |
| FTIR (cm⁻¹) | ~1810 (asymmetric C=O str), ~1715 (symmetric C=O str), ~950 (C-N-C str) | ~1780 (asymmetric C=O str), ~1710 (symmetric C=O str), ~1380 (C-N str) | The most prominent difference is the presence of a strong absorption band around 1810 cm⁻¹ for the this compound's asymmetric carbonyl stretch, which is at a higher wavenumber than the corresponding imide peak. Additionally, a characteristic band around 950 cm⁻¹ can be indicative of the this compound structure. |
| ¹H NMR (ppm) | Olefinic protons: ~6.5-6.8 ppm, Phenyl protons: ~7.2-7.6 ppm | Olefinic protons: ~6.8-7.0 ppm, Phenyl protons: ~7.3-7.5 ppm | The olefinic protons of the maleimide (B117702) ring in the this compound isomer are typically observed at a slightly upfield chemical shift compared to the imide isomer. |
| ¹³C NMR (ppm) | Carbonyl carbons: ~165-175 ppm, Olefinic carbons: ~130-140 ppm | Carbonyl carbons: ~170 ppm, Olefinic carbons: ~134 ppm | The chemical shifts of the carbonyl carbons can be a distinguishing feature, often appearing at slightly different positions for the two isomers. |
| UV-Vis (λmax, nm) | Typically absorbs at a longer wavelength compared to the imide. | Exhibits a characteristic absorption maximum. | The extended conjugation in the this compound structure can lead to a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the imide. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and application of these analytical techniques in your own research.
Synthesis of N-phenylmaleimide and N-phenylmalethis compound
1. Synthesis of N-phenylmaleamic acid (Precursor):
-
Dissolve maleic anhydride (B1165640) in a suitable solvent (e.g., diethyl ether).
-
Slowly add an equimolar amount of aniline (B41778) to the solution while stirring at room temperature.
-
The N-phenylmaleamic acid will precipitate out of the solution.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum.
2. Synthesis of N-phenylmaleimide (Imide):
-
Suspend the N-phenylmaleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.
-
Heat the mixture under reflux for a specified period (e.g., 2-3 hours).
-
Allow the reaction mixture to cool, which will induce crystallization of the N-phenylmaleimide.
-
Filter the crystals, wash with water to remove acetic anhydride and sodium acetate, and recrystallize from a suitable solvent (e.g., ethanol).
3. Synthesis of N-phenylmalethis compound (this compound):
-
Dissolve N-phenylmaleamic acid in a solvent such as dichloromethane.
-
Add a dehydrating agent, for example, trifluoroacetic anhydride, dropwise at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to proceed at room temperature for a set time.
-
The this compound can be isolated by removing the solvent under reduced pressure and purifying the residue, often by chromatography, as isoimides can be prone to rearrangement to the more stable imide form.
Spectroscopic Analysis Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or cast a thin film from a suitable solvent onto an appropriate IR-transparent window (e.g., NaCl or KBr).
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and carbon-nitrogen (C-N) stretching vibrations. Pay close attention to the positions of the asymmetric and symmetric carbonyl stretching bands to differentiate between the this compound and imide.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2][3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz or higher).[1] Standard pulse sequences are typically sufficient.
-
Analysis: For ¹H NMR, compare the chemical shifts of the olefinic protons of the five-membered ring. For ¹³C NMR, compare the chemical shifts of the carbonyl carbons.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Determine the wavelength of maximum absorption (λmax) for each isomer and compare the values.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for differentiating between this compound and imide isomers using the spectroscopic techniques described.
By following this structured approach and utilizing the comparative data provided, researchers can confidently and accurately differentiate between this compound and imide isomers, ensuring the integrity and success of their chemical research and development endeavors.
References
A Comparative Guide to the Thermal Stability of Polyisoimides and Polyimides
For researchers, scientists, and professionals in drug development, understanding the thermal characteristics of polymers is crucial for a myriad of applications. This guide provides a detailed comparison of the thermal stability of two closely related classes of high-performance polymers: polyisoimides and polyimides. The information herein is supported by experimental data to offer an objective analysis.
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, electronics, and medical devices. Polyisoimides, isomers of polyimides, are often synthesized as precursors and can be thermally converted to the more stable polyimide structure. This conversion process itself highlights a key difference in their thermal behavior.
Executive Summary of Thermal Properties
Generally, polyimides exhibit superior thermal stability compared to their polyisoimide counterparts. The conversion from polythis compound to polyimide is an irreversible process that occurs at elevated temperatures, indicating that the polyimide structure is the more thermodynamically stable form. Key thermal parameters for these polymers are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Property | Polythis compound | Polyimide | Key Difference |
| Glass Transition Temperature (Tg) | Lower | Higher (increase of 20-70°C upon conversion)[1] | Polyimides have a significantly higher temperature threshold for transitioning from a rigid to a more flexible state. |
| Decomposition Temperature (Td) | Generally Lower | Generally Higher | Polyimides can withstand higher temperatures before significant thermal degradation occurs. |
| Conversion to Polyimide | Occurs at elevated temperatures (>250°C)[1] | N/A | This conversion is a defining characteristic of the thermal behavior of polyisoimides. |
Understanding the Conversion Pathway
The synthesis of polyimides often proceeds through a polyamic acid intermediate. This precursor can then be cyclized to form either a polythis compound or a polyimide. The polythis compound can be subsequently converted to the corresponding polyimide through thermal treatment.
Caption: Chemical relationship between Polyamic Acid, Polythis compound, and Polyimide.
Experimental Data on Thermal Stability
| Polymer System | 5% Weight Loss Temp. (T5%) | Glass Transition Temp. (Tg) | Analysis Condition |
| Polyimide (general) | > 500°C | > 300°C | General literature values |
| Polyimide based on 2,6-bis(p-aminophenyl)-benzo[1,2-d;5,4-d]bisoxazole | 572°C | 283°C | In N₂ atmosphere[2] |
It is consistently reported that polyisoimides undergo thermal rearrangement to the more stable polyimide structure at temperatures above 250°C.[1] This isomerization results in a significant increase in the glass transition temperature, typically in the range of 20 to 70°C.[1] The thermal conversion of polythis compound to polyimide generally occurs at temperatures approximately 100°C lower than the direct thermal curing of the polyamic acid precursor.[2]
Experimental Protocols
The thermal properties of polyisoimides and polyimides are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.
Typical Experimental Workflow:
Caption: Standard workflow for Thermogravimetric Analysis (TGA) of polymers.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Methodology:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the polymer. A typical heating rate is 10-20°C/min under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow as a function of temperature is plotted. The glass transition is observed as a step change in the baseline of the DSC curve.
Conclusion
References
A Comparative Guide to the Mechanical Properties of Polymers Derived from Isoimides
For researchers, scientists, and drug development professionals working with high-performance polymers, understanding the nuanced mechanical properties of these materials is critical for application success. This guide provides a detailed comparison of the mechanical properties of polymers derived from isoimides, benchmarking them against their fully imidized counterparts and other common high-performance thermoplastic alternatives. The use of a polyisoimide precursor offers a more processable intermediate that can be converted to a high-performance polyimide, a process that significantly alters the material's mechanical characteristics.[1]
Evolution of Mechanical Properties: From this compound to Imide
The conversion of a polythis compound to a polyimide is a critical step that defines the final mechanical performance of the material. This thermal rearrangement from the kinetically favored this compound to the thermodynamically stable imide results in a polymer with significantly enhanced strength and stiffness.[2][3] During this process, as the degree of imidization increases, there is a corresponding increase in the tensile modulus and tensile strength of the films.[4] Conversely, properties associated with ductility, such as elongation at break, tend to decrease after a certain point in the imidization process.[4] This transformation is pivotal in achieving the desirable high-performance characteristics of the final polyimide.
Comparative Mechanical Performance Data
The following table summarizes the key mechanical properties of a representative polyimide derived from an this compound precursor, alongside common high-performance thermoplastic alternatives. This data is essential for material selection in demanding applications.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyimide (fully imidized from this compound) | 94 - 120[5] | 1.85 - 2.18[5] | 7 - 15[5] |
| Polyetheretherketone (PEEK) | 90 - 100 | 3.6 | 30 - 50 |
| Polyamide-imide (PAI) | 152 | 4.5 | 12 - 15 |
| Kapton® HN (Polyimide Film) | 231 | 2.5 | 72 |
| Upilex®-S (Polyimide Film) | 392 | 8.8 | 30 |
Experimental Protocols
Accurate and reproducible characterization of mechanical properties is fundamental to material science. The data presented in this guide is typically obtained through standardized testing methodologies.
Tensile Testing
Tensile properties are determined following standards such as ASTM D882 for thin plastic sheeting or ASTM D638 for plastics in general.[6][7]
-
Specimen Preparation: For thin films, rectangular strips are prepared. For thicker plastics, dumbbell-shaped specimens are used to ensure that fracture occurs in the central, narrower section.[6][7]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead displacement until it fractures.[6][7] The force applied and the elongation of the specimen are continuously monitored.
-
Data Analysis: From the resulting stress-strain curve, key parameters such as tensile strength, tensile modulus (a measure of stiffness), and elongation at break are calculated.[6][7]
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers, including their glass transition temperature (Tg), which is crucial for understanding their performance at elevated temperatures. The testing is conducted according to standards like ASTM D4065.[8][9]
-
Specimen Preparation: A small, rectangular sample of the polymer film is prepared.[8]
-
Test Procedure: The sample is clamped in the DMA instrument and subjected to a small, oscillating sinusoidal stress. The resulting strain is measured while the temperature is ramped up at a controlled rate.[8][9]
-
Data Analysis: The instrument records the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus gives the tan delta (tan δ), which provides information about the damping properties of the material. The peak of the tan δ curve is often used to determine the glass transition temperature.[8][9]
Visualizing the Process and Relationships
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Synthesis of polythis compound and its thermal conversion to high-strength polyimide.
Caption: Workflow for key mechanical characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound–imide rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pbipolymer.com [pbipolymer.com]
- 9. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison of Isoimide Synthesis Methods for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the synthesis of isoimides is a critical step in the creation of novel chemical entities. Isoimides serve as important intermediates, offering a kinetically favored alternative to the thermodynamically more stable imides. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of various isoimide synthesis methods, supported by experimental data and detailed protocols to inform your selection process.
The primary route to this compound synthesis involves the dehydration of the corresponding amic acid precursor. The efficacy of this transformation hinges on the choice of dehydrating agent, which dictates reaction conditions, substrate scope, and overall efficiency. This comparison focuses on the most prevalent and effective methods currently employed in organic synthesis.
Comparative Analysis of Dehydrating Agents for this compound Synthesis
The selection of a dehydrating agent is paramount for successful this compound synthesis. Below is a summary of commonly used reagents, highlighting their performance based on reported experimental data.
| Dehydrating Agent | Typical Yield (%) | Reaction Time | Key Advantages | Potential Drawbacks |
| Methanesulfonyl Chloride | Good to Excellent | < 15 minutes | Rapid reaction, amenable to flow synthesis.[1][2] | Requires careful handling. |
| Cyanuric Chloride | 85 - 98% | Not specified | High yields, effective for maleanilic and phthalanilic acids.[1] | Byproducts can complicate purification. |
| Propanephosphonic Acid Anhydride (B1165640) (T3P®) | Good | Not specified | Environmentally benign, cost-effective, and safer to handle.[1][2][3] | May require specific reaction conditions for optimal performance. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ~90% (for polyisoimides) | Not specified | Effective for the synthesis of polyisoimides.[1][4][5][6] | Produces insoluble dicyclohexylurea byproduct, which can be difficult to remove. |
| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC) | 90 - 98% | 10 - 15 minutes | Mild conditions, easy workup, high yields, and rapid reaction.[7][8] | Can be more expensive than other reagents. |
| Trifluoroacetic Anhydride (TFAA) | Not specified | Not specified | A classical reagent for this compound synthesis.[1][5] | Can be harsh and may not be suitable for sensitive substrates. |
| Ethyl Chloroformate / Triethylamine (B128534) | Not specified | Not specified | A common laboratory reagent combination.[1] | Can form mixed anhydride intermediates that may lead to side products. |
Experimental Protocols for Key this compound Synthesis Methods
Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are protocols for several key methods cited in the literature.
Method 1: Dehydration using 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC)
This method is noted for its mild conditions and high efficiency.[7][8]
Procedure:
-
To a solution of the amic acid (1 equivalent) in dichloromethane (B109758) (CH2Cl2), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-15 minutes.
-
Upon completion, the reaction mixture can be washed with water to remove the urea (B33335) byproduct and any excess EDC.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the this compound product.
Method 2: Dehydration using Methanesulfonyl Chloride
This protocol offers a rapid synthesis of isomaleimides.[1][2]
Procedure:
-
Dissolve the maleamic acid derivative (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete in under 15 minutes.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound, which can be further purified by chromatography if necessary.
Method 3: Dehydration using Propanephosphonic Acid Anhydride (T3P®)
This method is highlighted for its use of environmentally friendly and safer reagents.[1][2][3]
Procedure:
-
In a reaction vessel, dissolve the maleic acid monoamide (1 equivalent) in an appropriate solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Add a base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add a solution of propanephosphonic acid anhydride (T3P®) (typically as a 50% solution in ethyl acetate, 1.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, the mixture is typically washed with aqueous sodium bicarbonate solution to remove acidic byproducts.
-
The organic phase is then dried, filtered, and concentrated to give the this compound product.
Visualizing the Synthesis and Mechanisms
To better understand the chemical transformations and workflows, the following diagrams have been generated.
Caption: General workflow for this compound synthesis via dehydration of an amic acid precursor.
The mechanism of this compound formation generally proceeds through the activation of the carboxylic acid group of the amic acid by the dehydrating agent, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated carbonyl, leading to cyclization.
Caption: Simplified mechanism of this compound formation involving an activated intermediate.
Conclusion
The synthesis of isoimides can be achieved through a variety of methods, with the choice of dehydrating agent being the most critical factor. For rapid and high-yielding syntheses under mild conditions, EDC has emerged as a superior reagent. For processes where cost and environmental impact are major considerations, T3P® presents a compelling alternative. The classical DCC method remains highly relevant, particularly in the context of polymer synthesis.
Researchers should consider the specific requirements of their target molecule, including functional group tolerance, desired scale, and purification constraints, when selecting a synthetic strategy. The data and protocols provided in this guide offer a solid foundation for making an informed decision and successfully implementing the chosen method in the laboratory.
References
Revolutionizing High-Performance Polymers: A Case for the Isoimide Synthesis Route
For researchers, scientists, and professionals in drug development, the quest for materials with superior performance is perpetual. In the realm of high-performance polymers, polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid nature often presents significant processing challenges. This guide provides a comparative analysis of polyimides synthesized through the traditional poly(amic acid) route versus a more innovative isoimide pathway, using the well-characterized LARC™-TPI as a case study. We will demonstrate, with supporting experimental data, how the this compound route can lead to enhanced processability without compromising the final material's desirable properties.
The Challenge of Traditional Polyimide Processing
The conventional method for synthesizing polyimides involves a two-step process. First, a dianhydride and a diamine are reacted to form a poly(amic acid) precursor. This is followed by a high-temperature thermal or chemical imidization to form the final polyimide. While effective, this method often yields a polyimide that is insoluble and has a very high melt viscosity, making it difficult to process into complex shapes or thin films.
The this compound Advantage: A More Processable Precursor
The this compound route offers a strategic alternative. In this method, the poly(amic acid) is first converted to a polythis compound, an isomer of the final polyimide. This intermediate polymer exhibits significantly improved solubility and a lower melt viscosity, rendering it more amenable to conventional processing techniques. The polythis compound is then thermally converted to the final, high-performance polyimide in a subsequent step. This conversion proceeds without the evolution of volatile byproducts, minimizing void formation in the final material.[1]
The enhanced processability of the this compound precursor is a key advantage. For instance, a comparison between the traditional LARC™-TPI polyimide and its this compound analog reveals that while the former is insoluble in common solvents like N,N-dimethylacetamide (DMAC), the this compound version is readily soluble.[1] This allows for easier film casting and the potential for volatile-free prepregging.[1]
Comparative Analysis: this compound vs. Traditional Route for LARC™-TPI
To illustrate the benefits of the this compound route, we will compare the properties of LARC™-TPI (Langley Research Center – Thermoplastic Polyimide), a well-established high-performance polyimide, synthesized via both the traditional poly(amic acid) thermal imidization and the this compound pathway.
Data Presentation
| Property | Traditional Route (LARC™-TPI from Poly(amic acid)) | This compound Route (LARC™-TPI from Polythis compound) |
| Processability | ||
| Solubility in DMAC | Insoluble[1] | Soluble[1] |
| Melt Viscosity | High[1] | Lower, with a distinct processing window[1] |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~250-260 °C | Similar to traditional route after conversion |
| Decomposition Temperature (TGA, 5% weight loss) | > 500 °C | Similar to traditional route after conversion |
| Mechanical Properties | ||
| Tensile Strength | High | Expected to be comparable to the traditional route |
| Tensile Modulus | High | Expected to be comparable to the traditional route |
| Dielectric Properties | ||
| Dielectric Constant | ~3.1-3.5[2] | Expected to be in a similar range |
| Dielectric Loss | Low | Expected to be in a similar range |
Note: While extensive quantitative data for a direct, side-by-side comparison of all properties for the exact same LARC™-TPI system is not available in a single source, the data presented is compiled from various studies on LARC™-TPI and its this compound precursors. The primary advantage highlighted in the literature is the significant improvement in processability.
Experimental Protocols
Traditional Two-Step Synthesis of LARC™-TPI via Poly(amic acid)
1. Synthesis of Poly(amic acid) (PAA) Solution:
-
In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Once the BTDA is completely dissolved, slowly add an equimolar amount of 3,3'-diaminobenzophenone (B177173) (DAB) powder to the solution under a continuous nitrogen purge.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains form.
2. Thermal Imidization:
-
Cast the viscous PAA solution onto a clean, flat glass substrate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a convection oven and subject it to a staged heating process:
-
80°C for 2 hours to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the film to cool slowly to room temperature to minimize residual stress.
-
Immerse the glass substrate in warm deionized water to facilitate the peeling of the freestanding polyimide film.
Synthesis of LARC™-TPI via the this compound Route
1. Synthesis of Poly(amic acid) (PAA) Solution:
-
Follow the same procedure as in the traditional two-step synthesis to obtain the PAA solution.
2. Conversion to Polythis compound:
-
To the PAA solution, add a chemical dehydrating agent. N,N'-dicyclohexylcarbodiimide (DCC) is a commonly used reagent for this purpose.[3]
-
The reaction is typically carried out at a controlled temperature (e.g., room temperature or below) to favor the formation of the this compound structure.
-
The resulting polythis compound can then be precipitated, washed, and dried.
3. Thermal Conversion to Polyimide:
-
The isolated polythis compound can be processed into the desired form (e.g., film, coating) from a suitable solvent.
-
The processed polythis compound is then subjected to a thermal treatment at elevated temperatures (typically above 250°C) to induce the isomerization to the final polyimide structure.[3] This step is performed in the solid state and does not release volatile byproducts.
Visualizing the Advantage: Synthesis and Workflow
To better illustrate the differences between the two synthesis routes and the resulting benefits, the following diagrams are provided.
Conclusion
The this compound route presents a compelling strategy for overcoming the processability limitations of high-performance polyimides. By introducing a soluble and lower-viscosity polythis compound intermediate, this method facilitates the fabrication of complex parts and high-quality films. The subsequent thermal conversion to the final polyimide ensures that the excellent thermal, mechanical, and dielectric properties are retained. For researchers and developers seeking to leverage the outstanding characteristics of polyimides in demanding applications, the this compound synthesis pathway offers a significant processing advantage, opening up new possibilities for material design and application.
References
A Comparative Guide to Isoimide Monomers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The development of novel drug delivery systems and bioconjugates requires linkers that are not only efficient in their coupling chemistry but also possess tunable stability and release kinetics. While maleimides have long been the gold standard for thiol-specific conjugation, their application can be limited by the potential for retro-Michael reactions and hydrolysis of the resulting succinimide (B58015) ring.[1][2] Isoimides are emerging as a versatile alternative, offering distinct advantages in processability and unique chemical properties that can be harnessed for controlled drug release.[3][4]
This guide provides an objective comparison between new isoimide-based linkers and traditional maleimide (B117702) linkers, supported by representative data and detailed experimental protocols to aid researchers in selecting the optimal chemistry for their applications.
Data Presentation: this compound vs. Maleimide Monomers
The selection of a linker chemistry is a critical decision in drug development. The following table summarizes key quantitative and qualitative parameters for this compound and maleimide monomers, highlighting their respective strengths and weaknesses in the context of bioconjugation and drug delivery.
| Property | This compound Monomers | Maleimide Monomers | Rationale & Significance |
| Primary Target | Amines, Thiols, Alcohols | Thiols (Cysteine) | Isoimides offer broader reactivity, which can be an advantage or disadvantage depending on the desired selectivity. Maleimides are highly selective for thiols within a pH range of 6.5-7.5.[1][2] |
| Reaction Type | Acyl transfer / Ring-opening | Michael addition | The Michael addition of maleimides to thiols is a rapid and efficient reaction, forming a stable thioether bond.[5] this compound reactions involve nucleophilic attack on a carbonyl carbon, leading to ring-opening. |
| Reaction pH | Broad range, can be tailored | Optimal at pH 6.5 - 7.5 | Maleimide's selectivity for thiols over amines is approximately 1,000-fold greater at neutral pH but decreases as the pH rises.[1][2] |
| Linkage Stability | Variable; susceptible to hydrolysis or rearrangement to a highly stable imide. | Generally stable thioether bond, but the succinimide ring can undergo hydrolysis at higher pH.[2] | The this compound-to-imide rearrangement is a key feature, converting a reactive linker into a very stable one, which can be useful for permanent conjugation after an initial event.[3] |
| Hydrolysis Product | N-substituted amic acid | Maleamic acid derivative | Ring hydrolysis is a critical stability concern. For maleimides, hydrolysis before conjugation renders the monomer inactive.[2] For isoimides, hydrolysis leads to drug release.[6] |
| Solubility | Generally higher solubility in organic solvents compared to imides.[3][7] | Variable, depends on substituents. | Higher solubility can improve handling and reaction conditions, especially for hydrophobic drug molecules. |
| Drug Release Trigger | pH-mediated hydrolysis, spontaneous isomerization to imide.[6] | Often requires engineered cleavage sites (e.g., enzymatic, acid-labile).[5] | Isoimides offer an intrinsic, chemically-driven release mechanism without the need for additional cleavable moieties. |
| Biocompatibility | Precursors (polyimides) are generally considered biocompatible, but specific monomers require individual assessment.[8][9] | Widely used in FDA-approved ADCs (e.g., Kadcyla®), indicating good biocompatibility of the linkage.[5] | Biocompatibility of the monomer, the final conjugate, and any degradation products is essential for therapeutic applications.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the synthesis, conjugation, and stability analysis of this compound monomers.
Protocol 1: Synthesis of an N-Aryl this compound Monomer
This protocol describes a general method for synthesizing an this compound from its corresponding maleamic acid using a carbodiimide (B86325) dehydrating agent.[10]
Materials:
-
N-Aryl maleamic acid (1.0 eq)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-Aryl maleamic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC to the solution in a single portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via column chromatography on silica (B1680970) gel.
-
Characterize the final product using FTIR and ¹H-NMR spectroscopy. Expected FTIR peaks include characteristic this compound absorptions around 1800 cm⁻¹ (asymmetric C=O) and 920 cm⁻¹ (this compound ring).
Protocol 2: Comparative Conjugation to a Thiol-Containing Peptide
This protocol compares the conjugation efficiency of an this compound monomer and a maleimide monomer to a model peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide (e.g., GGYC)
-
N-Aryl this compound monomer (from Protocol 1)
-
N-Aryl Maleimide monomer
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)
-
HPLC system for analysis
Procedure:
-
Prepare stock solutions of the peptide, this compound, and maleimide in a suitable organic solvent like DMF or DMSO.
-
Prepare reaction buffers at pH 7.4 and pH 8.5.
-
For Maleimide Conjugation:
-
Dissolve the peptide in the pH 7.4 reaction buffer.
-
Add a 5-fold molar excess of the maleimide stock solution.
-
Incubate at room temperature for 2 hours.
-
-
For this compound Conjugation:
-
Set up two parallel reactions, one at pH 7.4 and one at pH 8.5.
-
Dissolve the peptide in the respective reaction buffer.
-
Add a 10-fold molar excess of the this compound stock solution.
-
Incubate at room temperature for 4 hours.
-
-
Quench all reactions by adding an excess of a small molecule thiol (e.g., L-cysteine).
-
Analyze the reaction mixtures by reverse-phase HPLC to determine the percentage of conjugated peptide versus unconjugated peptide. Compare the conjugation efficiency under different pH conditions.
Protocol 3: Hydrolytic Stability and Isomerization Assay
This protocol assesses the stability of the this compound-peptide conjugate, monitoring for both hydrolysis and rearrangement to the imide form.
Materials:
-
Purified this compound-peptide conjugate (from Protocol 2)
-
Reaction buffers: pH 5.0 (acetate buffer), pH 7.4 (phosphate buffer), pH 9.0 (borate buffer)
-
HPLC system with a UV detector
Procedure:
-
Dissolve the purified this compound-peptide conjugate in each of the three reaction buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by reverse-phase HPLC.
-
Monitor the chromatograms for three key peaks:
-
The parent this compound-peptide conjugate.
-
The hydrolyzed amic acid product.
-
The rearranged imide-peptide conjugate.
-
-
Calculate the half-life (t₁/₂) of the this compound conjugate under each pH condition by plotting the percentage of the remaining parent conjugate versus time.
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key workflows and chemical pathways.
Caption: Workflow for benchmarking new this compound monomers against existing standards.
Caption: Competing pathways for an this compound-based prodrug: release vs. stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lab.semi.ac.cn [lab.semi.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility of Polyimides: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Catalysts for Isoimide-to-Imide Conversion
For Researchers, Scientists, and Drug Development Professionals
The rearrangement of isoimides to their more thermodynamically stable imide isomers is a critical transformation in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and other fine chemicals. The efficiency of this conversion is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the isoimide-to-imide rearrangement, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalysts
The selection of a suitable catalyst for the this compound-to-imide rearrangement is dictated by factors such as desired reaction rate, substrate tolerance, and reaction conditions. Below is a summary of the performance of common catalysts for this transformation.
| Catalyst Type | Catalyst Example | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N-phenylphthalthis compound | - | - | Quickly | Quantitative | [1] |
| Base | Triethylamine (TEA) with Trifluoroacetic Anhydride (TFAA) | Amic Acid precursor to this compound | THF, DMF, Pyridine, or Dioxane | 0 to RT | - | ~97 (for this compound formation) | [2][3] |
| Acid | Trifluoroacetic Acid (TFA) | Cyclohexanone Oxime (for Beckmann Rearrangement to Amide) | Acetonitrile | 60 | 2 h | 100 (for amide) | [4] |
| Lewis Acid | Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Polyfunctional aldehydes and amines (for imine formation) | - | Room Temp | 72 h | >95 (for COF) | [5] |
Note: The data for Trifluoroacetic Acid and Metal Triflates are for related reactions (Beckmann rearrangement and imine formation in COFs, respectively) and are included to provide insight into their potential applicability for this compound-to-imide conversion, as direct comparative data for this specific transformation is limited in the reviewed literature. The reaction conditions for DBU are qualitatively described as rapid and quantitative. The yield for TEA/TFAA refers to the formation of the this compound intermediate.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Base-Catalyzed Conversion Using DBU
This protocol is based on the high efficiency of DBU in promoting the this compound-to-imide rearrangement.
Materials:
-
N-substituted this compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve the N-substituted this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DBU (typically 1-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within a short period.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure imide.
Acid-Catalyzed Conversion Using Trifluoroacetic Acid (TFA)
This protocol is adapted from procedures for acid-catalyzed rearrangements and can be applied to the this compound-to-imide conversion.
Materials:
-
N-substituted this compound
-
Trifluoroacetic Acid (TFA)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
Procedure:
-
Dissolve the N-substituted this compound in the anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of Trifluoroacetic Acid (typically 5-20 mol%) to the solution.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity).
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the product by flash chromatography or recrystallization.
Visualizing the Catalytic Pathways
The following diagrams illustrate the general signaling pathway for the rearrangement and a typical experimental workflow.
Caption: General signaling pathway of catalyzed this compound-to-imide conversion.
Caption: A typical experimental workflow for the catalytic conversion of isoimides to imides.
References
Unambiguous Determination of Isoimide Structures: A Comparative Guide to X-ray Crystallography and Supporting Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. The differentiation between isomeric structures, such as imides and their corresponding isoimides, presents a significant analytical challenge. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for isoimide validation, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry.
The subtle difference in the connectivity of the dicarbonyl system in imides versus isoimides can lead to significant variations in chemical reactivity, biological activity, and material properties. While various analytical techniques can provide indicative evidence, single-crystal X-ray crystallography offers unambiguous proof of the this compound structure by directly mapping the atomic positions and bond connectivity in three-dimensional space.
Definitive Structural Validation with X-ray Crystallography
X-ray crystallography stands as the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise arrangement of atoms. This technique provides unequivocal evidence for the five-membered ring structure characteristic of an this compound, clearly distinguishing it from the isomeric imide.
A keystone in the crystallographic validation of isoimides is the work on N-(p-tolyl)phthalthis compound. The crystal structure reveals the defining features of the this compound ring, including the exocyclic C=N bond and the endocyclic C-O bond, which are distinct from the two endocyclic C=O bonds found in the corresponding imide.
Comparative Crystallographic Data: this compound vs. Imide
The most compelling evidence from X-ray crystallography lies in the quantitative comparison of bond lengths and angles between an this compound and its corresponding imide. The data presented below, comparing N-(p-tolyl)phthalthis compound with the closely related N-phenylphthalimide, highlights the key structural differences.
| Parameter | Bond | N-(p-tolyl)phthalthis compound (Å) | N-phenylphthalimide (Å) | Key Difference |
| Exocyclic Bond | C=N | ~1.26 | - | Presence of an exocyclic double bond |
| Endocyclic Bonds | C-N | ~1.42, ~1.46 | ~1.40 (avg.) | Longer and distinct C-N single bonds |
| C-O | ~1.38 | - | Presence of an endocyclic C-O single bond | |
| C=O | ~1.21 | ~1.22 (avg.) | One endocyclic C=O vs. two in imide |
Data for N-(p-tolyl)phthalthis compound sourced from Loughlin et al. (1995). Data for N-phenylphthalimide is derived from typical values reported in crystallographic databases.
| Parameter | Angle | N-(p-tolyl)phthalthis compound (°) | N-phenylphthalimide (°) | Key Difference |
| Ring Angles | C-N-C | ~110 | ~111 | Similar |
| N-C-O | ~112 | - | Unique angle in the this compound ring | |
| N-C=O | - | ~125 (avg.) | Indicative of sp2 carbon in the imide ring |
Data for N-(p-tolyl)phthalthis compound sourced from Loughlin et al. (1995). Data for N-phenylphthalimide is derived from typical values reported in crystallographic databases.
These tabulated values clearly demonstrate the fundamental structural differences that are readily and accurately determined by X-ray crystallography.
Supporting and Alternative Characterization Methods
While X-ray crystallography is definitive, other techniques are crucial for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between isoimides and imides in solution. The different electronic environments of the carbon and proton atoms in the two isomers lead to distinct chemical shifts.
| Nucleus | Functional Group | This compound (Typical δ ppm) | Imide (Typical δ ppm) | Key Difference |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 | ~167 | This compound has one carbonyl signal in this region. |
| Imino Carbon (C=N) | ~155-160 | - | Unique signal characteristic of the this compound. | |
| ¹H NMR | Protons adjacent to ring | Varies with substitution | Varies with substitution | Subtle but often consistent differences in aromatic region. |
Note: Specific chemical shifts can vary depending on the solvent and the substituents on the molecule. The data for the imide is based on N-(p-tolyl)phthalimide.
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), can predict the geometric parameters and relative stabilities of this compound and imide isomers. These calculations can corroborate experimental findings and provide insights into the electronic structure.
| Parameter | Method | This compound (Calculated) | Imide (Calculated) | Key Difference |
| Bond Lengths (Å) | DFT | Consistent with X-ray data | Consistent with X-ray data | Accurately predicts the structural differences. |
| Relative Energy | DFT | Generally less stable | Generally more stable | Imides are typically the thermodynamically favored isomer. |
Computational models consistently show that the imide isomer is thermodynamically more stable than the this compound, which aligns with the experimental observation that isoimides can often be converted to imides, for example, by heating.
Experimental Protocols
Crystallization of a Small Organic Molecule (e.g., this compound) by Slow Evaporation
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
This compound compound (≥ 98% purity)
-
High-purity solvent (e.g., dichloromethane, ethyl acetate, or a mixture in which the compound has moderate solubility)
-
Small, clean glass vial (e.g., 1-dram)
-
Parafilm or aluminum foil
-
Needle
Procedure:
-
Preparation of a Saturated Solution: In the glass vial, dissolve a small amount of the this compound compound in the chosen solvent at room temperature. Add the compound portion-wise until a small amount of solid no longer dissolves, indicating a saturated solution.
-
Filtration (Optional but Recommended): If any particulate matter is present, filter the saturated solution through a small plug of cotton or a syringe filter into a clean vial to remove potential nucleation sites that would lead to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation Setup: Cover the opening of the vial with parafilm or aluminum foil. Using a needle, carefully pierce a few small holes in the covering. The number and size of the holes will control the rate of evaporation; fewer and smaller holes will result in slower evaporation and are generally better for growing larger, higher-quality crystals.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically >0.1 mm in all dimensions) are observed, carefully remove a crystal from the solution using a spatula or forceps and mount it for X-ray analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
Objective: To determine the three-dimensional molecular structure of the crystallized this compound.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The intensities of the reflections are corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the fit and determine the precise atomic positions.
-
Validation: The final structural model is validated to ensure its quality and accuracy. This includes checking bond lengths, bond angles, and other geometric parameters.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between imide and this compound synthesis pathways.
Caption: Experimental workflow for this compound validation via X-ray crystallography.
Cross-validation of analytical techniques for isoimide quantification
A Comparative Guide to Analytical Techniques for Isoimide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound and its hydrolysis product, isoaspartate (isoAsp), is critical for ensuring the stability, efficacy, and safety of therapeutic proteins. This compound formation is a non-enzymatic post-translational modification that can impact protein structure and function. This guide provides an objective comparison of key analytical techniques for this compound and isoaspartate quantification, supported by experimental data to aid in method selection and cross-validation.
Introduction to this compound Formation
Aspartyl and asparaginyl residues in proteins can undergo spontaneous degradation to form a succinimide (B58015) intermediate. This five-membered ring is unstable and can subsequently hydrolyze to form either the original aspartyl residue or an isoaspartyl residue, which contains a methylene (B1212753) group inserted into the peptide backbone. This alteration can affect the biological activity and immunogenicity of therapeutic proteins. Therefore, robust analytical methods are required to detect and quantify these modifications.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are summaries of experimental protocols for the quantification of this compound/isoaspartate using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an Enzyme-Based HPLC Assay.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is widely used for the separation and quantification of peptides and their modified forms.
-
Sample Preparation: The protein of interest is enzymatically digested (e.g., with trypsin) to generate smaller peptides. The digestion is typically performed under conditions that minimize artificial deamidation and isoaspartate formation.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is commonly employed.[1]
-
Mobile Phase: A gradient elution is typically used with two mobile phases:
-
Flow Rate: A typical flow rate is 0.2 mL/min.[1]
-
Detection: UV absorbance is monitored at a wavelength of 214 nm or 280 nm.
-
Quantification: The percentage of isoaspartate-containing peptide is calculated based on the peak area of the modified peptide relative to the total area of the modified and unmodified peptides.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of post-translational modifications.
-
Sample Preparation: Similar to RP-HPLC-UV, the protein is digested into peptides. For succinimide quantification, a low-pH digestion using enzymes like Lys-C and modified trypsin can be employed to maintain the stability of the succinimide intermediate.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used.
-
Chromatographic Conditions: The chromatographic conditions are often similar to those used for RP-HPLC-UV to achieve separation of the peptide variants.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Data Acquisition: Data-dependent acquisition (DDA) is often employed to trigger MS/MS fragmentation of eluting peptides.
-
Identification: Isoaspartate-containing peptides can be identified by their characteristic fragmentation patterns, often using electron transfer dissociation (ETD) for unambiguous site localization.[2]
-
Quantification: Quantification can be performed using the total ion peak areas of the modified and unmodified peptides.[1]
-
Enzyme-Based HPLC Assay (ISOQUANT® Method)
This method provides a specific and sensitive means of quantifying isoaspartate residues.
-
Principle: The assay utilizes the enzyme protein L-isoaspartyl methyltransferase (PIMT), which specifically recognizes L-isoaspartyl residues and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the isoaspartyl residue, forming S-adenosyl-L-homocysteine (SAH) in a stoichiometric manner.[3][4]
-
Sample Preparation: The protein or peptide sample is incubated with PIMT and SAM.[4]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is used to separate SAH from other reaction components.[4]
-
Mobile Phase: An isocratic or gradient elution with a suitable buffer system is used.
-
Detection: The amount of SAH produced is quantified by monitoring its UV absorbance at 260 nm.[3][4]
-
Quantification: The quantity of isoaspartate in the sample is determined by comparing the amount of SAH produced to a standard curve of known SAH concentrations.[4]
-
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification. The following table summarizes the key performance parameters of the described analytical techniques for isoaspartate quantification.
| Performance Parameter | RP-HPLC-UV (Peptide Map) | LC-MS/MS (Peptide Map) | Enzyme-Based HPLC Assay |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass-based detection | Enzymatic conversion and UV detection of a product |
| Specificity | Moderate to High | Very High | High (enzyme-specific) |
| Limit of Detection (LOD) | 0.5 µV[1] | 0.6 µV[1] | Can detect as low as 5 pmol of isoaspartate[4] |
| Limit of Quantification (LOQ) | 0.4%[1] | 0.2%[1] | Dependent on HPLC system performance[5] |
| Linearity | Demonstrated[1] | Demonstrated[1] | Linear over 5-250 pmol of isoaspartate[4] |
| Accuracy | Demonstrated[1] | Demonstrated[1] | High |
| Precision (Repeatability) | Demonstrated[1] | Demonstrated[1] | Dependent on pipetting accuracy and HPLC system |
| Throughput | Moderate | Moderate | High |
| Primary Application | Routine monitoring of known modifications | Identification and quantification of modifications | Specific quantification of total isoaspartate |
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting an appropriate analytical technique for this compound/isoaspartate quantification based on the research objective.
Caption: A logical workflow for selecting an analytical method for this compound/isoaspartate analysis.
Conclusion
The choice of analytical technique for this compound and isoaspartate quantification depends on the specific goals of the study.
-
RP-HPLC-UV is a robust and reliable method for routine monitoring of known isoaspartate-containing peptides in quality control and stability studies.
-
LC-MS/MS is the gold standard for the initial identification and characterization of modification sites due to its high specificity and sensitivity. It is also suitable for quantification, particularly when multiple modifications are being monitored simultaneously.[1]
-
The Enzyme-Based HPLC Assay offers a highly specific and sensitive method for quantifying the total amount of isoaspartate in a protein sample, which can be valuable for overall product characterization.
Cross-validation of these orthogonal techniques is recommended to ensure the accuracy and reliability of the data, particularly in a regulatory environment. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to effectively monitor and control this critical quality attribute of biopharmaceutical products.
References
- 1. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-pair reversed-phase high performance liquid chromatography method for the quantification of isoaspartic acid in a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of isoaspartate in peptides and proteins without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Comparative Guide to Polyimide Synthesis: The Isoimide versus Amic Acid Route
For researchers, scientists, and professionals in drug development and advanced materials, the synthesis of polyimides is a critical process, with the chosen pathway significantly impacting the final properties of the polymer. The two primary methods for producing polyimides are the traditional amic acid route and the alternative isoimide route. This guide provides a detailed comparison of these two synthetic pathways, supported by experimental data from the literature, to aid in the selection of the most appropriate method for a given application.
The amic acid route, the most established and widely practiced method, involves a two-step process: the formation of a poly(amic acid) (PAA) precursor followed by either thermal or chemical imidization. The this compound route offers a variation on this process by first converting the PAA to a polythis compound, which is then thermally rearranged to the final polyimide. Each route presents a unique set of advantages and disadvantages that influence the characteristics of the resulting polyimide.
Unveiling the Reaction Pathways
The synthesis of polyimides, high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, predominantly follows one of two precursor pathways: the amic acid route or the this compound route.[1] Both routes begin with the reaction of a dianhydride and a diamine to form a poly(amic acid) intermediate.[1] The divergence in the synthetic pathways occurs at the subsequent cyclization step.
The amic acid route can proceed via two distinct methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically between 250°C and 350°C) to induce cyclodehydration, forming the polyimide.[2] This method is straightforward and widely used for producing films and coatings.[1]
-
Chemical Imidization: This method employs chemical dehydrating agents, such as a mixture of acetic anhydride (B1165640) and a tertiary amine (e.g., pyridine (B92270) or triethylamine), to effect the cyclization of the poly(amic acid) at or near room temperature.[1] This can be advantageous for producing polyimide powders.[1]
The This compound route involves the conversion of the poly(amic acid) to a polythis compound intermediate using a dehydrating agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).[3] The resulting polythis compound is then isolated and subsequently thermally converted to the thermodynamically more stable polyimide.[3][4] This thermal rearrangement occurs at high temperatures, often above 250°C.[3] A key advantage of this route is that the final conversion from polythis compound to polyimide does not produce volatile byproducts, which can be beneficial in certain processing applications.[4]
// Invisible edges to enforce layout Dianhydride -> PAA [style=invis, minlen=2]; Diamine -> PAA [style=invis, minlen=2]; Dianhydride -> PAA2 [style=invis, minlen=2]; Diamine -> PAA2 [style=invis, minlen=2]; } .dot Figure 1: Reaction pathways for polyimide synthesis.
A Side-by-Side Comparison of Polyimide Properties
The choice of synthetic route can have a profound impact on the final properties of the polyimide. While direct, comprehensive comparative studies under identical conditions are limited in the literature, a compilation of available data allows for a qualitative and semi-quantitative assessment.
| Property | Amic Acid Route (Thermal Imidization) | Amic Acid Route (Chemical Imidization) | This compound Route |
| Molecular Weight | High molecular weight achievable, but can be limited by side reactions and reversibility at intermediate temperatures.[1] | Generally results in lower molecular weight compared to thermal imidization. | Can potentially lead to higher molecular weight due to the irreversible nature of the final isomerization step. |
| Degree of Imidization | High degree of imidization (>95%) is achievable with optimized curing cycles.[2] | Can be lower than thermal imidization, as the polymer may precipitate before complete cyclization. | High degree of imidization is expected upon complete thermal conversion. |
| Mechanical Properties | Excellent mechanical properties with tensile strengths often exceeding 100 MPa and moduli in the GPa range.[5] | Mechanical properties can be compromised due to lower molecular weight and potentially incomplete imidization. | Potentially enhanced mechanical properties due to higher molecular weight and fewer defects from volatile byproducts during final cure.[4] |
| Thermal Stability | High thermal stability, with decomposition temperatures often exceeding 500°C.[6] | Thermal stability may be slightly lower than for thermally imidized polyimides. | Excellent thermal stability, comparable to or exceeding that of polyimides from the amic acid route. |
| Solubility | Generally insoluble in common organic solvents. | Often more soluble than their thermally imidized counterparts. | Polythis compound precursors are often soluble in a wider range of organic solvents, which can be advantageous for processing.[7] The final polyimide solubility is similar to those from the amic acid route. |
| Dielectric Constant | Typically in the range of 2.9 - 3.5.[8] | Similar to thermally imidized polyimides. | Similar to thermally imidized polyimides. |
| Processability | The poly(amic acid) precursor is soluble, allowing for solution casting of films and coatings.[1] | Suitable for producing powders.[1] | The soluble polythis compound precursor offers processing advantages. The final thermal conversion step avoids the release of volatiles, which can be beneficial for thick films or composites.[4] |
Detailed Experimental Protocols
To provide a practical framework for researchers, the following are generalized experimental protocols for the synthesis of polyimides via both the amic acid and this compound routes. It is crucial to note that specific reaction conditions will vary depending on the monomers used.
Amic Acid Route: Thermal Imidization
-
Synthesis of Poly(amic acid) (PAA):
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.
-
Continue the reaction under a nitrogen atmosphere for 12-24 hours to obtain a viscous PAA solution.[9]
-
-
Thermal Imidization:
-
Cast the PAA solution onto a glass substrate using a doctor blade to form a uniform film.
-
Place the film in a programmable oven and subject it to a staged heating process. A typical cycle involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour.[10]
-
Allow the oven to cool slowly to room temperature before removing the polyimide film.[9]
-
This compound Route
-
Synthesis of Poly(amic acid) (PAA):
-
Follow the same procedure as described in step 1 of the Amic Acid Route.
-
-
Synthesis of Polythis compound:
-
Cool the PAA solution to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent (e.g., DMAc) to the PAA solution with vigorous stirring. The molar ratio of DCC to the amic acid repeating unit is typically 2:1.
-
Allow the reaction to proceed at 0°C for several hours.
-
Precipitate the polythis compound by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter and dry the polythis compound powder under vacuum.[3]
-
-
Thermal Conversion to Polyimide:
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis of polyimides via the amic acid and this compound routes.
Conclusion
Both the amic acid and this compound routes are viable pathways for the synthesis of high-performance polyimides. The traditional amic acid route, particularly with thermal imidization, is a well-established and straightforward method for producing high-quality polyimide films. The chemical imidization variant of the amic acid route is useful for obtaining polyimide powders but may result in polymers with lower molecular weight and a higher percentage of this compound defects.
The this compound route presents a compelling alternative, especially for applications where the evolution of volatile byproducts during the final curing stage is undesirable, such as in the fabrication of thick films or void-free composites. The soluble polythis compound precursor also offers potential processing advantages. The ultimate choice of synthetic route will depend on the specific requirements of the final application, including the desired polymer properties, processing constraints, and the form of the final product. Further research directly comparing the properties of polyimides synthesized from the same monomers via these different routes under identical conditions would be invaluable for providing a more definitive guide for materials scientists and engineers.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. halocarbon.com [halocarbon.com]
- 5. mdpi.com [mdpi.com]
- 6. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
A Comparative Guide to the Biocompatibility of Isoimide-Based Materials and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate polymeric materials is a critical determinant of success in the development of novel drug delivery systems and medical implants. Among the diverse array of available polymers, isoimide-based materials have garnered interest due to their unique chemical structures and potential for tailored properties. However, a thorough understanding of their biocompatibility in comparison to established alternatives is essential for informed material selection. This guide provides an objective comparison of the biocompatibility of this compound-based materials, using their close isomers, polyimides, as a primary reference due to the limited direct biocompatibility data on polyisoimides. This comparison is benchmarked against widely used biodegradable polymers: poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (B3415563) (PCL), and polyethylene (B3416737) glycol (PEG).
Performance Comparison: A Tabular Overview
The following tables summarize key quantitative biocompatibility data for polyimides (as a proxy for this compound-based materials) and common alternative polymers. It is important to note that direct biocompatibility data for this compound-based materials is not extensively available in peer-reviewed literature; therefore, data for polyimides is presented as a close analogue.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Result (Cell Viability %) | Citation |
| Polyimide (PI) | L929 mouse fibroblasts | MTT Assay | > 80% | [1] |
| Human endothelial cells | Apoptosis/Necrosis Assay | No significant cytotoxicity | [2] | |
| Fibroblasts, Schwann cells | MTS Assay | Non-cytotoxic | [3] | |
| Poly(lactic-co-glycolic acid) (PLGA) | Various | Various | Generally > 70% (considered non-cytotoxic) | [4] |
| Polycaprolactone (PCL) | Various | Various | > 90% | [5] |
| Polyethylene glycol (PEG) | Various | Various | Generally high (>90%), non-cytotoxic | [6] |
Table 2: Hemocompatibility Data
| Material | Assay | Result (Hemolysis %) | Citation |
| Polyimide (PI) | Hemolysis Assay | Insignificant hemolysis | [5][7] |
| Poly(lactic-co-glycolic acid) (PLGA) | Hemolysis Assay | < 5% (non-hemolytic) | |
| Polycaprolactone (PCL) | Hemolysis Assay | < 5.2% (non-hemolytic) | [8] |
| Polyethylene glycol (PEG) | Hemolysis Assay | Generally < 2% (non-hemolytic) |
Table 3: In Vivo Biocompatibility and Degradation
| Material | Implantation Model | Key Findings | Degradation Time | Citation |
| Polyimide (PI) | Rat subcutaneous | Normal foreign body reaction, fibrous capsule formation.[9] | Generally non-biodegradable | |
| Poly(anhydride-imide) | Rat subcutaneous | Imide units degraded within 28-56 days.[10] | Tunable | |
| Poly(lactic-co-glycolic acid) (PLGA) | Various | Mild inflammatory response, good tissue integration.[4] | Tunable (weeks to years) | [11] |
| Polycaprolactone (PCL) | Various | Minimal inflammation, good tissue integration.[1] | 2-4 years in vivo | [4] |
| Polyethylene glycol (PEG) | Various | Minimal inflammatory response, reduced fibrous capsule formation.[6] | Non-biodegradable (in most forms) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. The following sections outline the standard protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Testing (ISO 10993-5)
The in vitro cytotoxicity of a material is a primary indicator of its biocompatibility. The ISO 10993-5 standard outlines several methods to assess this, with the extract method being commonly employed.[12][13][14]
Objective: To determine the potential of a material to cause cellular damage or death.
Methodology:
-
Extraction: The test material is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (typically 24-72 hours) to create an extract. The ratio of the material surface area to the volume of the medium is standardized.[13]
-
Cell Culture: A confluent monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is prepared in 96-well plates.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for 24 to 72 hours.[13][14]
-
Assessment: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.[1] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[4]
Hemolysis Assay (ASTM F756)
This assay evaluates the hemocompatibility of a material by measuring its potential to rupture red blood cells (hemolysis).[10]
Objective: To quantify the degree of red blood cell lysis caused by a material.
Methodology:
-
Material Preparation: The test material is either used directly or an extract is prepared as described in the cytotoxicity protocol.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate).
-
Exposure: The material or its extract is incubated with a diluted suspension of red blood cells at 37°C for a defined period.
-
Analysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline). A hemolytic index of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.
In Vivo Implantation and Histological Analysis
In vivo studies provide a more comprehensive assessment of a material's biocompatibility within a living organism.
Objective: To evaluate the local tissue response to an implanted material over time.
Methodology:
-
Implantation: The sterile material is surgically implanted into a subcutaneous or intramuscular site in an animal model (e.g., rat or mouse).[9]
-
Observation Period: The animals are monitored for a predetermined period (e.g., 7, 28, or 90 days).
-
Tissue Harvest: At the end of the study period, the implant and surrounding tissue are explanted.
-
Histological Processing: The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) for microscopic examination.
-
Evaluation: A pathologist assesses the tissue response, looking for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.[9]
Visualizing Biological Interactions
The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of biomaterial biocompatibility.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation of poly(anhydride-esters) into non-steroidal anti-inflammatory drugs and their effect on Pseudomonas aeruginosa biofilms in vitro and on the foreign-body response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo biocompatibility assessment of poly (ether imide) electrospun scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical changes during in vivo degradation of poly(anhydride-imide) matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatibility of Polyimides: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US9631033B2 - N-phenylmaleimide compound and copolymer composition obtained using same - Google Patents [patents.google.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of polymer-induced hemolysis: nanosized pore formation and osmotic lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Isoimides
Disclaimer: This document provides a general overview of safety procedures for handling isoimides in a laboratory setting. Isoimides are a class of reactive compounds, and their specific hazards can vary significantly based on their molecular structure. It is imperative to consult the Safety Data Sheet (SDS) for the specific isoimide being used for detailed and compound-specific safety information. The following guidelines are intended to supplement, not replace, the information provided in the SDS.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of isoimides.
Immediate Safety and Personal Protective Equipment (PPE)
When handling isoimides, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. Given their potential reactivity and irritant properties, the following PPE is recommended.[1]
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Chemical Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves should be used. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against skin contact.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | To be used in cases of inadequate ventilation or when there is a risk of generating dust or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
All work with isoimides should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]
Preparation and Handling:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound.
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly.[3]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring: Handle isoimides with care to avoid generating dust.[1] Use appropriate tools and techniques to minimize the risk of spills. For highly reactive or pyrophoric substances, handling under an inert atmosphere may be necessary.[4]
-
Reaction Setup: When setting up reactions, ensure that the apparatus is secure and that there is adequate cooling and pressure relief, especially for exothermic reactions.[5]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water and seek medical attention.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Spill: In case of a small spill, absorb the material with an inert absorbent, place it in a sealed container for disposal, and clean the area. For larger spills, evacuate the area and follow emergency procedures.[2]
Disposal Plan: Waste Management and Neutralization
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.
Waste Collection and Storage:
-
Segregation: this compound waste should be segregated from other waste streams.[6]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the chemical composition.[1]
-
Storage: Store waste in a compatible, tightly sealed container in a designated, well-ventilated hazardous waste storage area.[1][7]
Disposal Method:
-
Professional Disposal: For bulk quantities of this compound waste, it is recommended to use a licensed hazardous waste disposal company.[1] High-temperature incineration is a common disposal method for such chemicals.[1]
-
Neutralization of Residual Amounts: For small residual amounts, such as on contaminated labware, a chemical neutralization step may be performed in a fume hood. A common method for reactive cyclic imides involves quenching with a suitable nucleophile, but the specific method will depend on the this compound's reactivity. Always consult the SDS or relevant literature for appropriate neutralization procedures.
Experimental Workflow for Safe Handling of Isoimides
Caption: Workflow for the safe handling and disposal of isoimides.
References
- 1. benchchem.com [benchchem.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. pcsonline.org.uk [pcsonline.org.uk]
- 7. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
